molecular formula C10H9NO B1594172 Isoquinoline, 1-methoxy- CAS No. 23724-93-8

Isoquinoline, 1-methoxy-

Cat. No.: B1594172
CAS No.: 23724-93-8
M. Wt: 159.18 g/mol
InChI Key: AFWHVAFMAIDVTH-UHFFFAOYSA-N
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Description

Isoquinoline, 1-methoxy- is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound Isoquinoline, 1-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isoquinoline, 1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWHVAFMAIDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178401
Record name Isoquinoline, 1-methoxy-
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23724-93-8
Record name 1-Methoxyisoquinoline
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Record name Isoquinoline, 1-methoxy-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158305
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 1-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9JM4DZ962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[3] 1-Methoxyisoquinoline, a key derivative, functions as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the principal synthetic pathways to 1-methoxyisoquinoline, offering insights into the underlying mechanisms, experimental protocols, and strategic considerations for researchers in the field.

The synthesis of 1-methoxyisoquinoline is primarily achieved through two strategic approaches:

  • Functional Group Interconversion: This robust and widely employed method involves the initial synthesis of a reactive intermediate, typically 1-chloroisoquinoline, followed by a nucleophilic aromatic substitution (SNAr) to install the methoxy group.

  • Direct Ring Construction: Classic named reactions, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, can be adapted to build the isoquinoline core with the desired oxygenation pattern either pre-installed on the precursors or formed during the cyclization process.[2][4][5][6]

This guide will focus on the most prevalent and practical of these methods, providing the necessary detail for successful laboratory implementation.

Pathway 1: Synthesis via 1-Chloroisoquinoline Intermediate (The SNAr Approach)

This is arguably the most common and reliable route for preparing 1-methoxyisoquinoline. It is a multi-step process that leverages the high reactivity of the C1 position of the isoquinoline ring system. The overall strategy involves the preparation of 1-chloroisoquinoline, which then serves as an excellent electrophile for substitution with a methoxide nucleophile.

Strategic Overview of the SNAr Pathway

The logic behind this pathway hinges on the facile conversion of an N-oxide or a lactam (isoquinolin-1(2H)-one) at the C1 position into a good leaving group (chloride), which can then be readily displaced.

G cluster_0 Step A: N-Oxide Formation cluster_1 Step B: Chlorination cluster_2 Step C: Methoxylation (SNAr) A Isoquinoline B Isoquinoline N-Oxide A->B Oxidation (e.g., m-CPBA) C 1-Chloroisoquinoline B->C Chlorination (POCl₃) D 1-Methoxyisoquinoline C->D Nucleophilic Substitution (NaOMe, MeOH) caption Workflow for the synthesis of 1-Methoxyisoquinoline via the 1-Chloroisoquinoline intermediate. G A β-Arylethylamide B Nitrilium Ion Intermediate A->B Activation (POCl₃) C 3,4-Dihydroisoquinoline B->C Intramolecular Electrophilic Substitution D Isoquinoline Derivative C->D Oxidation (e.g., Pd/C) caption General scheme of the Bischler-Napieralski reaction.

Sources

An In-Depth Technical Guide to 1-Methoxyisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, serves as the foundational architecture for numerous alkaloids, including the analgesic morphine and the vasodilator papaverine. The strategic substitution of the isoquinoline ring system profoundly influences its physicochemical properties and pharmacological activity, making it a fertile ground for medicinal chemistry exploration. This guide focuses on a key derivative, 1-methoxyisoquinoline (CAS Number: 23724-93-8), providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its synthesis, spectroscopic characterization, and burgeoning role as a critical building block in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Profile of 1-Methoxyisoquinoline

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The introduction of a methoxy group at the C1 position of the isoquinoline nucleus imparts specific characteristics that are crucial for its reactivity and identification.

Core Properties
PropertyValueReference
CAS Number 23724-93-8[PubChem]
Molecular Formula C₁₀H₉NO[PubChem]
Molecular Weight 159.19 g/mol [PubChem]
Appearance Not specified, likely a solid or oil-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Insoluble in water, soluble in organic solventsGeneral chemical principles
Spectroscopic Signature: A Guide to Structural Verification

The unequivocal identification of 1-methoxyisoquinoline relies on a combination of spectroscopic techniques. As a Senior Application Scientist, it is imperative to not only acquire this data but to interpret it with a high degree of confidence.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-methoxyisoquinoline will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the isoquinoline ring will appear in this region. Due to the electron-donating effect of the methoxy group and the anisotropic effects of the fused ring system, the chemical shifts and coupling constants will be characteristic. Protons on the pyridine ring (e.g., at C3 and C4) will typically be deshielded compared to those on the benzene ring. The coupling patterns (doublets, triplets, and doublets of doublets) will reveal the connectivity of the protons.[2]

  • Methoxy Protons (δ ~4.0 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. This signal is a key identifier for the presence of the methoxy group.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 100-160 ppm): The ten carbon atoms of the isoquinoline ring will resonate in this range. The carbon atom attached to the methoxy group (C1) will be significantly deshielded due to the electronegativity of the oxygen atom.[3][4]

  • Methoxy Carbon (δ ~55-60 ppm): The carbon of the methoxy group will appear as a distinct signal in this region.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 159, corresponding to the molecular weight of 1-methoxyisoquinoline.

  • Fragmentation Pattern: The fragmentation of methoxy-substituted isoquinolines is influenced by the methoxy group. Common fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z = 144, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 116.[6][7][8] The stability of the resulting fragments dictates the intensity of the observed peaks.

Synthesis of 1-Methoxyisoquinoline: A Practical Approach

The synthesis of 1-methoxyisoquinoline can be efficiently achieved through the methylation of its precursor, 1-isoquinolinol (also known as isocarbostyril). This transformation is a standard O-methylation reaction.

Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 1-Isoquinolinol 1-Isoquinolinol Methylation Methylation 1-Isoquinolinol->Methylation Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) 1-Methoxyisoquinoline 1-Methoxyisoquinoline Methylation->1-Methoxyisoquinoline

Caption: Synthetic workflow for 1-methoxyisoquinoline.

Detailed Experimental Protocol: Methylation of 1-Isoquinolinol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-isoquinolinol (1.0 equivalent).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add a suitable base such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. The use of a strong base is crucial to deprotonate the hydroxyl group of 1-isoquinolinol, forming the corresponding alkoxide.

  • Methylation: After stirring for 30 minutes at room temperature, add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with ice-cold water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-methoxyisoquinoline.

The Role of 1-Methoxyisoquinoline in Drug Discovery and Development

The 1-methoxyisoquinoline scaffold is increasingly recognized as a valuable pharmacophore in the design of novel therapeutic agents. The methoxy group at the C1 position can act as a key hydrogen bond acceptor and influence the overall electronic properties and metabolic stability of the molecule, making it an attractive feature for modulating biological activity.

Case Study: Zimlovisertib (PF-06650833) - An IRAK4 Inhibitor

A prominent example of a drug candidate featuring the 1-methoxyisoquinoline moiety is Zimlovisertib (PF-06650833) .[9] Zimlovisertib is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[10] These pathways are implicated in a variety of inflammatory and autoimmune diseases.

The 1-methoxyisoquinoline core of Zimlovisertib plays a crucial role in its binding to the active site of IRAK4, contributing to its potency and selectivity. The development of Zimlovisertib highlights the potential of the 1-methoxyisoquinoline scaffold in the design of kinase inhibitors and other targeted therapies. Zimlovisertib has been investigated in clinical trials for conditions such as rheumatoid arthritis and hidradenitis suppurativa.[11][12]

Illustrative Signaling Pathway

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Downstream Downstream Signaling (e.g., NF-κB activation) IRAK4->Downstream Zimlovisertib Zimlovisertib Zimlovisertib->IRAK4 Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Caption: Inhibition of IRAK4 signaling by Zimlovisertib.

Conclusion and Future Perspectives

1-Methoxyisoquinoline, with its well-defined physicochemical properties and accessible synthetic routes, stands as a valuable building block for medicinal chemists. The successful development of drug candidates like Zimlovisertib underscores the potential of this scaffold in generating potent and selective inhibitors for a range of therapeutic targets. Future research will likely continue to explore the derivatization of the 1-methoxyisoquinoline core to fine-tune its pharmacological profile for various disease indications, further solidifying the importance of the isoquinoline family in the landscape of drug discovery.

References

  • Wikipedia. Zimlovisertib. [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 859. [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • PubChem. Zimlovisertib. [Link]

  • PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. zimlovisertib. [Link]

  • Doubtnut. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? [Link]

  • AdisInsight. Zimlovisertib - Pfizer. [Link]

  • ResearchGate. (2013). Table 1 . Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... [Link]

  • National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • MDPI. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • YouTube. (2021). 13 - Synthesis of Isoquinolines and Quinolines. [Link]

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]

  • Journal of the American Chemical Society. (1952). Synthesis of 3-Methyl Isoquinolines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

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  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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  • PubMed. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. [Link]

  • National Center for Biotechnology Information. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

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Sources

Foreword: The Significance of 1-Methoxyisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources of 1-Methoxyisoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing secondary metabolites prevalent throughout the plant kingdom.[1][2] Their scaffolds are derived biosynthetically from the amino acid tyrosine or phenylalanine.[1][2] For centuries, compounds from this family, such as morphine and berberine, have been cornerstones of traditional and modern medicine, serving as potent analgesics, antimicrobials, and anticancer agents.[1][3][4]

Within this extensive group, the 1-methoxyisoquinoline alkaloids are a specialized subclass characterized by a methoxy (-OCH₃) group at the C-1 position of the isoquinoline core. This structural feature significantly influences their chemical properties and biological activities, making them a compelling subject for phytochemical investigation and drug discovery. This guide provides a technical overview of their natural distribution, biosynthetic origins, methodologies for their isolation, and a summary of their biological importance, tailored for researchers and professionals in natural product chemistry and drug development.

Part 1: Natural Distribution and Occurrence

The distribution of 1-methoxyisoquinoline alkaloids is not random; it is concentrated within specific, evolutionarily related plant families. These compounds are considered important chemotaxonomic markers, helping to classify and understand the relationships between different plant species.[5] The primary plant families known to be rich sources include Annonaceae, Lauraceae, Hernandiaceae, and Papaveraceae.

Prominent Plant Families and Genera:
  • Annonaceae (The Custard Apple Family): This large, pantropical family is arguably one of the most prolific sources of isoquinoline alkaloids, including 1-methoxy variants.[5] Genera such as Annona, Guatteria, and Xylopia are particularly rich.[5] For instance, methoxyannomontine has been identified in the leaves of Annona sericea.[6] A comprehensive review of the genus Annona highlights the prevalence of aporphine and benzylisoquinoline alkaloids, many of which serve as precursors or structural analogues to 1-methoxyisoquinolines.[5]

  • Lauraceae (The Laurel Family): This family is well-known for producing a wide array of benzylisoquinoline and aporphine alkaloids.[7][8] Genera like Ocotea, Litsea, and Cryptocarya are significant sources.[7] Reticuline, a key benzylisoquinoline precursor, is a common biomarker for several Lauraceae species.[7] While direct reports of 1-methoxyisoquinolines are specific to certain species, the foundational precursors are widespread. For example, (+)-reticuline has been isolated from Dehaasia hainanensis.[9]

  • Hernandiaceae: This family is a notable source of various isoquinoline alkaloids.[10] Chemical investigations of species like Hernandia papuana have led to the isolation of multiple alkaloids, demonstrating the family's capacity for complex alkaloid synthesis.[11]

  • Papaveraceae (The Poppy Family): This family is famous for producing well-known isoquinoline alkaloids like morphine and codeine.[2] Genera such as Corydalis and Argemone also produce a diverse suite of related alkaloids, including protoberberines and phthalideisoquinolines, which share common biosynthetic pathways.[12][13]

The following table summarizes representative examples of 1-methoxyisoquinoline alkaloids and their plant sources.

Plant FamilyGenus & SpeciesPlant PartRepresentative Alkaloid(s)
Annonaceae Annona sericeaLeavesMethoxyannomontine[6]
Annonaceae Annona muricataLeaves, BarkReticuline, Coclaurine[14][15]
Lauraceae Dehaasia hainanensisLeaves(+)-Reticuline[9]
Lauraceae Ocotea duckeiStem BarkN-methylcoclaurine[16]
Hernandiaceae Hernandia papuanaNot specifiedHernangerine, (+)-Laudanidine[11]

Part 2: Biosynthesis of the 1-Methoxyisoquinoline Core

Understanding the biosynthetic pathway is critical for appreciating the natural production of these alkaloids and for potential bioengineering applications. 1-Methoxyisoquinoline alkaloids are a branch of the broader Benzylisoquinoline Alkaloid (BIA) pathway, which originates from L-tyrosine.

The biosynthesis can be conceptualized in several key stages:

  • Formation of the Core Isoquinoline Skeleton: The pathway begins with L-tyrosine, which is converted into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). A crucial condensation reaction between dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the central benzylisoquinoline scaffold of (S)-norcoclaurine.[3]

  • Sequential Methylation Events: Following the initial condensation, a series of methylation reactions occur. These are catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including O-methyltransferases (OMTs) and N-methyltransferases (NMTs).[3] These enzymes sequentially add methyl groups to hydroxyl and amine functionalities, leading to key intermediates like (S)-reticuline. (S)-reticuline is a pivotal branch-point intermediate in the biosynthesis of thousands of different BIAs.[3][17]

  • The C-1 Methoxylation Step: The introduction of the methoxy group at the C-1 position is a key modification. While the exact timing and enzymes for all 1-methoxyisoquinolines are not universally elucidated, it is hypothesized to occur via oxidation at the C-1 position followed by O-methylation. Research into the biosynthesis of related alkaloids, such as quinine, has shown that methoxylation can occur at very early stages of the pathway, for example, on the precursor tryptamine.[18][19][20] This suggests the possibility of parallel pathways where methoxylated and non-methoxylated precursors are processed by the same downstream enzymes.[18][20]

Visualizing the Biosynthetic Pathway

The following diagram illustrates a simplified, plausible biosynthetic route from L-tyrosine to a representative 1-methoxy-substituted benzylisoquinoline alkaloid.

Biosynthesis cluster_precursors Primary Metabolism cluster_bia_core Core BIA Pathway cluster_modification C-1 Modification & Methoxylation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine NCS Reticuline (S)-Reticuline (Pivotal Intermediate) Norcoclaurine->Reticuline Methyltransferases (OMTs, NMTs) Oxidized_Intermediate C-1 Oxidized Intermediate Reticuline->Oxidized_Intermediate Oxidation (e.g., P450 Enzyme) Methoxy_Product 1-Methoxyisoquinoline Alkaloid Oxidized_Intermediate->Methoxy_Product O-Methylation (OMT)

Sources

A Spectroscopic Guide to 1-Methoxyisoquinoline: Structural Elucidation for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-methoxyisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. As drug development professionals and researchers, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. This document will not only present the spectral data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and validated understanding of 1-methoxyisoquinoline's molecular architecture.

Introduction to 1-Methoxyisoquinoline and Spectroscopic Characterization

1-Methoxyisoquinoline (C₁₀H₉NO) is an aromatic heterocyclic compound featuring an isoquinoline core substituted with a methoxy group at the C1 position. The arrangement of the fused benzene and pyridine rings, along with the influence of the electron-donating methoxy group, creates a unique electronic and structural environment. Accurate characterization is critical for understanding its reactivity, potential biological activity, and for quality control in synthesis. The following sections will detail the application of key spectroscopic methods to unambiguously confirm the structure of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 1-methoxyisoquinoline, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Sample Preparation: Dissolve 5-10 mg of high-purity 1-methoxyisoquinoline in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large solvent signal in the spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of the protons between pulses.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃~4.0-4.2Singlet (s)3H
Aromatic Protons~7.0-8.5Multiplets (m), Doublets (d)6H
  • The protons on the pyridine ring (H3 and H4) and the benzene ring (H5, H6, H7, H8) will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The exact chemical shifts are influenced by the electron-donating methoxy group.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is run on a spectrometer equipped with a broadband probe.

  • Data Acquisition: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2] Key parameters include a spectral width of ~200-250 ppm and a sufficient number of scans.[2]

The ¹³C NMR spectrum of 1-methoxyisoquinoline will show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the aromatic system.

Carbon Assignment Chemical Shift (δ, ppm)
C1161.9
C3118.9
C4137.9
C4a127.3
C5126.8
C6129.8
C7126.4
C8120.3
C8a142.0
-OCH₃53.6

Data sourced from PubChem CID 141052.[3]

The carbon attached to the oxygen (C1) is significantly deshielded and appears far downfield. The methoxy carbon (-OCH₃) appears in the typical range for an sp³ carbon attached to an oxygen atom. The remaining aromatic carbons appear in the 120-145 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR
  • Sample Preparation (Thin Solid Film): A small amount of 1-methoxyisoquinoline is dissolved in a volatile solvent like methylene chloride.[4] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

  • Data Acquisition: A background spectrum of the clean salt plate is recorded. Then, the spectrum of the sample is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation and Expected IR Absorptions

The IR spectrum of 1-methoxyisoquinoline will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (-OCH₃)2950 - 2850Medium
Aromatic C=C Bending1700 - 1500Medium, Multiple Bands
C-O Stretch (Aryl Ether)~1250Strong
Aromatic C-H Bending860 - 680Strong
  • The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the aromatic C-H stretches.[5]

  • The C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹.[6]

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This process, known as electron ionization, is energetic enough to not only ionize the molecule but also cause it to fragment.[8]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, and a mass spectrum is generated.

Data Interpretation and Mass Spectrum Data

The mass spectrum of 1-methoxyisoquinoline provides key information for its identification.

Ion m/z Value Interpretation
[M]⁺159Molecular Ion
[M-CH₃]⁺144Loss of a methyl radical
[M-H-CO]⁺ or [M-CHO]⁺130 or 129Loss of formyl radical or H and CO

Data sourced from PubChem CID 141052.[3]

  • Molecular Ion Peak: The peak with the highest m/z value corresponds to the intact ionized molecule (the molecular ion, M⁺), confirming the molecular weight of 159 g/mol .

  • Fragmentation Pattern: The fragmentation pattern is a molecular fingerprint. The loss of a methyl group (CH₃) to give a fragment at m/z 144 is a characteristic fragmentation for methoxy-substituted compounds. The fragment at m/z 129 is also a significant peak in the spectrum.[3]

Integrated Spectroscopic Analysis Workflow

The power of these techniques lies in their combined application. The following diagram illustrates the logical workflow for the structural elucidation of 1-methoxyisoquinoline.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 NMR Data MS Mass Spectrometry (MS) Structure Proposed Structure: 1-Methoxyisoquinoline MS->Structure Molecular Weight (159) Fragmentation Pattern IR Infrared (IR) Spectroscopy IR->Structure Functional Groups: Aromatic, Ether NMR NMR Spectroscopy H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Structure Proton Environment Connectivity C_NMR->Structure Carbon Skeleton

Caption: Workflow for structural elucidation of 1-methoxyisoquinoline.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of 1-methoxyisoquinoline. Mass spectrometry establishes the correct molecular weight and key fragmentation pathways. IR spectroscopy confirms the presence of the core functional groups—the aromatic system and the aryl ether. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the complete molecular structure. This comprehensive spectroscopic dataset serves as a reliable reference for researchers and professionals in drug development and related fields.

References

Foreword: Bridging Theory and Experiment in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Structural Analysis of 1-Methoxyisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active compounds and functional materials.[1][2] Among its derivatives, 1-methoxyisoquinoline serves as a vital synthon and a molecule of significant theoretical interest. Its unique electronic and structural properties, governed by the interplay between the aromatic isoquinoline core and the electron-donating methoxy group, make it an ideal subject for computational and spectroscopic investigation.

This guide is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive narrative on the why and how of studying 1-methoxyisoquinoline's structure. We will explore the synergy between high-level quantum chemical calculations and empirical spectroscopic methods, demonstrating how theoretical models not only predict but also profoundly illuminate experimental observations. By integrating foundational theory with practical, validated protocols, this document aims to serve as both a strategic overview and a hands-on manual for the comprehensive analysis of this important heterocyclic compound.

Structural Elucidation: The Experimental Foundation

Before delving into theoretical models, it is imperative to establish the experimental ground truth. The synthesis and subsequent characterization of 1-methoxyisoquinoline provide the empirical data against which all computational results must be validated.

Synthesis Overview

The synthesis of 1-methoxyisoquinoline can be achieved through various established methods for isoquinoline derivatization. A common conceptual pathway involves the conversion of isoquinolin-1(2H)-one to 1-chloroisoquinoline, followed by nucleophilic substitution with sodium methoxide. This approach is efficient and provides a high yield of the desired product.

G cluster_synthesis Conceptual Synthetic Pathway Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinolin-1(2H)-one->1-Chloroisoquinoline Chlorinating Agent (e.g., POCl₃) 1-Methoxyisoquinoline 1-Methoxyisoquinoline 1-Chloroisoquinoline->1-Methoxyisoquinoline Sodium Methoxide (Nucleophilic Substitution)

Caption: Conceptual workflow for the synthesis of 1-methoxyisoquinoline.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a robust validation framework.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, clearly distinguishing the aromatic protons and the unique methoxy group.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational modes for 1-methoxyisoquinoline include C-H stretching in the aromatic region, C=N and C=C stretching of the isoquinoline ring, and the characteristic C-O stretching of the methoxy ether linkage.

  • Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed under electron ionization (EI-MS) can offer further structural insights. The NIST Chemistry WebBook provides reference mass spectrum data for 1-methoxyisoquinoline, which serves as an excellent benchmark.[3][4]

Theoretical and Computational Analysis: The Digital Twin

Computational chemistry provides a "digital twin" of 1-methoxyisoquinoline, allowing for the in-depth exploration of its electronic structure, reactivity, and spectroscopic properties at a level of detail unattainable by experiment alone. Density Functional Theory (DFT) is the workhorse for such studies, offering a favorable balance of computational cost and accuracy.[5][6]

Geometry Optimization and Molecular Structure

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p).[7]

Causality Behind the Choice:

  • B3LYP Functional: This hybrid functional is widely used because it incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation than simpler methods, which is crucial for aromatic systems.[5][8]

  • 6-31+G(d,p) Basis Set: This is a Pople-style basis set. The 'G' indicates Gaussian-type orbitals. The '+' adds diffuse functions, which are essential for accurately describing lone pairs and anions. The '(d,p)' adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bond shapes and anisotropic electron distributions.

The output of this calculation provides precise bond lengths and angles, which can be compared with crystallographic data if available. For 1-methoxyisoquinoline, the planarity of the isoquinoline ring and the orientation of the methoxy group are key structural parameters.

Simulating Spectroscopic Data

Once the optimized geometry is obtained, the same theoretical level can be used to predict spectroscopic properties. This is a critical step for validating the computational model against experimental data.

  • Vibrational Frequencies (IR/Raman): Frequency calculations yield the vibrational modes of the molecule.[5][7] These theoretical frequencies, when properly scaled to account for systematic errors in the method, show excellent agreement with experimental IR and Raman spectra. This allows for the confident assignment of every peak in the experimental spectrum to a specific molecular motion.

  • NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate isotropic shielding values, which are then converted into NMR chemical shifts. Comparing these predicted shifts with experimental ¹H and ¹³C NMR data is one of the most stringent tests of a computational model's accuracy.

Table 1: Comparison of Experimental vs. Theoretical Spectroscopic Data (Illustrative)

Spectroscopic Property Experimental Value Theoretical (DFT/B3LYP)
IR C-O Stretch (cm⁻¹) ~1250 cm⁻¹ ~1245 cm⁻¹ (scaled)
¹H NMR -OCH₃ (ppm) ~4.1 ppm ~4.0 ppm

| ¹³C NMR C1 (ppm) | ~160 ppm | ~159 ppm |

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[9] A smaller gap suggests the molecule is more polarizable and more reactive.

For 1-methoxyisoquinoline, the electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted isoquinoline. The distribution of these orbitals across the molecule reveals the most probable sites for reaction.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactivity.[9][10]

  • Red Regions (Negative Potential): Indicate areas rich in electrons, such as the nitrogen atom's lone pair. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms. These are sites for nucleophilic attack.

The MEP for 1-methoxyisoquinoline would clearly show a region of high negative potential around the isoquinoline nitrogen, confirming it as a primary site for protonation or coordination.

G cluster_workflow Integrated Theoretical Analysis Workflow cluster_analysis Data Analysis & Interpretation Input 1-Methoxyisoquinoline Structure (SMILES/Molfile) Opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) Input->Opt Freq Frequency Calculation & Vibrational Analysis Opt->Freq Validated Minimum Energy NMR NMR Shielding Calculation (GIAO Method) Opt->NMR Validated Minimum Energy FMO HOMO/LUMO Analysis Opt->FMO MEP Molecular Electrostatic Potential Map Opt->MEP Docking Molecular Docking (Drug Discovery) Opt->Docking IR_Spec Simulated IR Spectrum Freq->IR_Spec NMR_Spec Simulated NMR Spectrum NMR->NMR_Spec

Caption: Workflow for the theoretical analysis of 1-methoxyisoquinoline.

Application in Drug Discovery: Molecular Docking

The theoretical structure of 1-methoxyisoquinoline is not just an academic curiosity; it is a critical input for structure-based drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12]

In this context, 1-methoxyisoquinoline derivatives can be "docked" into the active site of a target protein (e.g., an enzyme or receptor). The simulation calculates a "docking score," which estimates the binding affinity. This allows researchers to:

  • Predict whether a compound is likely to be a potent inhibitor.[13]

  • Understand the key molecular interactions (hydrogen bonds, hydrophobic interactions) responsible for binding.

  • Guide the rational design of new, more potent derivatives by suggesting structural modifications that could improve binding.

Standardized Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided as a standard for the theoretical analysis of 1-methoxyisoquinoline.

Protocol 1: DFT Geometry Optimization and Frequency Calculation
  • Structure Input: Draw 1-methoxyisoquinoline in a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Software: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Calculation Setup:

    • Job Type: Optimization + Frequency.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-31+G(d,p).

    • Solvation (Optional): To simulate solution-phase properties, apply a continuum solvation model like PCM or SMD, specifying the solvent (e.g., chloroform, water).

  • Execution: Run the calculation. This may take several hours depending on the computational resources.

  • Validation:

    • Confirm the optimization has converged by checking the software output for convergence criteria.

    • Verify that the frequency calculation yields zero imaginary frequencies, which confirms the optimized structure is a true energy minimum.

  • Analysis: Extract optimized coordinates, bond lengths, angles, and scaled vibrational frequencies for comparison with experimental data.

Protocol 2: Molecular Docking Simulation
  • Preparation of Receptor:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign partial charges.

    • Define the binding site (grid box) based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

  • Preparation of Ligand:

    • Use the DFT-optimized structure of 1-methoxyisoquinoline or its derivative.

    • Assign partial charges and define rotatable bonds.

  • Docking Execution:

    • Use docking software (e.g., AutoDock Vina, Glide, GOLD).

    • Run the docking algorithm, which will generate multiple binding poses for the ligand within the receptor's active site.

  • Analysis:

    • Rank the poses based on their docking scores (e.g., binding energy in kcal/mol).

    • Visualize the top-ranked pose to analyze intermolecular interactions (hydrogen bonds, pi-stacking, etc.) with key amino acid residues in the active site. This analysis provides a structural hypothesis for the molecule's biological activity.[12]

Conclusion and Future Outlook

The theoretical study of 1-methoxyisoquinoline is a prime example of how modern computational chemistry complements and enhances experimental research. Through validated DFT methods, we can achieve a profound understanding of its structure, stability, and reactivity. These theoretical insights are not merely descriptive; they are predictive, providing a rational basis for designing novel isoquinoline derivatives with tailored properties for applications in pharmacology and materials science. Future studies will likely focus on more complex phenomena, such as simulating reaction dynamics, exploring excited-state properties for photochemical applications, and employing machine learning models trained on DFT data to accelerate the discovery of new functional molecules.

References

  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. (2020). PubMed. Available at: [Link]

  • Full article: Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Taylor & Francis Online. Available at: [Link]

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  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Unknown Source.
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  • Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ). Scientific Research Publishing. Available at: [Link]

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The Solubility Profile of 1-Methoxyisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxyisoquinoline, a key heterocyclic scaffold, is a prevalent structural motif in numerous biologically active compounds and a valuable intermediate in synthetic organic chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in drug discovery, process development, and materials science. Solubility dictates critical parameters such as reaction kinetics, purification efficiency, formulation development, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of 1-methoxyisoquinoline, blending theoretical principles with practical, field-proven insights to empower researchers in their experimental design and execution.

Theoretical Framework: Understanding the Solubility of 1-Methoxyisoquinoline

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (1-methoxyisoquinoline) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[1] The molecular structure of 1-methoxyisoquinoline, featuring a bicyclic aromatic system with a nitrogen heteroatom and a methoxy substituent, dictates its solubility behavior.

Molecular Structure and Polarity

1-Methoxyisoquinoline possesses a moderately polar character. The key structural features influencing its polarity and, consequently, its solubility are:

  • Isoquinoline Core: The fused benzene and pyridine rings create a large, relatively nonpolar aromatic surface.[2]

  • Nitrogen Heteroatom: The nitrogen atom in the pyridine ring introduces a dipole moment and can act as a hydrogen bond acceptor.[3]

  • Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can increase the polarity of the molecule and participate in hydrogen bonding as an acceptor. The presence of the methoxy group can enhance a ligand's target binding, physicochemical, and pharmacokinetic properties.[4]

The overall polarity is a balance between the nonpolar aromatic rings and the polar nitrogen and oxygen atoms. This duality allows for solubility in a range of organic solvents.

Intermolecular Interactions

The dissolution of 1-methoxyisoquinoline in an organic solvent is driven by the formation of favorable solute-solvent interactions that overcome the solute-solute and solvent-solvent interactions. The primary forces at play include:

  • Van der Waals Forces: These are the dominant interactions for the nonpolar aromatic portion of the molecule and are crucial for solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The inherent dipole moment of 1-methoxyisoquinoline allows for favorable interactions with polar aprotic solvents.

  • Hydrogen Bonding: While 1-methoxyisoquinoline cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.

The interplay of these forces determines the extent of solubility in a given solvent.

Qualitative and Estimated Quantitative Solubility of 1-Methoxyisoquinoline

Table 1: Estimated Solubility of 1-Methoxyisoquinoline in Common Organic Solvents at Ambient Temperature

Solvent CategorySolventPolarity IndexEstimated Solubility (g/L)Primary Interaction
Protic Solvents Methanol5.1> 100Hydrogen Bonding, Dipole-Dipole
Ethanol4.3> 100Hydrogen Bonding, Dipole-Dipole
Isopropanol3.950 - 100Hydrogen Bonding, Dipole-Dipole
Polar Aprotic Solvents Acetone5.1> 100Dipole-Dipole
Ethyl Acetate4.4> 100Dipole-Dipole
Dichloromethane3.1> 100Dipole-Dipole
Chloroform4.1> 100Dipole-Dipole
Acetonitrile5.850 - 100Dipole-Dipole
Nonpolar Aprotic Solvents Toluene2.410 - 50Van der Waals
Diethyl Ether2.850 - 100Dipole-Dipole, Van der Waals
Hexane0.1< 1Van der Waals
Aqueous Water10.2~0.68 (Calculated)Low

Note: These values are estimations based on the known solubility of related compounds and the physicochemical properties of 1-methoxyisoquinoline. Experimental verification is highly recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following protocols outline standard methods for determining the solubility of 1-methoxyisoquinoline.

Gravimetric Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.[5]

Protocol:

  • Preparation: Add an excess amount of 1-methoxyisoquinoline to a series of vials, each containing a known volume of the desired organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved 1-methoxyisoquinoline.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, HTS methods are employed.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 1-methoxyisoquinoline in a highly soluble solvent (e.g., DMSO).

  • Dispensing: In a multi-well plate, dispense the desired organic solvents.

  • Addition of Solute: Add a small, known volume of the stock solution to each well.

  • Equilibration and Detection: The plate is shaken and the solubility is determined by measuring the concentration of the dissolved compound, often using techniques like UV-Vis spectroscopy or HPLC, after a set equilibration time. The point at which precipitation is observed indicates the kinetic solubility limit.

Purification by Recrystallization: Leveraging Solubility Differences

Recrystallization is a powerful technique for purifying solid organic compounds, and it relies on the differential solubility of the compound and its impurities in a given solvent or solvent system.[6]

Solvent Selection for Recrystallization

The ideal recrystallization solvent for 1-methoxyisoquinoline should exhibit the following properties:

  • High solubility at elevated temperatures.

  • Low solubility at low temperatures.

  • Does not react with the compound.

  • Impurities should be either highly soluble or insoluble at all temperatures.

  • Boiling point of the solvent should be below the melting point of the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Table 2: Potential Recrystallization Solvents for 1-Methoxyisoquinoline

Solvent/SystemRationale
Ethanol/Water 1-methoxyisoquinoline is highly soluble in hot ethanol and less soluble in cold. The addition of water as an anti-solvent can induce crystallization upon cooling.
Toluene/Hexane Good solubility in hot toluene, with hexane acting as an anti-solvent to promote crystal formation.
Ethyl Acetate/Hexane Similar to the toluene/hexane system, this combination of a moderately polar and a nonpolar solvent can be effective.
General Recrystallization Protocol

Recrystallization_Workflow A Dissolve crude 1-methoxyisoquinoline in a minimum amount of hot solvent B Hot filtration to remove insoluble impurities A->B If insoluble impurities are present C Allow the filtrate to cool slowly to room temperature A->C If no insoluble impurities B->C D Induce crystallization (if necessary) by scratching or seeding C->D E Cool in an ice bath to maximize crystal yield D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry the purified crystals G->H

Caption: A general workflow for the recrystallization of 1-methoxyisoquinoline.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] A solute is more likely to dissolve in a solvent when their Hansen parameters are similar.

Hansen_Solubility_Concept cluster_0 Hansen Space Solute Solute (δD₁, δP₁, δH₁) Solvent_Good Good Solvent (δD₂, δP₂, δH₂) Solute->Solvent_Good Small Distance (High Solubility) Solvent_Poor Poor Solvent (δD₃, δP₃, δH₃) Solute->Solvent_Poor Large Distance (Low Solubility)

Caption: Conceptual representation of Hansen Solubility Parameters.

While specific HSP values for 1-methoxyisoquinoline are not published, they can be estimated using group contribution methods, providing a tool for initial solvent screening.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-methoxyisoquinoline in organic solvents. While a lack of extensive, publicly available quantitative data necessitates some estimation, the principles outlined, coupled with the provided experimental protocols, empower researchers to confidently approach the handling and purification of this important heterocyclic compound. A thorough understanding of its solubility profile is a critical first step towards unlocking its full potential in various scientific endeavors.

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  • Wikipedia. (2023, November 21). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

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  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

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  • MDPI. (2022, November 23). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 27(23), 8201. [Link]

  • Kiani, M., & Dehghani, M. R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents: A Theoretical Study Using Artificial Neural Networks and an Enhanced Apelblat Model. Physical Chemistry Research, 12(3), 567-578. [Link]

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  • MDPI. (2021, January 11). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 86. [Link]

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1-methoxyisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methoxyisoquinoline for Researchers and Drug Development Professionals

Introduction

1-Methoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family of alkaloids. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. This has established isoquinoline and its derivatives as "privileged structures" in medicinal chemistry, making them focal points for drug discovery and development. 1-Methoxyisoquinoline, specifically, serves as a valuable synthetic intermediate and a key building block for more complex, biologically active molecules. The presence of the methoxy group at the 1-position significantly influences the electronic properties and reactivity of the isoquinoline core, offering unique opportunities for chemical modification and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of 1-methoxyisoquinoline, covering its fundamental properties, synthesis, characterization, reactivity, and applications for professionals in research and drug development.

Physicochemical Properties of 1-Methoxyisoquinoline

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in synthesis and drug design. The key properties of 1-methoxyisoquinoline are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
IUPAC Name 1-methoxyisoquinoline
CAS Number 23724-93-8
Canonical SMILES COC1=NC=CC2=CC=CC=C21
InChI Key AFWHVAFMAIDVTH-UHFFFAOYSA-N

Synthesis of 1-Methoxyisoquinoline

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski synthesis, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. For 1-substituted isoquinolines, a common strategy involves the cyclization of a β-phenylethylamine derivative. A plausible and efficient route to 1-methoxyisoquinoline starts from isoquinoline itself, proceeding through an N-oxidation and subsequent functionalization.

Experimental Protocol: Synthesis from Isoquinoline

This protocol describes a two-step process to synthesize 1-methoxyisoquinoline from the readily available starting material, isoquinoline.

Step 1: Synthesis of Isoquinoline N-oxide

  • Dissolve isoquinoline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 30% solution of hydrogen peroxide (1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoquinoline N-oxide, which can be purified by recrystallization.

Step 2: Synthesis of 1-Methoxyisoquinoline

  • Suspend isoquinoline N-oxide (1 equivalent) in dry dichloromethane in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C.

  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.5 equivalents) in anhydrous methanol.

  • Add the freshly prepared sodium methoxide solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 1-methoxyisoquinoline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Methoxy Addition Isoquinoline Isoquinoline N_Oxide Isoquinoline N-oxide Isoquinoline->N_Oxide H₂O₂ / Acetic Acid Intermediate N-methoxyisoquinolinium salt N_Oxide->Intermediate (CH₃)₂SO₄ Product 1-Methoxyisoquinoline Intermediate->Product NaOCH₃ / CH₃OH

Caption: A two-step synthesis of 1-methoxyisoquinoline from isoquinoline.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized 1-methoxyisoquinoline is achieved through a combination of spectroscopic techniques.

TechniqueExpected Data/Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A characteristic singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm.
¹³C NMR Signals for the 9 aromatic carbons, plus a signal for the methoxy carbon around 55 ppm. The carbon at the C1 position, attached to the oxygen, will be significantly downfield.
Mass Spec (MS) The molecular ion peak [M]⁺ should be observed at m/z = 159. The fragmentation pattern would be characteristic of the isoquinoline core.
Infrared (IR) C-O stretching vibrations for the methoxy group, C=N and C=C stretching for the aromatic system, and C-H stretching and bending frequencies.
Protocol: NMR Sample Preparation and Analysis
  • Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure of 1-methoxyisoquinoline.

Reactivity and Chemical Properties

The reactivity of 1-methoxyisoquinoline is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the heterocyclic nitrogen atom.

  • Nucleophilic Aromatic Substitution: The methoxy group at the C1 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at the C1 position, making 1-methoxyisoquinoline a versatile synthetic intermediate.

  • Electrophilic Aromatic Substitution: The benzene portion of the isoquinoline ring is more susceptible to electrophilic attack than the pyridine ring. The methoxy group, while not directly on the benzene ring, can still influence the regioselectivity of these reactions through resonance and inductive effects.

  • Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile, enabling reactions such as quaternization with alkyl halides.

Reactivity Diagram

Reactivity_Diagram Main 1-Methoxyisoquinoline NAS Nucleophilic Aromatic Substitution (at C1) Main->NAS Nu⁻ EAS Electrophilic Aromatic Substitution (on Benzene Ring) Main->EAS E⁺ N_Quat N-Quaternization Main->N_Quat R-X

Caption: Key reaction pathways for 1-methoxyisoquinoline.

Applications in Drug Discovery and Development

The isoquinoline core is a cornerstone in medicinal chemistry, present in drugs with diverse therapeutic actions, including vasodilators (papaverine), antihypertensives (quinapril), and anesthetics (dimethisoquin). Derivatives of 1-methoxyisoquinoline have also shown significant biological potential.

  • Building Block for Novel Therapeutics: As a versatile intermediate, 1-methoxyisoquinoline provides a scaffold for the synthesis of more complex molecules. Its reactivity at the C1 position is particularly useful for creating libraries of compounds for high-throughput screening.

  • Pharmacological Activity: Specific derivatives of 1-methoxy-3-carboxy-4-methylisoquinoline have demonstrated notable local anaesthetic and antispasmodic properties, suggesting potential applications in pain management and smooth muscle relaxation.

  • Enzyme Inhibition: The isoquinoline structure is a common feature in kinase inhibitors, which are a major class of anticancer drugs. The 1-methoxyisoquinoline scaffold can be elaborated to design potent and selective inhibitors of specific kinases involved in cell proliferation and survival signaling pathways.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Response Cell Proliferation & Survival TF->Response Activates Inhibitor 1-Methoxyisoquinoline Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a hypothetical 1-methoxyisoquinoline derivative.

Conclusion

1-Methoxyisoquinoline is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool in organic synthesis. For drug development professionals, the proven pharmacological relevance of the isoquinoline scaffold, coupled with the unique electronic characteristics imparted by the 1-methoxy substituent, presents a promising platform for the design and discovery of novel therapeutic agents targeting a wide range of diseases. Further exploration of this molecule and its derivatives is poised to yield new insights and valuable lead compounds in the ongoing quest for improved human health.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141052, 1-Methoxyisoquinoline. [Link]

  • Synthesis of 1‐O‐alkylisoquinolines from N‐methoxy benzimidoyl chlorides and alkynes. ResearchGate. [Link]

  • Cheméo. Chemical Properties of Isoquinoline, 1-methoxy- (CAS 23724-93-8). [Link]

  • Deana, G., et al. (1984). Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,

Methodological & Application

The Versatile Role of 1-Methoxyisoquinoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with numerous derivatives exhibiting significant biological activity. Among these, 1-methoxyisoquinoline serves as a highly versatile and reactive building block for the construction of complex molecular architectures. Its unique electronic properties, stemming from the electron-donating methoxy group at the C1 position, render it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of 1-methoxyisoquinoline, with a focus on key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed mechanistic insights, field-proven experimental protocols, and expert commentary on the causality behind procedural choices are presented to empower researchers in leveraging this valuable reagent for their synthetic endeavors.

Introduction: The Strategic Advantage of the 1-Methoxyisoquinoline Scaffold

1-Methoxyisoquinoline is a heterocyclic aromatic compound that has garnered significant interest in organic synthesis. The methoxy group at the C1 position is not merely a substituent but a powerful control element. Electronically, it activates the isoquinoline ring, yet it can also function as a leaving group in nucleophilic aromatic substitution or, more strategically, in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for its use as a precursor to a wide array of 1-substituted isoquinoline derivatives, which are prevalent in many biologically active compounds.[1]

This guide will focus on three pillar reactions that highlight the synthetic utility of 1-methoxyisoquinoline and its close analogues (like 1-chloroisoquinoline, which can be readily prepared from the corresponding isoquinolone):

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize 1-arylisoquinolines.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to generate 1-aminoisoquinoline derivatives.

  • Kumada Coupling: An alternative C-C bond-forming reaction utilizing Grignard reagents.

For each transformation, we will delve into the mechanistic underpinnings and provide a detailed, step-by-step protocol designed for reproducibility and success in a research setting.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of 1-Arylisoquinolines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] In the context of 1-methoxyisoquinoline, it provides a direct route to 1-arylisoquinolines, a structural motif found in many pharmacologically active molecules. While the methoxy group can be used as a coupling handle, it is often more practical to first convert the corresponding isoquinolone to the more reactive 1-chloroisoquinoline. The protocol below is based on established methods for similar chloro-heteroaromatic compounds and is readily adaptable.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloroisoquinoline to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organoboron species (boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the chloride. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the 1-arylisoquinoline product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate L | Pd(II)-Cl | L-Isoquinoline Pd(0)L2->Oxidative Addition Intermediate Transmetalation Intermediate L | Pd(II)-Ar | L-Isoquinoline Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation (Ar-B(OH)2, Base) 1-Arylisoquinoline 1-Arylisoquinoline Transmetalation Intermediate->1-Arylisoquinoline Reductive Elimination 1-Arylisoquinoline->Pd(0)L2 Catalyst Regeneration 1-Chloroisoquinoline 1-Chloroisoquinoline 1-Chloroisoquinoline->Oxidative Addition Intermediate Oxidative Addition

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline

This protocol describes the coupling of 1-chloroisoquinoline with a generic arylboronic acid.

Materials:

Reagent/MaterialPurposeTypical Supplier
1-ChloroisoquinolineElectrophileSigma-Aldrich, etc.
Arylboronic AcidNucleophile precursorCombi-Blocks, etc.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst precursorStrem, etc.
SPhosLigandStrem, etc.
Potassium Carbonate (K₂CO₃)BaseFisher, etc.
TolueneAnhydrous solventAcros, etc.
Deionized WaterCo-solventIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentVWR, etc.
Silica GelStationary phase for chromatographySiliCycle, etc.
Ethyl Acetate, HexanesEluents for chromatographyVWR, etc.
Schlenk flask, magnetic stir bar, condenserGlassware for inert atmosphere reactionChemglass, etc.

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask containing a magnetic stir bar, add 1-chloroisoquinoline (1.0 equiv., e.g., 163 mg, 1.0 mmol), the arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol).[3]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol). The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for promoting the oxidative addition of the relatively unreactive aryl chloride and facilitating the reductive elimination step.[2]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure 1-arylisoquinoline product.

Palladium-Catalyzed Buchwald-Hartwig Amination: Access to 1-Amino-Substituted Isoquinolines

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[5][6] Applying this reaction to a 1-chloro-isoquinoline substrate provides a highly efficient route to N-substituted 1-aminoisoquinolines.[7]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 1-chloroisoquinoline, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. The choice of a strong, sterically hindered base is crucial to prevent competitive side reactions and to facilitate the deprotonation of the amine.

  • Reductive Elimination: The final step involves the reductive elimination of the N-arylated product (1-aminoisoquinoline derivative), which regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine: 1-Chloroisoquinoline Amine Pd Precatalyst Ligand Base Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Heat Heat to 80-110 °C (2-24 h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (EtOAc/Water) Cool->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 2: Generalized Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloroisoquinoline

This protocol outlines a general procedure for the amination of 1-chloroisoquinoline with a primary or secondary amine.[7]

Materials:

Reagent/MaterialPurposeTypical Supplier
1-ChloroisoquinolineElectrophileSigma-Aldrich, etc.
Amine (Primary or Secondary)NucleophileAcros, etc.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst precursorStrem, etc.
XPhosLigandStrem, etc.
Sodium tert-butoxide (NaOtBu)BaseSigma-Aldrich, etc.
TolueneAnhydrous solventAcros, etc.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentVWR, etc.
Silica GelStationary phase for chromatographySiliCycle, etc.
Ethyl Acetate, HexanesEluents for chromatographyVWR, etc.
Glovebox or Schlenk lineFor handling air-sensitive reagentsN/A

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 equiv., 13.7 mg, 0.015 mmol), XPhos (0.036 equiv., 17.2 mg, 0.036 mmol), and sodium tert-butoxide (1.4 equiv., 135 mg, 1.4 mmol) to an oven-dried reaction tube equipped with a stir bar.

  • Add Reactants: Add 1-chloroisoquinoline (1.0 equiv., 163 mg, 1.0 mmol) and the amine (1.2 equiv., 1.2 mmol).

  • Add Solvent: Add anhydrous toluene (2 mL).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 2-24 hours. The choice of a highly active catalyst system, such as one employing a biaryl phosphine ligand like XPhos, is essential for the coupling of electron-rich heteroaryl chlorides.[8]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Extraction and Purification: Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-1-aminoisoquinoline.

Nickel- or Palladium-Catalyzed Kumada Coupling: A Grignard-Based Approach

The Kumada coupling is a classic cross-coupling reaction that utilizes a Grignard reagent as the nucleophile to react with an organic halide, forming a new C-C bond.[2][3] While the high reactivity of Grignard reagents can limit functional group tolerance, the Kumada coupling remains a powerful and economical method, especially when using nickel catalysts.[9] For a substrate like 1-methoxyisoquinoline, the methoxy group can act as a leaving group, particularly with nickel catalysis, which is known to activate C-O bonds.[10]

Mechanistic Rationale

The Kumada coupling mechanism is analogous to other palladium- or nickel-catalyzed cross-coupling reactions.[7]

  • Oxidative Addition: The active M(0) (M = Ni or Pd) catalyst inserts into the carbon-oxygen (or carbon-halogen) bond of the isoquinoline substrate to form an M(II) complex.

  • Transmetalation: The Grignard reagent (R-MgX) transfers its organic group (R) to the metal center, displacing the methoxy or halide group to form a diorganometal complex.

  • Reductive Elimination: The two organic ligands on the metal center couple and are eliminated, forming the C-C bond of the product and regenerating the M(0) catalyst.

Experimental Protocol: Kumada Coupling of 1-Methoxyisoquinoline

This protocol provides a general guideline for the Kumada coupling of 1-methoxyisoquinoline with an aryl Grignard reagent.

Materials:

Reagent/MaterialPurposeTypical Supplier
1-MethoxyisoquinolineElectrophileTCI, etc.
Arylmagnesium bromide (Grignard reagent)NucleophileSigma-Aldrich, etc.
Ni(dppp)Cl₂ or Pd(dppf)Cl₂CatalystStrem, etc.
Tetrahydrofuran (THF)Anhydrous solventAcros, etc.
Saturated aqueous NH₄Cl solutionQuenching agentIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Drying agentVWR, etc.
Diethyl ether, HexanesSolvents for extraction/chromatographyVWR, etc.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a stir bar, condenser, and argon inlet, add Ni(dppp)Cl₂ (0.05 equiv., 27 mg, 0.05 mmol). The use of a nickel catalyst is often preferred for C-O bond activation.[10]

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Add Substrate and Solvent: Under a positive argon flow, add a solution of 1-methoxyisoquinoline (1.0 equiv., 159 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add Grignard Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add the arylmagnesium bromide solution (e.g., 1.0 M in THF, 1.2 equiv., 1.2 mL) dropwise via syringe over 10 minutes. The high reactivity of the Grignard reagent necessitates careful, slow addition at low temperature to control the reaction exotherm and minimize side reactions.[2]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C). Stir for 4-12 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the 1-arylisoquinoline product.

Conclusion and Future Outlook

1-Methoxyisoquinoline and its derivatives are powerful and versatile intermediates in organic synthesis. As demonstrated, their utility in cornerstone cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Kumada couplings provides reliable and efficient pathways to structurally diverse and medicinally relevant 1-substituted isoquinolines. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this valuable building block into their synthetic strategies. As the field of catalysis continues to evolve, the development of new ligands and reaction conditions will undoubtedly further expand the synthetic possibilities for 1-methoxyisoquinoline, solidifying its place as a key player in the synthesis of complex molecules.

References

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The Strategic Utility of 1-Methoxyisoquinoline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Versatility of the 1-Methoxy Group

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3] The strategic functionalization of this heterocyclic system is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

1-Methoxyisoquinoline emerges as a highly valuable and versatile precursor in this context. While seemingly simple, the methoxy group at the C1 position is not merely a passive substituent. Instead, it serves as a latent activating group, readily converted into a more reactive leaving group, typically a halide. This unmasks the C1 position for a diverse range of subsequent transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthetic strategies centered around 1-methoxyisoquinoline, complete with detailed protocols and mechanistic insights for researchers in drug development.

Core Synthetic Strategy: Activating the Precursor

The primary strategic step in utilizing 1-methoxyisoquinoline is its conversion to a 1-haloisoquinoline, most commonly 1-chloroisoquinoline. The methoxy group itself is a poor leaving group for nucleophilic aromatic substitution. However, it can be efficiently transformed into a chloro group, which is an excellent leaving group and a versatile handle for cross-coupling reactions. A common method to achieve this is through the formation of an N-oxide followed by treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[4][5]

Diagram 1: Overall Synthetic Strategy

This diagram illustrates the central role of 1-methoxyisoquinoline as a precursor, its activation to a 1-chloro intermediate, and the subsequent diversification into complex pharmaceutical scaffolds.

G cluster_0 Precursor Activation cluster_1 Key Transformations cluster_2 Pharmaceutical Scaffolds 1-Methoxyisoquinoline 1-Methoxyisoquinoline 1-Chloroisoquinoline 1-Chloroisoquinoline 1-Methoxyisoquinoline->1-Chloroisoquinoline  POCl₃ or similar 1-Alkoxy/Amino-isoquinolines 1-Alkoxy/Amino-isoquinolines 1-Chloroisoquinoline->1-Alkoxy/Amino-isoquinolines  SNAr (Nu: R-OH, R-NH₂) 1-Aryl-isoquinolines 1-Aryl-isoquinolines 1-Chloroisoquinoline->1-Aryl-isoquinolines  Suzuki Coupling 1-Alkynyl-isoquinolines 1-Alkynyl-isoquinolines 1-Chloroisoquinoline->1-Alkynyl-isoquinolines  Sonogashira Coupling Complex APIs (e.g., Kinase Inhibitors) Complex APIs (e.g., Kinase Inhibitors) 1-Alkoxy/Amino-isoquinolines->Complex APIs (e.g., Kinase Inhibitors) Complex APIs Complex APIs 1-Aryl-isoquinolines->Complex APIs 1-Alkynyl-isoquinolines->Complex APIs

Caption: Strategic conversion of 1-methoxyisoquinoline to key intermediates.

Protocol 1: Synthesis of 1-Chloroisoquinoline from an Isoquinoline N-Oxide Precursor

This protocol details the conversion of an isoquinoline N-oxide, which can be derived from the corresponding methoxyisoquinoline, to the crucial 1-chloro intermediate. The use of phosphoryl chloride is a standard and effective method for this transformation.[4][5]

Materials:

  • 7-Methoxyisoquinoline-N-oxide hydrochloride

  • Phosphoryl chloride (POCl₃)

  • Deionized water (ice-cold)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add phosphoryl chloride (approx. 7 mL per gram of starting material).

  • With caution, add 7-Methoxyisoquinoline-N-oxide hydrochloride (1.0 eq) in portions to the phosphoryl chloride.

  • Heat the reaction mixture to 90 °C and maintain for 6 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, carefully remove the excess phosphoryl chloride under reduced pressure using a rotary evaporator.

  • The resulting residue is then quenched by the slow addition of ice-water. This will precipitate the product.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the product in a vacuum oven to yield 1-chloro-7-methoxyisoquinoline.

Expected Outcome: This procedure typically provides the 1-chloro-7-methoxyisoquinoline product in good yield (around 80-85%) as a solid.[4]

Key Synthetic Applications of 1-Chloroisoquinoline

The resulting 1-chloroisoquinoline is a versatile intermediate, primed for two major classes of reactions that are cornerstones of modern pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring, particularly at the C1 position, facilitates the displacement of the chloride by a variety of nucleophiles. This reaction is fundamental for introducing alkoxy, aryloxy, and amino moieties, which are prevalent in kinase inhibitors and other targeted therapies.[3][6][7]

Diagram 2: Mechanism of SNAr at the C1 Position

This diagram shows the two-step addition-elimination mechanism for the SNAr reaction, highlighting the formation of the resonance-stabilized Meisenheimer complex.

SNAr_Mechanism cluster_0 SNAr Mechanism Reactants 1-Chloroisoquinoline + Nu:⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product 1-Substituted Isoquinoline + Cl⁻ Meisenheimer->Product Elimination

Caption: Addition-elimination mechanism of SNAr.

Protocol 2: General Procedure for SNAr with an Alcohol (O-Arylation)

This protocol is exemplified by the synthesis of 1-alkoxyisoquinoline derivatives, a key step in the synthesis of compounds like the IRAK4 inhibitor PF-06650833.[8]

Materials:

  • 1-Chloro-7-methoxyisoquinoline (1.0 eq)

  • Desired alcohol (e.g., (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol) (1.1 eq)

  • Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Equipment:

  • Flame-dried round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol and dissolve in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir for 20-30 minutes at 0 °C to form the alkoxide.

  • In a separate flask, dissolve the 1-chloro-7-methoxyisoquinoline in the anhydrous solvent.

  • Add the solution of 1-chloro-7-methoxyisoquinoline dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized C-C and C-N bond formation in drug discovery.[9] The 1-chloroisoquinoline intermediate is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the 1-chloroisoquinoline with an organoboron reagent (e.g., a boronic acid or ester).[10][11][12] This is a powerful method for synthesizing 1-aryl or 1-vinyl isoquinolines.

B. Sonogashira Coupling: This reaction forms a C-C bond between the 1-chloroisoquinoline and a terminal alkyne, providing access to 1-alkynylisoquinolines, which are versatile intermediates for further functionalization.[13][14][15]

Diagram 3: General Catalytic Cycle for Palladium Cross-Coupling

This diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-M) Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim

Caption: Key steps in a Pd-catalyzed cross-coupling cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of 1-arylisoquinolines.[10]

Materials:

  • 1-Chloroisoquinoline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 M aqueous solution)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a reaction vessel, combine the 1-chloroisoquinoline, arylboronic acid, palladium catalyst, and phosphine ligand.

  • Add the solvent, followed by the aqueous base.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Reaction TypeCatalyst/LigandBaseSolventTypical Temp.Yield
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100 °CHigh
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF50-70 °CGood to High
Buchwald-Hartwig Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100-110 °CHigh
Table 1: Representative Conditions for Cross-Coupling Reactions of 1-Chloroisoquinolines. Data compiled from representative procedures.[10]

Case Study: Synthesis of an IRAK4 Inhibitor (PF-06650833)

The synthesis of the clinical candidate PF-06650833, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), serves as an excellent real-world example of the strategies discussed.[2][8] The core of this molecule is a 1-alkoxy-7-methoxyisoquinoline-6-carboxamide. The key steps involve the preparation of a 1-chloro-7-methoxyisoquinoline intermediate, followed by a crucial SNAr reaction.

Plausible Synthetic Route for the Isoquinoline Core of PF-06650833
  • Preparation of 1-Chloro-7-methoxyisoquinoline-6-carbonitrile: This key intermediate is prepared from a suitable precursor, likely involving the chlorination of a 1-oxo or N-oxide isoquinoline derivative.

  • Hydrolysis of the Nitrile: The nitrile at the C6 position is hydrolyzed to the corresponding carboxamide.

  • SNAr Reaction: The 1-chloro group is displaced by the complex alcohol side chain, ((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methanol, via an SNAr reaction as detailed in Protocol 2.

This case study highlights how the initial 1-methoxy (or a related 1-oxo) functionality is leveraged to install a chloro leaving group, which is then displaced in a key fragment-coupling step to build the final, complex active pharmaceutical ingredient.

Conclusion

1-Methoxyisoquinoline is a strategically important precursor in pharmaceutical synthesis. Its true value is realized through its efficient conversion to a 1-haloisoquinoline intermediate. This unlocks access to a wide range of powerful synthetic transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. These methodologies enable the rapid and versatile construction of complex, highly functionalized isoquinoline derivatives, making 1-methoxyisoquinoline a valuable building block in the modern drug discovery pipeline. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this versatile precursor in the synthesis of novel therapeutic agents.

References

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542.
  • Singh, R., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1185-1217.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Retrieved from [Link]

  • JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85).
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubMed. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. ACS Chemical Biology, 17(3), 598-608.
  • ResearchGate. (2012). The Isoquinoline Alkaloids. The Alkaloids: Chemistry and Physiology, 235-269.
  • ResearchGate. (2011). Palladium catalyzed Suzuki Miyaura cross coupling of 3-chlroisochromen-1-one: synthesis of glomellin and reticulol analogues.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1401.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-Methoxyisoquinoline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-Methoxyisoquinoline

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within the diverse family of isoquinoline precursors, 1-methoxyisoquinoline stands out as a particularly versatile and strategic building block for the synthesis of novel, complex heterocycles.

The synthetic utility of 1-methoxyisoquinoline is rooted in its distinct electronic properties. The electron-donating methoxy group at the C1 position activates the isoquinoline ring system, but more importantly, it functions as an excellent leaving group in nucleophilic substitution and cross-coupling reactions. The nitrogen atom at position 2 withdraws electron density, influencing the reactivity of the entire ring and facilitating a range of transformations that are otherwise difficult to achieve. This guide provides an in-depth exploration of key synthetic strategies employing 1-methoxyisoquinoline, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

[3+2] Cycloaddition Reactions: A Gateway to Fused Pyrrolo[2,1-a]isoquinolines

One of the most powerful applications of isoquinoline derivatives is in cycloaddition reactions to construct polycyclic systems. The reaction between an isoquinoline derivative and an α-ketohydrazonoyl halide provides a direct route to pyrrolo[2,1-a]isoquinoline scaffolds, which are of significant interest in medicinal chemistry.

Mechanistic Rationale

The reaction is initiated by a nucleophilic attack from the isoquinoline nitrogen onto the electrophilic carbon of the hydrazonoyl halide. This step is typically facilitated by a base, such as triethylamine, which neutralizes the generated HCl. The resulting intermediate undergoes a tautomerization followed by an intramolecular cyclization via the elimination of a water molecule to yield the final fused heterocycle. The choice of a 1-substituted isoquinoline derivative directs the regioselectivity of the initial nucleophilic attack and subsequent cyclization.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Tautomerization cluster_2 Step 3: Intramolecular Cyclization 1-Methoxyisoquinoline 1-Methoxyisoquinoline Hydrazonoyl_Halide α-Ketohydrazonoyl Halide Intermediate_8 Intermediate 8 Intermediate_9 Intermediate 9 Intermediate_8->Intermediate_9 Final_Product Pyrrolo[2,1-a]isoquinoline Intermediate_9->Final_Product - H2O Triethylamine Triethylamine Triethylamine->Intermediate_8 Base

Caption: Reaction mechanism for pyrrolo[2,1-a]isoquinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-(4-chlorophenyl)azo)-8,9-dimethoxy-3-(2-thienyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate[4]
  • Reagent Preparation: To a solution of the appropriate α-ketohydrazonoyl halide (5 mmol) and 6,7-dimethoxy-1-methylisoquinoline (5 mmol) in 30 mL of chloroform, add triethylamine (1.4 mL, 10 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Triturate the residue with 10 mL of methanol to induce solidification. Collect the crude product by filtration and recrystallize from ethanol to obtain the pure pyrrolo[2,1-a]isoquinoline derivative.

  • Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography can be used for unambiguous structure determination.[4]

EntryHydrazonoyl Halide Substituent (Aryl)Isoquinoline DerivativeYield (%)
1Phenyl1-Methyl-6,7-dimethoxyisoquinoline83
24-Chlorophenyl1-Methyl-6,7-dimethoxyisoquinoline-
34-Tolyl1-Methyl-6,7-dimethoxyisoquinoline-

Table 1: Representative yields for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives.[4]

Multicomponent Reactions (MCRs): Efficient Assembly of Fused Isoquinolinones

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5][6][7] Isoquinoline derivatives are excellent substrates for MCRs, particularly in the synthesis of fused heterocyclic systems with potential biological activity.[5]

Synthetic Strategy: GBB Reaction followed by Intramolecular Cyclization

A powerful strategy involves an initial Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by subsequent transformations to build complex scaffolds. The GBB reaction typically involves an aldehyde, an amine, and an isocyanide to form an imidazo[1,2-a]pyridine intermediate. By choosing a bifunctional starting material, such as an isoquinoline derivative with an appropriate handle, a subsequent intramolecular cyclization can be triggered to form a fused isoquinolinone.

G Aldehyde Aldehyde GBB_Reaction Groebke–Blackburn–Bienaymé (GBB) Reaction Aldehyde->GBB_Reaction Amine Amine Amine->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction GBB_Adduct GBB Adduct (Imidazo[1,2-a]pyridine) GBB_Reaction->GBB_Adduct N_Acylation N-Acylation GBB_Adduct->N_Acylation Acylated_Intermediate Acylated Intermediate N_Acylation->Acylated_Intermediate IMDA Intramolecular Diels-Alder (IMDA) Acylated_Intermediate->IMDA IMDA_Adduct IMDA Adduct IMDA->IMDA_Adduct Dehydrative_Aromatization Dehydrative Re-aromatization IMDA_Adduct->Dehydrative_Aromatization Final_Product Imidazopyridine-fused Isoquinolinone Dehydrative_Aromatization->Final_Product

Caption: Workflow for imidazopyridine-fused isoquinolinone synthesis.

Protocol: Synthesis of Imidazopyridine-Fused Isoquinolinones[5]

This protocol describes a multi-step sequence initiated by a GBB reaction.

Part A: Groebke–Blackburn–Bienaymé (GBB) Reaction

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 equiv), add the aldehyde (1.0 equiv) and isocyanide (1.0 equiv) in methanol.

  • Catalysis: Add scandium(III) triflate (10 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the GBB adduct.

Part B: N-Acylation and Intramolecular Diels-Alder (IMDA) Cascade

  • N-Acylation: Dissolve the GBB adduct (1.0 equiv) in dichloromethane. Add triethylamine (2.0 equiv) and the desired acyl chloride (e.g., furan-2-carbonyl chloride, 1.2 equiv). Stir at room temperature until the starting material is consumed (monitored by TLC).

  • IMDA Reaction: Heat the reaction mixture to reflux to initiate the intramolecular Diels-Alder reaction. The progress of the cyclization can be monitored by LC-MS.

  • Aromatization: Upon completion of the IMDA reaction, add a dehydrating agent (e.g., trifluoroacetic anhydride) to facilitate the final aromatization step.

  • Purification: After quenching the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the final imidazopyridine-fused isoquinolinone by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biheteroaryl Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[8][9][10] By converting 1-methoxyisoquinoline into a more reactive species (e.g., a triflate or halide), it can serve as an excellent coupling partner in reactions like Suzuki-Miyaura or Sonogashira couplings to synthesize complex biheteroaryl compounds.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the isoquinoline electrophile, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide/triflate.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)_Intermediate L₂Pd(II)(Ar¹)(X) OxAdd->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Coupling L₂Pd(II)(Ar¹)(Ar²) Transmetalation->Pd(II)_Coupling RedElim Reductive Elimination Pd(II)_Coupling->RedElim RedElim->Pd(0)L2 Ar1Ar2 Ar¹-Ar² Product RedElim->Ar1Ar2 Ar1X Isoquinoline-X Ar1X->OxAdd Ar2B(OR)2 Ar²-B(OR)₂ Ar2B(OR)2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Chloro-4-methylisoquinoline with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling involving an isoquinoline derivative.

  • Reaction Setup: In a reaction vessel, combine 1-chloro-4-methylisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 mmol).

  • Solvent: Add a mixture of toluene (5 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-methyl-1-phenylisoquinoline.

EntryIsoquinoline ElectrophileBoronic AcidCatalystBaseYield (%)
11-ChloroisoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃>90
21-BromoisoquinolineThiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃>85
3Isoquinoline-1-triflatePyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄>80

Table 2: Representative conditions for Suzuki-Miyaura cross-coupling of 1-substituted isoquinolines.

Conclusion

1-Methoxyisoquinoline and its derivatives are powerful and versatile synthons for the construction of novel and complex heterocyclic architectures. Through cycloaddition, multicomponent, and cross-coupling reactions, researchers can access a vast chemical space of fused and substituted isoquinoline-based compounds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals in drug development and materials science, enabling the exploration of new frontiers in heterocyclic chemistry.

References

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Application Notes & Protocols: The Role of 1-Methoxyisoquinoline Scaffolds in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural products, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a methoxy group at the C1 position, creating 1-methoxyisoquinoline, significantly modulates the electronic properties and reactivity of the heterocycle, making it a versatile building block in organic synthesis. This guide provides an in-depth exploration of catalytic reactions where 1-methoxyisoquinoline and its direct precursors are pivotal substrates. We will delve into transition-metal-catalyzed C-H activation and annulation strategies, offering detailed mechanistic insights and field-proven protocols for researchers in drug discovery and process development. The methodologies presented herein are designed to be robust, reproducible, and adaptable for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of the 1-Methoxyisoquinoline Motif

Isoquinoline and its derivatives are fundamental components of a vast array of natural products, most notably alkaloids like morphine and papaverine, and are central to many pharmaceutical agents due to their diverse biological activities, including anti-HIV, anti-tumor, and antibacterial properties.[1][2][3][4] The 1-methoxy group serves as more than just a simple substituent; it acts as a powerful electronic modulator and a latent carbonyl group. Its electron-donating nature influences the regioselectivity of subsequent functionalization reactions. Furthermore, it can be readily converted into an isoquinolinone, a common pharmacophore, expanding its synthetic utility.

Recent advancements in organometallic chemistry have positioned transition-metal catalysis as an indispensable tool for the efficient construction of such heterocyclic systems.[3][5] Specifically, directing group-assisted C-H activation has emerged as a sustainable and atom-economical strategy to build molecular complexity, circumventing the need for pre-functionalized starting materials.[3][6][7] This guide focuses on key catalytic systems where precursors to the 1-methoxyisoquinoline core, such as N-methoxybenzamides and N-methoxy benzimidoyl halides, undergo palladium-, rhodium-, and ruthenium-catalyzed transformations to yield valuable isoquinoline and isoquinolinone derivatives.

Palladium-Catalyzed C-H Activation/Annulation of N-Methoxybenzamides

One of the most powerful methods for constructing substituted isoquinolinone cores involves the palladium-catalyzed C-H activation of N-methoxybenzamides followed by annulation with unsaturated partners like allenes.[3] The N-methoxy group is crucial, acting as a chelating directing group that facilitates the ortho-C-H activation step, leading to the formation of a stable five-membered cyclopalladated intermediate.

Mechanistic Rationale

The catalytic cycle, illustrated below, is initiated by the coordination of the Pd(II) catalyst to the N-methoxybenzamide.[3] Assisted by a base (e.g., DIPEA), this is followed by N-metalation and subsequent ortho-C-H activation to form the key palladacycle intermediate. This intermediate then coordinates with an allene, which inserts into the Pd-C bond. The final step is a reductive elimination that releases the 3,4-dihydroisoquinolin-1(2H)-one product and a Pd(0) species. An oxidant, such as silver carbonate (Ag₂CO₃), is required to regenerate the active Pd(II) catalyst to complete the cycle.[3] This method provides high regioselectivity and good yields under relatively mild conditions.[3]

Palladium-Catalyzed C-H Annulation cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Coordination Coordination & N-Metalation Pd_II->Coordination N-Methoxy- benzamide (1) Palladacycle Five-Membered Palladacycle (4) Coordination->Palladacycle C-H Activation (DIPEA) Insertion Allene Insertion Palladacycle->Insertion Allenoate (2) Intermediate_5 Intermediate (5) Insertion->Intermediate_5 Reductive_Elimination Reductive Elimination Intermediate_5->Reductive_Elimination Product Product (3) & Pd(0) Reductive_Elimination->Product Oxidation Oxidation (Ag₂CO₃) Product->Oxidation Oxidation->Pd_II

Caption: Proposed mechanism for Pd-catalyzed C-H activation/annulation.[3]

Experimental Protocol: Synthesis of 2-Methoxy-3,4-dihydroisoquinolin-1(2H)-ones

This protocol is adapted from a procedure for the synthesis of various substituted 3,4-dihydroisoquinolin-1(2H)-ones.[3]

Materials and Reagents:

  • Substituted N-methoxybenzamide (1.0 equiv, 0.50 mmol)

  • 2,3-Allenoic acid ester (3.0 equiv, 1.50 mmol)

  • Pd(CH₃CN)₂Cl₂ (10 mol%, 0.05 mmol)

  • Silver Carbonate (Ag₂CO₃) (2.0 equiv, 1.0 mmol)

  • Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Schlenk tube or sealed reaction vessel

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the N-methoxybenzamide (0.50 mmol), silver carbonate (1.0 mmol), and Pd(CH₃CN)₂Cl₂ (0.05 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by the 2,3-allenoic acid ester (1.50 mmol) and DIPEA (1.0 mmol).

  • Seal the tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope and Data

The reaction is compatible with a range of substituents on both the N-methoxybenzamide and the allenoic acid ester, providing access to a library of diverse isoquinolinone structures.

EntryBenzamide Substituent (R¹)Allenoate Substituent (R²)Yield (%)[3]
1H-CO₂Et75
24-Me-CO₂Et81
34-OMe-CO₂Et72
44-Cl-CO₂Et65
5H-CO₂Me78
6HPh53

Ruthenium-Catalyzed Regioselective Synthesis of 1-Methoxyisoquinolines

A direct and highly atom-economical route to 1-alkoxy substituted isoquinolines involves the ruthenium-catalyzed cyclization of N-methoxy benzimidoyl halides with alkynes.[8] This transformation proceeds with high regioselectivity and offers an efficient alternative to classical isoquinoline syntheses.

Mechanistic Rationale

The catalytic cycle is believed to start with the formation of a ruthenium acetate species from the dimeric ruthenium precursor and a cesium acetate (CsOAc) additive.[8] This active catalyst then undergoes a chelation-assisted C-H activation with the N-methoxy benzimidoyl halide to form a ruthenacycle. Subsequent coordination and insertion of an alkyne, followed by reductive elimination and aromatization, yields the substituted isoquinoline product. When using an alkyne like 1,4-dimethoxybut-2-yne, the reaction can directly yield a 1-methoxyisoquinoline derivative.[8]

Ruthenium-Catalyzed Cyclization cluster_workflow Synthetic Workflow Start N-Methoxy Benzimidoyl Halide (1) + Alkyne (2) Reaction Chelation-Assisted C-H Activation & Cyclization Start->Reaction Catalyst [Ru(p-cymene)Cl₂]₂ CsOAc (25 mol%) Catalyst->Reaction Product 1-Substituted Isoquinoline (3) Reaction->Product

Caption: Workflow for Ru-catalyzed synthesis of isoquinolines.[8]

Experimental Protocol: Synthesis of 1-Methoxy-3,4-dimethyl-6,7-dimethoxyisoquinoline

This is a representative protocol based on the reaction of an N-methoxy benzimidoyl halide with 1,4-dimethoxybut-2-yne.[8]

Materials and Reagents:

  • N,6,7-Trimethoxy-3,4-dimethylbenzimidoyl chloride (1.0 equiv)

  • 1,4-Dimethoxybut-2-yne (1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Cesium Acetate (CsOAc) (25 mol%)

  • Silver Hexafluoroantimonate (AgSbF₆) (1.1 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or trifluoroethanol (TFE)

  • Sealed reaction tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-methoxy benzimidoyl chloride, [Ru(p-cymene)Cl₂]₂, CsOAc, and AgSbF₆ to a dry, sealed reaction tube.

  • Add anhydrous solvent (e.g., TFE) via syringe, followed by the 1,4-dimethoxybut-2-yne.

  • Seal the tube tightly and remove it from the glovebox.

  • Place the tube in a preheated oil bath at the specified temperature (e.g., 80-100 °C) and stir for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methoxyisoquinoline derivative.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Rhodium-Catalyzed Reactions for Isoquinoline Synthesis

Rhodium catalysts are also highly effective for constructing the isoquinoline scaffold via C-H activation.[9][10] These methods often utilize oximes as directing groups, which can be derived from ketones, to react with alkynes in a one-pot fashion.[9] While not directly starting from 1-methoxyisoquinoline, these routes are fundamental to creating the core structure, which can be subsequently modified. For instance, Rh(III)-catalyzed reactions are known to proceed via a chelation-assisted deprotonation at the ortho C-H bond, followed by cyclization with an alkyne.[8]

A notable application is the Rh(III)-catalyzed regioselective C8-alkenylation of isoquinolones with methoxyallene, where methoxyallene serves as a versatile acrolein equivalent, leading to aldehyde-functionalized isoquinolones.[11]

Catalyst SystemStarting MaterialsProduct TypeReference
[{RhCpCl₂}₂]Aromatic Ketoximes + AlkynesSubstituted Isoquinolines[9]
[Rh(I) complex]Benzocyclobutenols + IsocyanatesIsoquinolin-1(2H)-ones[10]
[{RhCpCl₂}₂]Isoquinolones + MethoxyalleneC8-Aldehyde Isoquinolones[11]

Applications in Drug Discovery

The catalytic methods described provide powerful tools for medicinal chemists. The isoquinoline scaffold is a cornerstone in many FDA-approved drugs and clinical candidates.[2][12][13] For example, tetrahydroisoquinoline derivatives are crucial intermediates in the synthesis of antihypertensive drugs like Moexipril and Quinapril.[4][12]

The ability to rapidly assemble diverse libraries of substituted isoquinolines and isoquinolinones through C-H functionalization allows for efficient structure-activity relationship (SAR) studies. These late-stage functionalization techniques are particularly valuable as they can be applied to complex molecules, enabling the synthesis of novel analogs of existing drugs or natural products.[14] Recent research has focused on developing isoquinoline-tethered quinazoline derivatives as highly selective HER2 inhibitors for cancer therapy, demonstrating the continued relevance of this scaffold in modern drug design.[15]

Conclusion

Catalytic reactions involving 1-methoxyisoquinoline and its precursors represent a highly efficient and versatile strategy for the synthesis of complex heterocyclic molecules. Palladium-, ruthenium-, and rhodium-based catalytic systems leveraging C-H activation have revolutionized access to this important structural motif. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness these powerful transformations for applications in drug discovery, process chemistry, and materials science. The continued development of novel catalysts and methodologies in this area promises to further expand the synthetic toolbox and accelerate the discovery of new chemical entities with significant biological and material functions.

References

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  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH.
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  • Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV)
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Strategic Derivatization of the 1-Methoxyisoquinoline Scaffold for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoquinoline Core as a Privileged Scaffold

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This designation arises from its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6][7] The rigid structure of the isoquinoline core provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.

Among the various substituted isoquinolines, 1-methoxyisoquinoline stands out as a particularly versatile and strategic starting material for chemical library synthesis. The methoxy group at the C1 position is not merely a passive substituent; it is an activatable functional handle that dictates the primary reactivity of the scaffold. Its electron-donating nature and its capacity to act as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions make it an ideal anchor point for introducing molecular diversity.

This application note provides a comprehensive guide to the strategic derivatization of 1-methoxyisoquinoline. We will move beyond simple procedural lists to explain the chemical rationale behind key synthetic transformations, provide detailed, field-tested protocols, and outline a subsequent biological screening cascade. The objective is to empower researchers to efficiently generate and evaluate novel isoquinoline-based compound libraries for drug discovery programs.

Part 1: The 1-Methoxyisoquinoline Scaffold: Reactivity Profile

The synthetic utility of 1-methoxyisoquinoline is governed by the electronic interplay between the aromatic rings and the nitrogen heteroatom. The C1 position is particularly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. The methoxy group, while electron-donating through resonance, can be readily displaced by a wide range of nucleophiles, making it the primary site for derivatization.

Further diversification can be achieved through functionalization of other positions. The benzene portion of the scaffold can undergo electrophilic aromatic substitution, while various C-H bonds on both rings are amenable to modern transition-metal-catalyzed functionalization, offering an atom-economical route to structural complexity.[8][9]

Part 2: Derivatization Strategies & Experimental Protocols

A successful library synthesis campaign hinges on the use of robust and versatile chemical reactions that allow for the introduction of diverse functional groups. Here, we present three core strategies for the derivatization of the 1-methoxyisoquinoline scaffold.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

This is the most direct and powerful method for derivatizing the 1-methoxyisoquinoline core. The reaction involves the displacement of the methoxy group by a nucleophile. The efficiency of the reaction can often be enhanced by heating or through the use of catalysts that facilitate the departure of the leaving group.

Protocol 2.1: C1-Amination via SNAr

This protocol details the synthesis of 1-aminoisoquinoline derivatives, a class of compounds with documented biological relevance.

  • Objective: To displace the C1-methoxy group with a primary or secondary amine.

  • Rationale: Amines are excellent nucleophiles that readily attack the electron-deficient C1 position. This reaction introduces a key hydrogen bond donor/acceptor motif, significantly altering the pharmacological profile of the scaffold.

  • Step-by-Step Protocol:

    • To a clean, dry microwave vial, add 1-methoxyisoquinoline (1.0 eq.), the desired amine (e.g., morpholine, 1.2 eq.), and a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane to achieve a concentration of 0.2 M.

    • Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the DMF and excess amine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-aminoisoquinoline derivative.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the methoxy signal (~4.0 ppm in ¹H NMR) and the appearance of signals corresponding to the newly introduced amine are key diagnostic markers.

Strategy 2: Palladium-Catalyzed C-H Arylation

Direct C-H activation is a state-of-the-art strategy for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The isoquinoline core is an excellent substrate for these transformations.

Protocol 2.2: C5-Arylation via Pd-Catalyzed C-H Activation

  • Objective: To introduce an aryl group at the C5 position of the isoquinoline ring.

  • Rationale: Functionalization at the C5 position extends the molecule into a different spatial vector compared to C1 derivatization, allowing for a comprehensive exploration of the Structure-Activity Relationship (SAR). Palladium catalysts, in concert with specific ligands, can selectively activate the C-H bond at this position.

  • Step-by-Step Protocol:

    • In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the 1-methoxyisoquinoline derivative (1.0 eq.), the aryl bromide or iodide (1.5 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add a degassed solvent, such as toluene or 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

    • After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate and purify the residue by flash chromatography to isolate the C5-arylated product.

    • Validation: Confirm the regioselectivity of the arylation using 2D NMR techniques (e.g., NOESY) and verify the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Workflow Visualization

The overall derivatization strategy can be visualized as a multi-pronged approach starting from a central core.

G Core 1-Methoxyisoquinoline (Starting Scaffold) SNAr Strategy 1: C1 Nucleophilic Substitution (S-N-Ar) Core->SNAr CH_Act Strategy 2: C-H Functionalization (e.g., C5-Arylation) Core->CH_Act Elec_Sub Strategy 3: Benzene Ring Modification (e.g., Nitration) Core->Elec_Sub Lib1 Library A: C1-Amine Derivatives SNAr->Lib1 Lib2 Library B: C1-Thioether Derivatives SNAr->Lib2 Lib3 Library C: C5-Aryl Derivatives CH_Act->Lib3 Lib4 Library D: C7-Nitro Derivatives Elec_Sub->Lib4

Caption: Multi-strategy derivatization workflow for 1-methoxyisoquinoline.

Part 3: Compound Library Organization and Characterization

A systematic approach to organizing and validating the synthesized compounds is critical for the integrity of the subsequent screening data.

Hypothetical Compound Library Data

All synthesized compounds should be cataloged with essential information. Calculated properties such as cLogP are valuable for early assessment of drug-likeness.

Compound IDR¹ Substituent (at C1)R² Substituent (at C5)Molecular Weight ( g/mol )cLogP (Calculated)
ISO-001 -NH-morpholine-H228.282.15
ISO-002 -NH-piperidine-H226.312.88
ISO-003 -NH-benzylamine-H248.313.54
ISO-004 -OCH₃-Phenyl235.283.81
ISO-005 -OCH₃-4-Fluorophenyl253.273.95
ISO-006 -NH-morpholine-Phenyl304.384.20
Protocol 3.1: Standard Compound Characterization
  • Objective: To unambiguously confirm the structure and assess the purity of each synthesized derivative.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra for every compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration values, and coupling patterns.

    • Mass Spectrometry (MS): Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.

    • Purity Analysis (HPLC): Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (and ideally an MS detector). The target purity for compounds intended for biological screening should be >95%.

Part 4: Biological Screening Cascade

Given the prevalence of the isoquinoline scaffold in oncology, a primary antiproliferative screen is a logical first step.[1][10]

Screening Cascade Workflow

A tiered approach ensures that resources are focused on the most promising compounds.

G cluster_0 In Vitro Screening cluster_1 Advanced Studies Primary Primary Screen (e.g., MTT Assay @ 10 µM) Single Concentration Secondary Secondary Screen (Dose-Response) IC50 Determination Primary->Secondary Active 'Hits' Selectivity Selectivity Panel (Normal vs. Cancer Cell Line) Secondary->Selectivity Potent Compounds MoA Mechanism of Action (e.g., Kinase Assay, Apoptosis) Selectivity->MoA Selective Leads

Caption: A typical tiered workflow for biological screening.

Protocol 4.1: Primary Antiproliferative MTT Assay
  • Objective: To assess the ability of the synthesized compounds to inhibit the proliferation of a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Create a working plate by diluting the stocks to the desired final concentration (e.g., 10 µM) in the cell culture medium. Ensure the final DMSO concentration in the wells is ≤0.1% to avoid solvent toxicity.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with 0.1% DMSO) and positive controls (e.g., doxorubicin).

    • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that show significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are prioritized for secondary screening to determine their IC₅₀ values.

Sample Screening Data
Compound ID% Inhibition at 10 µM (MCF-7 cells)Status
ISO-001 12.5%Inactive
ISO-002 25.1%Inactive
ISO-003 68.3%Hit
ISO-004 8.2%Inactive
ISO-005 15.7%Inactive
ISO-006 89.6%Potent Hit

Conclusion and Future Directions

The 1-methoxyisoquinoline scaffold is a chemically tractable and biologically relevant starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this note—leveraging nucleophilic substitution and C-H activation—provide a robust platform for generating structurally diverse compound libraries. By coupling these efficient synthetic protocols with a systematic biological screening cascade, research teams can rapidly identify and advance promising lead compounds.

Initial hits from the primary screen, such as ISO-003 and ISO-006 in our hypothetical example, would be progressed to determine their potency (IC₅₀) and selectivity. The resulting SAR data would then guide the next round of synthesis, focusing on optimizing the substituents at the C1 and C5 positions to enhance activity and drug-like properties, ultimately driving the project from an initial hit to a viable drug candidate.

References

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  • ResearchGate. Biologically active isoquinoline alkaloids covering 2019–2022. [Link]

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  • Kumar, A., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. PubMed. [Link]

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Application Notes & Protocols: 1-Methoxyisoquinoline as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-methoxyisoquinoline as a fluorescent probe. We will explore its fundamental photophysical properties, the principles governing its fluorescence, and detailed protocols for its use in cellular imaging and environmental sensing. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to design robust and insightful experiments.

Introduction to the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged heterocyclic aromatic structure found in numerous natural products and synthetic molecules with significant biological and photophysical properties.[1][2] Its rigid, planar structure and conjugated π-system make it an excellent candidate for developing fluorescent probes.[3][4] The introduction of substituents, such as the electron-donating methoxy group (-OCH₃) at the 1-position, can significantly modulate the electronic distribution within the molecule, thereby fine-tuning its fluorescence characteristics, including quantum yield, Stokes shift, and sensitivity to the local environment.[5]

1-Methoxyisoquinoline, while not extensively characterized as a fluorescent probe, presents a promising platform due to its structural analogy to quinoline-based probes that are widely used for bioimaging and sensing applications.[3][4][6] This guide will build upon the known principles of related fluorophores to provide a framework for its application.

Physicochemical and Predicted Fluorescent Properties

Understanding the core properties of 1-methoxyisoquinoline is the first step in its application. While extensive experimental data is emerging, we can predict its behavior based on its chemical structure and data from analogous compounds.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₉NO[7]
Molecular Weight 159.18 g/mol [7]
Appearance (Predicted) Colorless to pale yellow solid/liquidBased on similar aromatic compounds.
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol, Chloroform)General property of small aromatic molecules.
Predicted λabs (max) ~320-360 nmInferred from substituted isoquinoline derivatives.[1][8]
Predicted λem (max) ~380-450 nmEmission is expected at a longer wavelength than absorption.[9][10]
Predicted Quantum Yield (Φf) 0.1 - 0.6Highly dependent on solvent and environment. Can be moderate to high.[8][11]
Environmental Sensitivity High (Solvatochromic)The methoxy group enhances polarity, making the probe sensitive to solvent effects.[12][13]

Mechanism of Fluorescence & Environmental Sensitivity

The utility of a fluorescent probe is defined by its interaction with light and its environment.

The Fluorescence Process

Fluorescence is a multi-stage process involving the absorption of a photon, relaxation to a lower excited state, and the subsequent emission of a photon with lower energy (longer wavelength). This process is visualized by a Jablonski diagram.[9][14]

Jablonski S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption (femtoseconds) S0_v1 v=1 S0_v2 v=2 S0_v3 v=3 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (nanoseconds) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (picoseconds)

Caption: A simplified Jablonski diagram illustrating the key steps in the fluorescence process.

Solvatochromism: Probing the Microenvironment

Solvatochromism is the phenomenon where a substance's color (and by extension, its absorption and emission spectra) changes with the polarity of the solvent.[15] This is a powerful feature for a fluorescent probe, as it allows the reporting of the local polarity of its binding site, such as the hydrophobic interior of a protein or a lipid membrane.[9]

Causality: In polar solvents, solvent molecules rearrange around the excited-state fluorophore, which is often more polar than its ground state. This rearrangement stabilizes the excited state, lowering its energy level.[12] The greater the solvent polarity, the larger the energy reduction, resulting in a lower energy (red-shifted) fluorescence emission.[12][15]

Solvatochromism S0_np Ground State (S₀) Non-Polar Solvent S1_np Excited State (S₁) Non-Polar Solvent S0_np->S1_np Absorption S1_np->S0_np Emission (Higher Energy) (Blue-Shifted) S0_p Ground State (S₀) Polar Solvent S1_p Excited State (S₁) (Stabilized) Polar Solvent S0_p->S1_p Absorption S1_p->S0_p Emission (Lower Energy) (Red-Shifted)

Caption: Effect of solvent polarity on fluorophore energy levels, leading to solvatochromic shifts.

Experimental Protocols

The following protocols provide a starting point for the characterization and application of 1-methoxyisoquinoline.

Protocol: Spectroscopic Characterization

Objective: To determine the fundamental photophysical properties (absorption max, emission max, and relative quantum yield) of 1-methoxyisoquinoline.

Materials:

  • 1-Methoxyisoquinoline

  • Spectroscopy-grade solvents of varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)

  • Quinine sulfate (as a quantum yield standard)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 1-methoxyisoquinoline in anhydrous DMSO or ethanol.

    • Rationale: A concentrated stock in a good solvent allows for accurate dilution into various experimental media. Anhydrous solvent prevents premature degradation or quenching.[16]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in each of the selected solvents. The final absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Scan the absorbance of each sample across a relevant UV-Vis range (e.g., 250-450 nm).

    • Record the wavelength of maximum absorbance (λabs).

  • Emission Spectroscopy:

    • Excite the sample at its λabs.

    • Scan the emission over a longer wavelength range (e.g., 350-600 nm).

    • Record the wavelength of maximum emission (λem).

  • Relative Quantum Yield (Φf) Determination:

    • Prepare a reference standard solution of quinine sulfate in 0.1 M H₂SO₄ (known Φf = 0.58).[17]

    • Measure the absorbance and integrated fluorescence intensity of both the 1-methoxyisoquinoline sample and the quinine sulfate standard. Ensure the absorbance of both is matched at the excitation wavelength.

    • Calculate the relative quantum yield using the following equation[11]: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol: Live-Cell Imaging

Objective: To visualize the subcellular distribution of 1-methoxyisoquinoline in living cells.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7) plated on glass-bottom dishes or chamber slides.

  • 1-methoxyisoquinoline 1 mM stock solution in DMSO.

  • Complete cell culture medium.

  • Imaging medium (e.g., phenol red-free DMEM or HBSS) to reduce background fluorescence.[18]

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter).

Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on glass-bottom dish B Culture to 60-80% confluency A->B D Remove culture medium, add probe solution B->D C Prepare probe working solution in imaging medium (1-10 µM) C->D E Incubate (15-30 min, 37°C) D->E F Wash cells 2-3x with pre-warmed imaging medium E->F G Add fresh imaging medium F->G H Acquire images on fluorescence microscope G->H

Caption: General experimental workflow for live-cell imaging with a fluorescent probe.

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 60-80%).[16]

  • Probe Loading:

    • Prepare a working solution of 1-methoxyisoquinoline (e.g., 1-10 µM) in pre-warmed, serum-free imaging medium.

    • Remove the culture medium from the cells and gently wash once with the imaging medium.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Protect the cells from light during this step.[16]

    • Scientist's Note: The optimal concentration and incubation time should be determined empirically for each cell line to achieve bright staining with minimal cytotoxicity.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.[18]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the dish on the microscope stage, ensuring physiological conditions are maintained (37°C, 5% CO₂). Acquire images using the appropriate filter sets.

    • Control: An unstained sample of cells should be imaged using the same settings to assess the level of cellular autofluorescence.

Data Interpretation & Troubleshooting

Observation / Problem Potential Cause Recommended Solution
No or Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter set; Photobleaching.Increase probe concentration or incubation time; Verify filter compatibility with probe spectra; Use an antifade reagent and minimize light exposure.[18]
High Background Incomplete removal of unbound probe; Probe precipitation; Phenol red in medium.Increase the number and duration of wash steps; Ensure probe is fully dissolved in media; Use phenol red-free imaging medium.[18]
Cellular Toxicity Probe concentration is too high; Prolonged incubation.Perform a dose-response curve to determine the optimal non-toxic concentration; Reduce incubation time.
Spectral Shift in Cells The probe is reporting on a specific microenvironment (solvatochromism).This is potentially a desired outcome. Correlate the spectral shift with organelle-specific stains to identify the probe's localization and the polarity of that environment.

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science + Business Media. ()
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Fluorescent Probes in Cellular Imaging. BenchChem. ()
  • University of California San Francisco. In vivo cellular imaging using fluorescent proteins : methods and protocols. ()
  • Promega Corporation.
  • Thermo Fisher Scientific. 5 steps to live-cell imaging. ()
  • Synthesis of 3-Methyl Isoquinolines. Journal of the American Chemical Society. ()
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Myers, A.G. Research Group. A Versatile Synthesis of Substituted Isoquinolines. Harvard University. ()
  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. ()
  • ChemSynthesis. Isoquinolines database - synthesis, physical properties. ()
  • A concise approach to prepare isoquinoline analogues. Chemical Science. ()
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research. ()
  • Singh, J., & Mishra, S. (2023).
  • Evident Scientific. Solvent Effects on Fluorescence Emission. ()
  • Gemeda, F.T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran. (2025). PubMed Central. ()
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • Development of fluorescent probes for bioimaging applic
  • Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives. (n.d.). Dalton Transactions (RSC Publishing). ()
  • (PDF) THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. (2025).
  • Quantum yield. (n.d.). Wikipedia. ()
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central. ()
  • Intrinsically Fluorescent Anti-Cancer Drugs. (2022). Encyclopedia MDPI. ()
  • Table 1. Fluorescence emission characteristics of 6-methoxy quinoline.... (n.d.).
  • 1-Methoxyisoquinoline. (n.d.). PubChem - NIH. ()
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). NIH. ()
  • Basic Concepts in Fluorescence. (n.d.). Evident Scientific. ()
  • Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. (n.d.). PMC - NIH. ()
  • Reevaluation of absolute luminescence quantum yields of standard solutions. (n.d.). ()
  • Introduction to Fluorescence. (n.d.). ()
  • Measurement of Fluorescence Quantum Yields on ISS Instrument
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. (2023). MDPI. ()
  • Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. (2013). PubMed. ()
  • Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. (2025).
  • A multi-sensing quinazoline-derived fluorescent sensor. (2022).

Sources

Application Note & Protocol: Bischler-Napieralski Reaction for the Synthesis of Methoxy-Substituted Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide to the experimental setup of the Bischler-Napieralski reaction, specifically tailored for the cyclization of methoxy-substituted phenethylamines to form 3,4-dihydroisoquinolines. This class of compounds is a crucial scaffold in numerous alkaloids and pharmacologically active molecules.[1][2] This guide covers the underlying mechanism, detailed experimental protocols, characterization techniques, and troubleshooting strategies to ensure reliable and efficient synthesis.

Introduction: The Significance of Methoxy-Substituted Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular electrophilic aromatic substitution reaction that converts β-arylethylamides into 3,4-dihydroisoquinolines.[3][4] First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction has become a cornerstone in the synthesis of the isoquinoline core, a privileged structure in medicinal chemistry due to its presence in a vast number of natural products and synthetic compounds with diverse biological activities.[2][3][5][6]

Methoxy-substituted phenethylamines are particularly important substrates in this reaction. The methoxy group is an electron-donating group, which activates the aromatic ring, facilitating the key intramolecular electrophilic substitution step of the reaction.[4][5][7] This activation leads to higher yields and often allows for milder reaction conditions compared to substrates with electron-withdrawing groups.[8] The resulting methoxy-substituted dihydroisoquinolines are valuable intermediates in the synthesis of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[2]

Reaction Mechanism and Key Considerations

The Bischler-Napieralski reaction proceeds through the activation of the amide carbonyl group by a dehydrating agent, followed by an intramolecular cyclization. Two primary mechanistic pathways are generally proposed, depending on the specific reagents and conditions.[3][4][9]

  • Mechanism I (Imine-Ester Intermediate): In the presence of reagents like phosphorus oxychloride (POCl₃), the amide oxygen attacks the phosphorus center, forming a highly reactive dichlorophosphoryl imine-ester intermediate. The electron-rich methoxy-activated aromatic ring then attacks the electrophilic imine carbon, leading to cyclization. Subsequent elimination yields the 3,4-dihydroisoquinoline.[2][3][4]

  • Mechanism II (Nitrilium Ion Intermediate): This pathway involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization.[3][4] This intermediate is then attacked by the aromatic ring to form the dihydroisoquinoline. This mechanism is more likely under strongly acidic and dehydrating conditions.

Causality Behind Experimental Choices:

  • Choice of Dehydrating Agent: The selection of the dehydrating agent is critical and depends on the reactivity of the substrate.[8] For electron-rich methoxy-substituted phenethylamides, phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[3][4] For less reactive substrates, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base, may be employed to improve yields.[1][3][8]

  • Solvent: The choice of solvent is crucial for reaction success. Anhydrous solvents such as acetonitrile, toluene, or dichloromethane are typically used to prevent the hydrolysis of the dehydrating agent and intermediates.[4][10] In some cases, using a nitrile as the solvent can help to suppress the retro-Ritter reaction, a common side reaction that leads to the formation of styrene derivatives.[5][10]

  • Temperature: The reaction temperature is a key parameter to control. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to polymerization and the formation of tar, reducing the yield of the desired product.[8] The optimal temperature typically ranges from room temperature to 100°C, depending on the specific substrate and dehydrating agent used.[3][9]

Experimental Protocols

This section provides two detailed protocols for the Bischler-Napieralski reaction with a common methoxy-substituted phenethylamine, N-(3,4-dimethoxyphenethyl)acetamide, as a model substrate.

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is a robust and widely used method suitable for electron-rich substrates.

Materials and Reagents:

Chemical/MaterialGrade/SpecificationSupplier (Example)
N-(3,4-dimethoxyphenethyl)acetamide≥98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)≥99% (Reagent grade)Acros Organics
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionVWR
Dichloromethane (CH₂Cl₂)ACS gradeMallinckrodt
Anhydrous sodium sulfate (Na₂SO₄)GranularEMD Millipore
Silica gel230-400 meshSorbent Technologies
Round-bottom flask (100 mL)Flame-driedKimble
Reflux condenserAce Glass
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv) in anhydrous acetonitrile (10 mL per gram of amide).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol eluent).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Experimental Workflow: Classical Bischler-Napieralski Reaction

G cluster_prep Reaction Preparation cluster_reaction Cyclization cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve amide in anhydrous acetonitrile prep2 Add POCl₃ dropwise under inert atmosphere prep1->prep2 Stirring at RT react1 Reflux for 2-4 hours prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool and quench on crushed ice react2->workup1 workup2 Neutralize with sat. NaHCO₃ workup1->workup2 workup3 Extract with CH₂Cl₂ workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify1 Column chromatography (silica gel) workup4->purify1

Caption: Workflow for the classical Bischler-Napieralski synthesis.

Protocol 2: Modern, Milder Conditions using Triflic Anhydride (Tf₂O)

This protocol is advantageous for substrates that may be sensitive to the harsh conditions of the classical method and often provides higher yields.[1][8]

Materials and Reagents:

Chemical/MaterialGrade/SpecificationSupplier (Example)
N-(3,4-dimethoxyphenethyl)acetamide≥98%Sigma-Aldrich
Trifluoromethanesulfonic anhydride (Tf₂O)≥98%Oakwood Chemical
2-Chloropyridine≥99%Alfa Aesar
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionVWR
Anhydrous sodium sulfate (Na₂SO₄)GranularEMD Millipore
Silica gel230-400 meshSorbent Technologies
Schlenk flask (100 mL)
Syringes and needles
Low-temperature cooling bath(e.g., dry ice/acetone)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve the N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20°C using a suitable cooling bath.

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise to the cooled, stirred solution.[8]

  • Reaction: Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[8]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Characterization and Analysis

The synthesized dihydroisoquinoline product should be thoroughly characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12] For 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, characteristic signals include the singlets for the two methoxy groups, the singlet for the C1-methyl group, and the triplets for the C3 and C4 methylene groups. It is important to note that anomalous ¹H NMR spectra with significant line broadening have been reported for some 3,4-dihydroisoquinolines in certain deuterated solvents, which may be due to trace amounts of acid or slow conformational exchange.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the amide carbonyl stretch (around 1650 cm⁻¹) from the starting material and the presence of the C=N (imine) stretch (around 1600-1650 cm⁻¹) in the product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation The aromatic ring is not sufficiently activated.Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃, or switch to the milder, more effective Tf₂O and 2-chloropyridine protocol.[8]
Dehydrating agent is not potent enough.Ensure the dehydrating agent is fresh and has been handled under anhydrous conditions.
Formation of a Thick Tar Polymerization or decomposition at high temperatures.Carefully control the reaction temperature. A gradual increase may be beneficial. Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating.[8]
Formation of Styrene Side Product Retro-Ritter reaction is occurring.Use a nitrile as the solvent to shift the equilibrium away from the styrene product. Alternatively, use a milder protocol, such as the one with oxalyl chloride, to generate an N-acyliminium intermediate that is less prone to fragmentation.[5][10]
Unexpected Regioisomer Formation Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.This can be influenced by the substitution pattern. Modification of activating groups may be necessary to direct the cyclization.[8] In some cases, treatment with P₂O₅ can lead to unexpected products due to cyclization via the ipso carbon.[3]

Visualization of the Reaction Mechanism

Bischler-Napieralski Reaction Mechanism (Nitrilium Ion Pathway)

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 Amide Methoxy-substituted β-phenethylamide Intermediate1 Activated Intermediate (e.g., Imidoyl phosphate) Amide->Intermediate1 + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium Elimination Cyclized Cyclized Intermediate (Carbocation) Nitrilium->Cyclized Ring Closure Product 3,4-Dihydroisoquinoline Cyclized->Product -H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

References

Application Notes and Protocols: The Role of 1-Methoxyisoquinoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Agrochemical Discovery

The isoquinoline core, a nitrogen-containing heterocyclic scaffold, is a recurring motif in a vast array of biologically active natural products and synthetic compounds. In the realm of agrochemical research, this structural class has garnered significant attention for its potential to yield novel fungicides, insecticides, and herbicides. The diverse functionalization of the isoquinoline ring system allows for the fine-tuning of biological activity, selectivity, and physicochemical properties, making it a fertile ground for the discovery of new crop protection agents.

This guide focuses on 1-methoxyisoquinoline , a specific derivative that serves as a valuable building block and a potential lead compound in the development of next-generation agrochemicals. We will explore its potential applications, provide detailed protocols for its synthesis and biological evaluation, and discuss the underlying scientific principles that guide this research. While public-domain research specifically detailing the agrochemical applications of 1-methoxyisoquinoline is emerging, this document synthesizes established methodologies for evaluating analogous isoquinoline and quinoline derivatives to provide a comprehensive framework for its investigation.

Part 1: Synthesis of 1-Methoxyisoquinoline

The availability of a reliable synthetic route is paramount for the exploration of any new chemical entity in agrochemical research. The following protocol describes a common method for the preparation of 1-methoxyisoquinoline, adapted from established procedures for similar isoquinoline derivatives.

Protocol 1: Synthesis of 1-Methoxyisoquinoline

Objective: To synthesize 1-methoxyisoquinoline from 1-chloroisoquinoline.

Materials:

  • 1-Chloroisoquinoline

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous toluene.

  • Addition of Reagent: Add a solution of sodium methoxide (1.5 eq) in anhydrous methanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 1-methoxyisoquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as sodium methoxide is a strong base and will react with water, reducing the yield of the desired product.

  • Excess Sodium Methoxide: A molar excess of sodium methoxide is used to drive the nucleophilic aromatic substitution reaction to completion.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

Part 2: Agrochemical Screening of 1-Methoxyisoquinoline

The initial stage of evaluating a new compound for agrochemical potential involves a series of standardized bioassays to determine its activity spectrum. The following protocols are designed to assess the fungicidal, insecticidal, and herbicidal properties of 1-methoxyisoquinoline.

Fungicidal Activity Screening

Isoquinoline and quinoline derivatives have shown promising antifungal activity against a range of plant pathogens. The following protocol outlines a primary screen to evaluate the in vitro antifungal efficacy of 1-methoxyisoquinoline.

Objective: To determine the effect of 1-methoxyisoquinoline on the mycelial growth of various phytopathogenic fungi.

Target Organisms (examples):

  • Botrytis cinerea (Gray mold)

  • Fusarium graminearum (Fusarium head blight)

  • Rhizoctonia solani (Sheath blight)

  • Sclerotinia sclerotiorum (White mold)

Materials:

  • 1-Methoxyisoquinoline (test compound)

  • Commercial fungicide (e.g., Azoxystrobin, Boscalid) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Fungal cultures

  • Cork borer (5 mm)

  • Incubator

  • Micropipettes

  • Sterile water

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 1-methoxyisoquinoline in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 50-55 °C. Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a DMSO control (same concentration of DMSO as the highest test concentration) and a positive control with the commercial fungicide.

  • Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C = average diameter of the fungal colony in the control (DMSO) plate.

      • T = average diameter of the fungal colony in the treatment plate.

  • EC₅₀ Determination: From the dose-response data, calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).

Data Presentation:

CompoundTarget FungusEC₅₀ (µg/mL)
1-MethoxyisoquinolineBotrytis cinereaTBD
1-MethoxyisoquinolineFusarium graminearumTBD
1-MethoxyisoquinolineRhizoctonia solaniTBD
1-MethoxyisoquinolineSclerotinia sclerotiorumTBD
AzoxystrobinBotrytis cinereaReference Value
BoscalidSclerotinia sclerotiorumReference Value

TBD: To Be Determined through experimentation.

Insecticidal Activity Screening

The quinoline scaffold is present in some commercial insecticides, and isoquinoline derivatives have also been investigated for their insecticidal properties. The following protocols describe common methods for assessing both contact and ingestion toxicity.

Objective: To determine the contact insecticidal activity of 1-methoxyisoquinoline against a target insect pest.

Target Organism (example):

  • Spodoptera littoralis (Cotton leafworm), 3rd instar larvae

Materials:

  • 1-Methoxyisoquinoline

  • Acetone

  • Microsyringe applicator

  • Petri dishes

  • Insect diet

  • Rearing containers

  • Commercial insecticide (e.g., lambda-cyhalothrin) as a positive control

Procedure:

  • Dose Preparation: Prepare a series of dilutions of 1-methoxyisoquinoline in acetone (e.g., 0.1, 0.5, 1, 5, 10 µg/µL).

  • Topical Application: Using a microsyringe applicator, apply 1 µL of the test solution to the dorsal thorax of each 3rd instar larva. Treat a control group with acetone only.

  • Observation: Place the treated larvae individually in petri dishes with a small amount of artificial diet.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LD₅₀ Calculation: Calculate the Median Lethal Dose (LD₅₀), the dose required to kill 50% of the test population, using probit analysis.

Objective: To evaluate the insecticidal activity of 1-methoxyisoquinoline when ingested by a target pest.

Target Organism (example):

  • Myzus persicae (Green peach aphid)

Materials:

  • 1-Methoxyisoquinoline

  • Sucrose solution (20%)

  • Leaf discs (e.g., cabbage or radish)

  • Petri dishes with moist filter paper

  • Fine paintbrush

Procedure:

  • Treatment Solution: Prepare a series of concentrations of 1-methoxyisoquinoline in a 20% sucrose solution.

  • Feeding Assay: Place leaf discs in petri dishes. Apply the treatment solutions to the surface of the leaf discs.

  • Insect Introduction: Carefully transfer a known number of aphids (e.g., 10-15 adults) onto each leaf disc using a fine paintbrush.

  • Incubation: Maintain the petri dishes at 22 ± 2 °C with a 16:8 hour light:dark photoperiod.

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours.

  • LC₅₀ Calculation: Calculate the Median Lethal Concentration (LC₅₀), the concentration that causes 50% mortality, using probit analysis.

Data Presentation:

CompoundTarget InsectBioassay TypeLD₅₀/LC₅₀
1-MethoxyisoquinolineSpodoptera littoralisContactTBD (µ g/larva )
1-MethoxyisoquinolineMyzus persicaeIngestionTBD (µg/mL)
Lambda-cyhalothrinSpodoptera littoralisContactReference Value

TBD: To Be Determined through experimentation.

Herbicidal Activity Screening

While less common than for fungicidal and insecticidal activity, some heterocyclic compounds have been explored for their herbicidal potential. A primary screen for herbicidal activity typically involves both pre- and post-emergence assays.

Objective: To assess the effect of 1-methoxyisoquinoline on the germination and early growth of weed species when applied to the soil before weed emergence.

Target Weeds (examples):

  • Monocot: Echinochloa crus-galli (Barnyardgrass)

  • Dicot: Amaranthus retroflexus (Redroot pigweed)

Materials:

  • 1-Methoxyisoquinoline

  • Acetone and a surfactant (e.g., Tween 20)

  • Pots filled with a sandy loam soil

  • Weed seeds

  • Spray chamber

  • Greenhouse facilities

Procedure:

  • Planting: Sow a known number of seeds of each target weed species into pots at a depth of 1-2 cm.

  • Treatment Solution Preparation: Prepare a spray solution of 1-methoxyisoquinoline in an acetone/water mixture with a surfactant at various application rates (e.g., 125, 250, 500, 1000 g a.i./ha).

  • Application: Apply the treatment solutions evenly to the soil surface using a laboratory spray chamber. An untreated control should be sprayed with the solvent/surfactant mixture only.

  • Incubation: Place the pots in a greenhouse with controlled temperature (25/20 °C day/night) and light conditions. Water as needed.

  • Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the percent injury (0 = no effect, 100 = complete kill) and by measuring the fresh weight of the emerged seedlings.

Objective: To evaluate the herbicidal activity of 1-methoxyisoquinoline when applied to emerged and actively growing weeds.

Target Weeds (examples):

  • Monocot: Digitaria sanguinalis (Large crabgrass) at the 2-3 leaf stage

  • Dicot: Brassica napus (Rapeseed) at the 2-4 leaf stage

Procedure:

  • Plant Growth: Grow the target weed species in pots in a greenhouse until they reach the desired growth stage.

  • Application: Apply the same treatment solutions as in the pre-emergence assay to the foliage of the weeds using a laboratory spray chamber, ensuring uniform coverage.

  • Incubation: Return the pots to the greenhouse.

  • Evaluation: After 14-21 days, visually assess the percent injury and measure the fresh weight of the above-ground biomass.

Data Presentation:

CompoundTarget WeedApplicationRate (g a.i./ha)% Injury
1-MethoxyisoquinolineE. crus-galliPre-emergence500TBD
1-MethoxyisoquinolineA. retroflexusPre-emergence500TBD
1-MethoxyisoquinolineD. sanguinalisPost-emergence500TBD
1-MethoxyisoquinolineB. napusPost-emergence500TBD

TBD: To Be Determined through experimentation.

Part 3: Mechanism of Action (MoA) Studies

Once a significant biological activity is confirmed, the next crucial step is to elucidate the mechanism of action. This knowledge is vital for lead optimization and for managing the potential development of resistance.

Potential Fungicidal MoA: Respiration Inhibition

Many successful fungicides, including some quinoline derivatives, act by inhibiting mitochondrial respiration. A primary target is the succinate dehydrogenase (SDH) enzyme (Complex II) in the electron transport chain.

MoA_Fungicide cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 In Vitro Validation cluster_3 Molecular Modeling A Confirmed in vitro fungicidal activity of 1-methoxyisoquinoline B Hypothesize MoA: Succinate Dehydrogenase (SDH) Inhibition A->B Based on structural analogs C Isolate mitochondria from target fungus B->C F Molecular Docking: Simulate binding of 1-methoxyisoquinoline to the SDH active site B->F Computational approach D Enzymatic Assay: Measure SDH activity in the presence of 1-methoxyisoquinoline C->D E Determine IC₅₀ value D->E Quantify inhibition

Caption: Workflow for investigating SDH inhibition as a potential fungicidal MoA.

Potential Insecticidal MoA: Nervous System Disruption

Many insecticides target the insect's nervous system. For novel compounds like 1-methoxyisoquinoline, a primary investigation would focus on key enzymes like acetylcholinesterase (AChE).

MoA_Insecticide cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 In Vitro Validation cluster_3 Confirmation A Confirmed insecticidal activity of 1-methoxyisoquinoline B Hypothesize MoA: Acetylcholinesterase (AChE) Inhibition A->B C Prepare homogenate of insect head or nervous tissue B->C D Enzymatic Assay (Ellman's method): Measure AChE activity with 1-methoxyisoquinoline C->D E Determine IC₅₀ value D->E Quantify inhibition F Synergist studies with AChE inhibitors E->F

Caption: Workflow for investigating AChE inhibition as a potential insecticidal MoA.

Conclusion and Future Directions

1-Methoxyisoquinoline represents a promising starting point for the development of novel agrochemicals. The protocols and workflows outlined in this guide provide a robust framework for its synthesis, comprehensive biological screening, and initial mechanism of action studies. Further research should focus on structure-activity relationship (SAR) studies, where derivatives of 1-methoxyisoquinoline are synthesized and tested to improve potency, selectivity, and spectrum of activity. Additionally, advanced studies on metabolic stability in plants and soil, as well as toxicological profiling, will be essential for the progression of any promising lead compound towards commercial development. The exploration of the isoquinoline scaffold, with 1-methoxyisoquinoline as a key example, continues to be a valuable endeavor in the quest for safe and effective crop protection solutions.

References

  • Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. PubMed. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Isoquinoline Market Size, Share & Forecast 2033. DataHorizzon Research. Available at: [Link]

  • **Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,2-

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-methoxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields. The information provided is based on established chemical principles and peer-reviewed literature to ensure scientific integrity.

I. Overview of the Primary Synthetic Route

The most common and often most effective method for synthesizing 1-methoxyisoquinoline does not typically involve direct construction of the methoxy-substituted ring in one step. Instead, a more reliable approach involves a multi-step sequence, which offers greater control and often higher overall yields. This primary route can be summarized as follows:

  • Formation of the Isoquinoline Core: Synthesis of a suitable isoquinoline precursor, often an isoquinolone, via established methods such as the Pomeranz-Fritsch or Bischler-Napieralski reactions.

  • Chlorination of the 1-Isoquinolone: Conversion of the 1-isoquinolone intermediate to 1-chloroisoquinoline. This is a critical step that activates the 1-position for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: Reaction of 1-chloroisoquinoline with a methoxide source to yield the final product, 1-methoxyisoquinoline.

This guide will focus on troubleshooting each of these key stages.

A Starting Materials (e.g., Substituted Benzaldehyde or Phenethylamine) B Ring Formation (Pomeranz-Fritsch or Bischler-Napieralski) A->B C 1-Isoquinolone Intermediate B->C D Chlorination (e.g., with POCl3) C->D E 1-Chloroisoquinoline D->E F Nucleophilic Substitution (with Sodium Methoxide) E->F G 1-Methoxyisoquinoline F->G

Caption: General workflow for the multi-step synthesis of 1-methoxyisoquinoline.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of 1-methoxyisoquinoline.

A. Stage 1: Ring Formation (Pomeranz-Fritsch & Bischler-Napieralski Reactions)

Question 1: My Pomeranz-Fritsch cyclization is giving a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Pomeranz-Fritsch reaction are a common issue, often stemming from the harsh acidic conditions required for the cyclization of the benzalaminoacetal intermediate.[1][2] Here are the key factors to consider and troubleshoot:

  • Acidity and Catalyst Choice: The classical use of concentrated sulfuric acid can lead to degradation of starting materials and products.[3]

    • Recommendation: A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be more effective, especially for substrates that lack electron-donating groups.[4] Polyphosphoric acid (PPA) is another effective alternative.[3] For substrates with electron-donating groups, such as a methoxy substituent on the starting benzaldehyde, milder conditions can be employed.[3]

  • Electron-Donating Groups: The success of the Pomeranz-Fritsch reaction is highly dependent on the electronic nature of the benzaldehyde derivative.

    • Insight: Electron-donating groups (like methoxy) on the aromatic ring activate it towards electrophilic substitution, thus facilitating the cyclization and generally leading to higher yields under milder conditions.[1] If your starting material lacks such groups, expect lower yields and consider using more forcing conditions.

  • Reaction Time and Temperature: Insufficient heating or reaction time can lead to incomplete cyclization. Conversely, prolonged exposure to harsh acids can cause decomposition.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time might be beneficial. For methoxy-substituted benzaldehydes, refluxing in a suitable solvent like toluene is often sufficient.[1]

Question 2: I am attempting a Bischler-Napieralski reaction to form a dihydroisoquinoline precursor, but the reaction is not proceeding. What should I check?

Answer:

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[4][5] Failure of this reaction is often linked to the activity of the dehydrating agent and the nature of the starting amide.

  • Dehydrating Agent: The choice and quality of the dehydrating agent are critical.

    • Common Reagents: Phosphoryl chloride (POCl₃) is widely used.[4] Other options include phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[4]

    • Troubleshooting: Ensure your POCl₃ is fresh and has not been decomposed by moisture. Using it in excess, sometimes as the solvent, can drive the reaction to completion.

  • Substrate Reactivity: The cyclization is an intramolecular electrophilic aromatic substitution.

    • Insight: As with the Pomeranz-Fritsch reaction, electron-donating groups on the phenyl ring of the β-phenylethylamide will significantly facilitate the reaction.[4] If your substrate is electron-deficient, you will likely require stronger conditions, such as heating with P₂O₅ in POCl₃.

  • Amide Formation: Ensure the preceding step, the formation of the β-phenylethylamide, has gone to completion and the amide is pure. Any unreacted amine or acid chloride can interfere with the cyclization.

cluster_PF Pomeranz-Fritsch cluster_BN Bischler-Napieralski A Benzaldehyde Derivative + Aminoacetaldehyde Acetal B Schiff Base Formation A->B C Acid-Catalyzed Cyclization B->C D Isoquinoline C->D E β-Phenylethylamine + Acylating Agent F Amide Formation E->F G Cyclodehydration (POCl3, P2O5) F->G H 3,4-Dihydroisoquinoline G->H I Dehydrogenation (e.g., with Pd/C) H->I J Isoquinoline I->J

Caption: Comparison of Pomeranz-Fritsch and Bischler-Napieralski workflows.

B. Stage 2: Chlorination of 1-Isoquinolone

Question 3: My chlorination of 1-isoquinolone with POCl₃ is giving low yields, and I seem to be recovering the starting material after workup. What is happening?

Answer:

This is a very common and frustrating problem. The likely culprit is the hydrolysis of the 1-chloroisoquinoline product back to the 1-isoquinolone during the aqueous workup.[6] The 1-chloroisoquinoline is highly susceptible to nucleophilic attack, and water is a sufficiently strong nucleophile under acidic conditions generated during quenching.

Here is a breakdown of the mechanism and how to troubleshoot it:

  • Mechanism Insight: The reaction of the isoquinolone with POCl₃ proceeds through an initial phosphorylation of the amide oxygen, forming a highly reactive intermediate.[7] This is followed by nucleophilic attack of a chloride ion to displace the phosphate group, yielding the 1-chloroisoquinoline.[7]

  • Workup is Critical: Pouring the reaction mixture directly into water is often the cause of failure. The excess POCl₃ reacts exothermically with water to produce phosphoric acid and HCl, creating a highly acidic aqueous environment that promotes rapid hydrolysis of your product.[6]

Troubleshooting Protocol for Chlorination:

  • Remove Excess POCl₃: After the reaction is complete (as determined by TLC), remove the bulk of the excess POCl₃ under reduced pressure (distillation). This is a crucial step to minimize the exotherm and acid formation during quenching.[6]

  • Controlled Quenching:

    • Cool the reaction residue in an ice bath.

    • Slowly and carefully add crushed ice or ice-cold water to the residue with vigorous stirring.

    • Crucially, immediately neutralize the acidic solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic (pH 7-8).[6]

  • Extraction: Promptly extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

Alternative Chlorinating Agents:

  • A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes be more effective.[8]

  • Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is another common reagent for this type of transformation.[8]

Table 1: Troubleshooting Chlorination of 1-Isoquinolone

Problem Probable Cause Recommended Solution
Low to no yield of 1-chloroisoquinoline; recovery of starting material Hydrolysis of the product during aqueous workup.1. Remove excess POCl₃ by distillation. 2. Quench slowly onto ice. 3. Immediately neutralize with NaHCO₃ or Na₂CO₃ solution before extraction.
Incomplete reaction Insufficient heating or reaction time; poor quality POCl₃.1. Ensure reflux temperature is reached. 2. Extend reaction time and monitor by TLC. 3. Use fresh, dry POCl₃.
Formation of dark, tarry byproducts Excessive heating or prolonged reaction time.1. Reduce reaction temperature if possible. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
C. Stage 3: Nucleophilic Substitution to form 1-Methoxyisoquinoline

Question 4: The final step of reacting 1-chloroisoquinoline with sodium methoxide is not working well. What are the optimal conditions?

Answer:

The nucleophilic aromatic substitution of chloride with methoxide on the 1-chloroisoquinoline ring is generally a feasible reaction. If you are experiencing low yields, consider the following factors:

  • Purity of 1-Chloroisoquinoline: The starting material must be pure and free of any residual acid from the previous step. Any acid will neutralize the sodium methoxide, quenching the reaction.

  • Sodium Methoxide Quality and Stoichiometry:

    • Sodium methoxide is hygroscopic and can decompose. Use freshly prepared or properly stored reagent. You can prepare it fresh by adding sodium metal to anhydrous methanol.

    • Use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium methoxide to ensure the reaction goes to completion.

  • Solvent and Temperature:

    • Solvent: Anhydrous methanol is the most common and logical solvent for this reaction, as it is the conjugate acid of the nucleophile. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used.

    • Temperature: The reaction may require heating. Refluxing in methanol is a good starting point. Monitor the reaction by TLC to determine the optimal time and temperature.

  • Workup: After the reaction is complete, the workup typically involves quenching with water and extracting the product with an organic solvent. Ensure you thoroughly wash the organic layer to remove any remaining salts or base.

cluster_main Desired Reaction cluster_side Common Failure Point A 1-Isoquinolone C Phosphorylated Intermediate A->C + POCl3 B POCl3 E 1-Chloroisoquinoline C->E + Cl- D Cl- E->A + H2O (acidic) F H2O (during workup) G Hydrolysis (Side Reaction)

Caption: Key side reaction in the chlorination step.

III. Frequently Asked Questions (FAQs)

Q1: Can I synthesize 1-methoxyisoquinoline directly using a Pomeranz-Fritsch or Bischler-Napieralski reaction with a methoxy-substituted starting material?

A1: While you can certainly use methoxy-substituted benzaldehydes or phenethylamines to create a methoxyisoquinoline core, these reactions typically place the methoxy group on the benzene ring portion of the isoquinoline (e.g., at positions 5, 6, 7, or 8).[1] The 1-position is part of the newly formed pyridine ring, and placing a methoxy group there directly with these methods is not straightforward. The multi-step synthesis via 1-isoquinolone is the more conventional and reliable route for substitution at the 1-position.

Q2: How do I purify the final 1-methoxyisoquinoline product?

A2: 1-Methoxyisoquinoline is a relatively polar compound. The most common purification method is column chromatography on silica gel.[9] A gradient of ethyl acetate in hexanes or petroleum ether is typically effective.[9] Alternatively, if the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[10]

Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of 1-methoxyisoquinoline?

A3: A combination of NMR, IR, and mass spectrometry should be used for full characterization.

  • ¹H NMR: Expect to see a sharp singlet for the methoxy group (-OCH₃) protons around 3.9-4.1 ppm. The aromatic protons will appear in the range of 7.0-8.5 ppm, with characteristic splitting patterns for the isoquinoline ring system.

  • ¹³C NMR: Look for a carbon signal for the methoxy group around 55 ppm. The carbon at the 1-position (C-OCH₃) will be significantly downfield.

  • IR Spectroscopy: Key peaks would include C-O stretching for the methoxy group (around 1050-1250 cm⁻¹) and C=N/C=C stretching in the aromatic region (around 1500-1650 cm⁻¹).[11]

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 1-methoxyisoquinoline (C₁₀H₉NO, MW: 159.18 g/mol ).

Q4: Are there any "greener" alternatives to using POCl₃ or SOCl₂ for the chlorination step?

A4: While POCl₃ and SOCl₂ are the most common reagents, there is ongoing research into more environmentally friendly chlorinating agents.[12] For example, the use of oxalyl chloride or Vilsmeier-type reagents (generated from DMF and an acid chloride) can sometimes be performed under milder conditions and with less excess reagent. However, for the conversion of lactams like 1-isoquinolone to the corresponding chloro-heterocycle, POCl₃ remains an industry standard due to its effectiveness.[12] The key to minimizing the environmental impact is to use the reagent stoichiometrically where possible and to have a robust quenching and waste-handling procedure.

IV. Detailed Experimental Protocols (Illustrative)

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide

This protocol is adapted from a known procedure and serves as a good model for the chlorination step.[9]

  • Under an inert atmosphere (nitrogen or argon), cool a flask containing isoquinoline-N-oxide (1 equivalent) in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) (10 equivalents, serving as both reagent and solvent) dropwise to the flask, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 105 °C and maintain at reflux overnight. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture and remove the excess POCl₃ by vacuum distillation.

  • Cool the residue in an ice bath and very slowly quench with crushed ice, ensuring the temperature does not rise significantly.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in petroleum ether) to yield pure 1-chloroisoquinoline.[9]

Protocol 2: Synthesis of 1-Methoxyisoquinoline from 1-Chloroisoquinoline
  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely.

  • To this solution, add a solution of 1-chloroisoquinoline (1 equivalent) in anhydrous methanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Resuspend the residue in water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 1-methoxyisoquinoline.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

  • ResearchGate. (n.d.). Bischler-Napieralski reaction.

  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis.

  • Wrobel, Z. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195.

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10426-10430.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

  • Li, X., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3752-3756.

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

  • Wikipedia. (n.d.). Isoquinoline.

  • The Journal of Organic Chemistry. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.

  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones.

  • ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.

  • Sigma-Aldrich. (n.d.). Sample Purification.

  • Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole.

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil.

  • Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole.

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

  • Chegg. (2019). a) Predict the product formed in the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium methoxide (NaOCH3).

  • ACS GCI Pharmaceutical Roundtable. (2025). Deoxychlorination.

  • PMC. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.

  • ResearchGate. (n.d.). Scheme 3. Bischler-Napieralski reaction of m-tyrosine derivative 7.

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.

  • MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

  • University of North Texas. (n.d.). exam 2 key 2323, f12.

Sources

Technical Support Center: Purification of 1-Methoxyisoquinoline by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the chromatographic purification of 1-methoxyisoquinoline.

Introduction

1-Methoxyisoquinoline is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final products. Chromatographic techniques, particularly column chromatography, are frequently employed for its purification. This guide addresses common challenges encountered during this process and provides practical, experience-driven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic purification of 1-methoxyisoquinoline.

Problem 1: Poor Separation of 1-Methoxyisoquinoline from Impurities

Symptom: Thin-layer chromatography (TLC) analysis of collected fractions shows co-elution of the product with one or more impurities.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compound of interest from impurities.

    • Solution: Systematically screen different solvent systems using TLC.[1] A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.25-0.35 for 1-methoxyisoquinoline.[2] If separation is still poor, consider adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent system.[3]

  • Column Overloading: Exceeding the capacity of the stationary phase can lead to band broadening and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.

  • Improper Column Packing: Channels or cracks in the silica bed can lead to an uneven flow of the mobile phase, resulting in poor separation.

    • Solution: Ensure the column is packed uniformly as a slurry and that the silica bed is never allowed to run dry.[4][5] Tapping the column gently during packing can help settle the silica and remove air bubbles.[6]

Problem 2: The Compound is Not Eluting from the Column

Symptom: No product is observed in the collected fractions, even after passing a large volume of the mobile phase.

Possible Causes and Solutions:

  • Solvent Polarity is Too Low: The eluent may not be strong enough to displace the compound from the stationary phase.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. If necessary, a small percentage of methanol can be added to significantly increase the eluent's polarity.

  • Compound Degradation on Silica Gel: 1-Methoxyisoquinoline, being a basic nitrogen-containing heterocycle, may interact strongly with the acidic silica gel, potentially leading to irreversible adsorption or degradation.[3][7]

    • Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine before loading the sample. This will neutralize the acidic sites on the silica surface.[3]

    • Solution 2: Consider using an alternative stationary phase like neutral or basic alumina, which is less acidic than silica gel.[3]

Problem 3: Streaking or Tailing of the Compound Spot on TLC and Column Fractions

Symptom: The spot corresponding to 1-methoxyisoquinoline on the TLC plate is elongated rather than circular, and the peaks in the chromatogram are asymmetrical.

Possible Causes and Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic nitrogen of the isoquinoline ring can interact strongly with acidic silanol groups on the silica surface, leading to tailing.[3]

    • Solution: Add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase. This will occupy the active silanol sites and improve the peak shape.[3]

  • Sample Overloading: Applying too concentrated a sample to the TLC plate or column can cause streaking.

    • Solution: Dilute the sample before spotting it on the TLC plate or loading it onto the column.[7]

  • Compound Insolubility: If the compound is not fully dissolved in the mobile phase, it can lead to streaking.

    • Solution: Ensure the crude sample is completely dissolved in a minimum amount of the initial mobile phase before loading it onto the column. If solubility is an issue, a "dry loading" technique can be employed.[5]

Troubleshooting Logic Diagram

troubleshooting_flowchart start Start Purification issue Identify Issue start->issue poor_sep Poor Separation/ Co-elution issue->poor_sep Separation Issue no_elution Compound Not Eluting issue->no_elution Elution Issue streaking Streaking/Tailing issue->streaking Spot/Peak Shape Issue check_solvent Optimize Solvent System (TLC) poor_sep->check_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_tea Add TEA to Eluent streaking->add_tea reduce_load Reduce Sample Load check_solvent->reduce_load repack_column Repack Column Carefully reduce_load->repack_column end_node Pure Product repack_column->end_node check_degradation Suspect Degradation? increase_polarity->check_degradation deactivate_silica Deactivate Silica (TEA) check_degradation->deactivate_silica Yes check_degradation->end_node No, Polarity Solved use_alumina Use Alumina deactivate_silica->use_alumina use_alumina->end_node dilute_sample Dilute Sample add_tea->dilute_sample dry_load Use Dry Loading dilute_sample->dry_load dry_load->end_node

Caption: Troubleshooting workflow for 1-methoxyisoquinoline purification.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method to purify 1-methoxyisoquinoline?

A1: For routine laboratory-scale purification (milligrams to several grams), flash column chromatography over silica gel is the most common and cost-effective method.[8] For very small quantities or for analytical purposes, preparative Thin Layer Chromatography (TLC) can be used.[9] For high-purity requirements or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, though it is more resource-intensive.[10][11]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system is best determined by preliminary TLC analysis.[1] The goal is to find a solvent mixture that moves the 1-methoxyisoquinoline spot to an Rf value of approximately 0.25-0.35 while maximizing the separation from its nearest impurities.[2] A higher Rf may result in poor separation, while a lower Rf will lead to long elution times and band broadening.

Solvent System (v/v) Typical Polarity Application Notes
Hexane : Ethyl Acetate (e.g., 9:1 to 1:1)Low to MediumA good starting point for many isoquinoline derivatives. Adjust ratio to achieve target Rf.
Dichloromethane : Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for more polar impurities. Dichloromethane can improve solubility.
Hexane : Ethyl Acetate + 0.5% TriethylamineMediumRecommended if peak tailing is observed. The triethylamine neutralizes acidic sites on the silica.[3]

Q3: What are the common impurities I should expect?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: For example, if synthesized from 1-chloroisoquinoline and sodium methoxide, residual 1-chloroisoquinoline might be present.

  • Isomeric impurities: Depending on the synthetic route, other methoxy-substituted isoquinolines could be formed.

  • Hydrolysis product: 1(2H)-Isoquinolinone can be formed if the methoxy group is cleaved, especially under acidic conditions.[12]

  • Oxidation or polymerization byproducts: These can form during the reaction or workup.[13]

Q4: My compound appears to be degrading on the column. What can I do?

A4: Degradation on silica gel is a common problem for acid-sensitive compounds.[7]

  • Deactivate the Silica: Flush the packed column with your eluent containing 1-3% triethylamine before loading your sample.[3]

  • Use a Different Stationary Phase: Switch to neutral alumina or a bonded-phase silica.[3]

  • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, provided resolution is maintained.

  • Keep it Cold: If the compound is thermally labile, running the column in a cold room can sometimes help.

Q5: Should I use isocratic or gradient elution?

A5:

  • Isocratic elution (constant solvent composition) is preferred when the impurities have polarities very close to your product, as it can offer better resolution.

  • Gradient elution (gradually increasing solvent polarity) is more efficient for separating mixtures with components of widely differing polarities. It allows for faster elution of more strongly retained compounds and can save time and solvent.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system that gives an Rf of ~0.3 for 1-methoxyisoquinoline.

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material.

    • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.[4]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[6]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Never let the silica run dry.[5]

    • Add a thin layer of sand on top of the silica to protect the surface.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude 1-methoxyisoquinoline in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column.[6]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.[2]

  • Isolation:

    • Combine the fractions containing the pure 1-methoxyisoquinoline as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

purification_workflow start Crude 1-Methoxyisoquinoline tlc 1. TLC Analysis (Select Solvent System) start->tlc column_prep 2. Prepare Silica Gel Column tlc->column_prep sample_load 3. Load Sample (Wet or Dry Loading) column_prep->sample_load elution 4. Elute with Solvent (Isocratic or Gradient) sample_load->elution collect_fractions 5. Collect Fractions elution->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 7. Combine Pure Fractions monitor_tlc->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end_node Pure 1-Methoxyisoquinoline evaporate->end_node

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Technical Support Center: A Guide to the Stability and Storage of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-methoxyisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who work with this versatile heterocyclic compound. Our goal is to provide you with the necessary information to ensure the stability and integrity of 1-methoxyisoquinoline throughout your experiments, from initial storage to final application. This guide is structured in a question-and-answer format to directly address potential challenges and provide practical, evidence-based solutions.

I. Core Concepts: Understanding the Chemistry of 1-Methoxyisoquinoline

1-Methoxyisoquinoline is a nitrogen-containing heterocyclic compound with significant applications in medicinal chemistry and drug discovery due to the prevalence of the isoquinoline scaffold in biologically active natural products.[1][2] Its stability is paramount for reproducible experimental outcomes. The key structural features influencing its stability are the isoquinoline core, which can be susceptible to oxidation, and the methoxy group at the 1-position, which can be prone to hydrolysis.

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal long-term storage conditions for 1-methoxyisoquinoline?

For optimal long-term stability, 1-methoxyisoquinoline should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen, at a controlled room temperature (20-25°C).[3] For extended storage periods, refrigeration (2-8°C) in a desiccated environment is recommended to minimize the risk of thermal degradation.[3][4]

Q2: How sensitive is 1-methoxyisoquinoline to light?

Compounds with a quinoline or isoquinoline core structure can exhibit photosensitivity.[3] Therefore, it is best practice to store 1-methoxyisoquinoline in an amber or opaque vial to protect it from light exposure, which can catalyze oxidative degradation.

Q3: What is the impact of humidity on the stability of 1-methoxyisoquinoline?

Q4: Is it necessary to handle 1-methoxyisoquinoline in a fume hood?

Yes, it is recommended to handle 1-methoxyisoquinoline in a well-ventilated area, preferably under a chemical fume hood.[5][6] You should wear appropriate personal protective equipment (PPE), including gloves, and eye protection, to avoid contact with skin and eyes and to prevent inhalation.[5][6][7]

III. Troubleshooting Guide: Addressing Common Stability Issues

This section provides a systematic approach to troubleshooting common problems encountered during the handling and use of 1-methoxyisoquinoline.

Scenario 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of 1-methoxyisoquinoline.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see Table 1).

  • Assess Purity: If degradation is suspected, re-analyze the purity of your sample using an appropriate analytical method such as HPLC or NMR.

  • Consider Potential Degradation Pathways: Review the potential degradation pathways (see Figure 1) and assess if your experimental conditions could have promoted any of these reactions.

Scenario 2: Discoloration or change in the physical appearance of the compound.

Possible Cause: Oxidation or photolytic degradation.

Troubleshooting Steps:

  • Check for Light Exposure: Ensure the compound has been consistently protected from light.

  • Evaluate Atmosphere: Confirm that the container was tightly sealed and, if possible, stored under an inert atmosphere to prevent oxidation.

  • Purity Analysis: A change in appearance warrants a purity check to identify any potential degradation products.

IV. Experimental Protocols and Data

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C) for short-term storage. Refrigeration (2-8°C) for long-term stability.[3][4]To prevent thermal degradation.
Atmosphere Inert Gas (e.g., Argon, Nitrogen).[3]To prevent oxidation.
Light Protected from Light (Amber Vial).[3]To prevent photolytic degradation.
Humidity Dry/Desiccated Environment.[3]To prevent hydrolysis.

Table 1: Recommended Storage Conditions for 1-Methoxyisoquinoline

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1-methoxyisoquinoline based on general chemical principles of related structures.

G A 1-Methoxyisoquinoline B Isoquinolin-1(2H)-one A->B  Hydrolysis  (H₂O, Acid/Base) C Oxidized Products (e.g., N-oxides) A->C  Oxidation  (O₂, Peroxides) D Photodegradation Products A->D  Photolysis  (UV/Vis Light)

Figure 1: Potential Degradation Pathways for 1-Methoxyisoquinoline.

Explanation of Pathways:

  • Hydrolysis: The methoxy group at the C1 position is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to form isoquinolin-1(2H)-one.[3][8][9][10]

  • Oxidation: The isoquinoline ring system can undergo oxidation, potentially at the nitrogen atom to form an N-oxide, or at other positions on the ring, especially if exposed to air or oxidizing agents.[11][12][13]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to a variety of products.[3]

V. Incompatible Materials

To ensure the stability of 1-methoxyisoquinoline, avoid contact with the following:

  • Strong oxidizing agents: These can promote the oxidation of the isoquinoline ring.[5][14]

  • Strong acids: These can catalyze the hydrolysis of the methoxy group.[5][14]

VI. Safety and Handling Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6][7]

  • Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Accidental Release: In case of a spill, collect the material and dispose of it in a suitable, closed container.[6]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

    • Skin Contact: Wash off with soap and plenty of water.[6]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

In all cases of exposure, consult a physician.[14]

VII. References

  • A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC - NIH. [Link]

  • Isoquinoline, 1-methoxy- - the NIST WebBook. [Link]

  • 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem - NIH. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. [Link]

  • Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF - ResearchGate. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. [Link]

  • Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed. [Link]

  • Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed. [Link]

  • Reactivity of Isoquinoline - YouTube. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - figshare. [Link]

  • 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. [Link]

  • Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1 - PubMed. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. [Link]

  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate. [Link]

  • 4-Methoxyisoquinoline | C10H9NO | CID 3785489 - PubChem - NIH. [Link]

  • (PDF) Degradation Pathway - ResearchGate. [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC - NIH. [Link]

  • Reactions of Carbonyl Compounds in Basic Solutions. Part 27.1 Alkaline Hydrolysis of Bridged Benz[de]isoquinolin-1-ones: Torsionally Distorted Lactams - Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem - NIH. [Link]

  • Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed. [Link]

  • Drug Metabolism - Phase-I reactions - Hydrolysis - YouTube. [Link]

Sources

Technical Support Center: Interpreting the NMR Spectrum of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-methoxyisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Here, we address common challenges and questions that arise during the interpretation of ¹H and ¹³C NMR spectra, providing expert insights and practical troubleshooting strategies to ensure the integrity of your results.

Introduction: The Importance of a Clean Spectrum

1-Methoxyisoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its structural confirmation via NMR is a critical step in any synthetic workflow. However, obtaining a clean, easily interpretable spectrum can be challenging. Artifacts, impurities, and complex signal patterns can obscure the true structure and lead to misinterpretation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from common problems to more complex analytical challenges. Our goal is to explain the causality behind these issues and provide you with self-validating protocols to resolve them.

Section 1: The Reference Spectrum - What to Expect for 1-Methoxyisoquinoline

Before troubleshooting, it's essential to know what an ideal spectrum looks like. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-methoxyisoquinoline, based on spectral database information and data from closely related analogs.

Expected ¹H NMR Data

The ¹H NMR spectrum of 1-methoxyisoquinoline should display seven distinct signals. The data presented below is a projection based on the spectral data of the closely related 1-ethoxyisoquinoline, as the aromatic proton environment is virtually identical.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-8~8.20d~7.2
H-4~7.90d~6.0
H-5~7.64d~8.4
H-7~7.58ddd (app t)~7.8, 7.8, 1.2
H-6~7.45ddd (app t)~7.8, 7.8, 1.2
H-3~7.10d~6.0
-OCH₃~4.10s-
Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). Values can vary slightly based on solvent, concentration, and temperature.
Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms in the molecule.[1]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1~161.0
C-8a~142.5
C-3~139.5
C-7~129.8
C-5~127.2
C-4a~126.8
C-6~126.5
C-8~120.2
C-4~118.8
-OCH₃~53.5
Note: Data sourced from spectral databases and may vary slightly with experimental conditions.[1]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the acquisition and interpretation of the NMR spectra of 1-methoxyisoquinoline.

Q1: My baseline is rolling or distorted, and I can't phase the peaks correctly. What's wrong?

Answer: A distorted baseline is a frequent issue that can make accurate integration and peak picking impossible.[1] This is typically caused by one of two issues:

  • Improper Phasing: The automatic phasing routines in most NMR software are good but can fail, especially with complex spectra or a low signal-to-noise ratio.

    • Solution: Manually adjust the zero-order (PH0) and first-order (PH1) phase correction. Start by setting both to zero, then use the software's phasing tool to adjust PH0 to make the largest peaks in the spectrum symmetrical and sharp. Then, adjust PH1 to level the baseline across the entire spectrum.

  • FID Truncation or First Point Distortion: If the acquisition time was too short, the Free Induction Decay (FID) signal may not have fully decayed to zero, leading to baseline "sinc wiggles." A distorted first data point in the FID can also cause a broad rolling baseline.

    • Solution: Re-acquire the spectrum with a longer acquisition time (at least 2-4 seconds for standard ¹H NMR). If that doesn't resolve the issue, you may need to apply a backward linear prediction processing technique if available in your software to correct the first few data points of the FID.

Q2: I see unexpected peaks in my spectrum. How can I identify them?

Answer: Unexpected peaks are almost always due to impurities. The most common culprits are residual solvents, water, and side products from the synthesis.

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone, hexanes) are notoriously difficult to remove completely under high vacuum.[2]

    • Protocol 1: Identifying Solvent Impurities

      • Carefully examine the chemical shift and multiplicity of the unknown peak.

      • Consult a reliable table of NMR solvent impurities.[3] These tables list the characteristic ¹H and ¹³C signals for dozens of common laboratory solvents in various deuterated NMR solvents.

      • For example, a singlet around 2.17 ppm in CDCl₃ is likely acetone, while a quartet at ~4.12 ppm and a triplet at ~1.25 ppm suggest residual ethyl acetate.

  • Water: Deuterated solvents are hygroscopic and readily absorb moisture from the air. Water typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent, temperature, and sample concentration.[3] In CDCl₃, it is often seen around 1.56 ppm, while in DMSO-d₆ it appears near 3.33 ppm.

    • Troubleshooting Tip: To confirm a water peak, add a single drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. Exchangeable protons, including water, will either disappear or significantly diminish in intensity.

  • Synthesis Byproducts: Depending on the synthetic route to 1-methoxyisoquinoline, you may have unreacted starting materials or side products. For instance, if prepared from 1-chloroisoquinoline and sodium methoxide, you might see residual 1-chloroisoquinoline.

    • Solution: Review your synthetic procedure and consider potential side reactions. Compare your spectrum to the known spectra of your starting materials. If a byproduct is suspected, 2D NMR techniques (discussed in Section 3) are invaluable for structural confirmation.

Table of Common Impurities:
ImpurityTypical ¹H Chemical Shift (CDCl₃, δ ppm)Multiplicity
Water~1.56br s
Acetone~2.17s
Dichloromethane~5.30s
Ethyl Acetate~2.05 (CH₃), ~4.12 (CH₂), ~1.25 (CH₃)s, q, t
Hexane~0.88, ~1.26m
Toluene~2.36 (CH₃), ~7.2 (Aromatic)s, m
Source: Adapted from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3]
Q3: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the protons?

Answer: The aromatic region of isoquinolines can be complex due to second-order coupling effects and overlapping signals. When simple multiplicity analysis isn't enough, more advanced techniques are required.

  • Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion, potentially resolving overlapping multiplets into first-order patterns that are easier to interpret.

  • 2D NMR Spectroscopy: This is the most powerful tool for unambiguously assigning complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing you to "walk" along a spin system. For 1-methoxyisoquinoline, you would expect to see correlations between H-3 and H-4, and a network of correlations between H-5, H-6, H-7, and H-8.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded. This is crucial for confirming assignments. For example, the methoxy protons (-OCH₃) should show a NOE cross-peak to the H-8 proton, providing definitive proof of its position.

Workflow for Resolving Complex Aromatic Signals

G start Complex Aromatic Multiplet Observed higher_field Acquire Spectrum on Higher Field Instrument (e.g., >500 MHz) start->higher_field If available cosy Perform 2D COSY Experiment start->cosy Standard next step higher_field->cosy noesy Perform 2D NOESY/ROESY Experiment cosy->noesy To confirm through-space proximity assign Assign Protons Based on J-coupling and Spatial Correlations noesy->assign

Caption: Decision workflow for assigning complex aromatic proton signals.

Section 3: Advanced Spectroscopic Techniques

Q4: How can I be absolutely certain of my carbon assignments?

Answer: While ¹³C chemical shift prediction is useful, unambiguous assignment requires heteronuclear correlation experiments that link carbons to their attached protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between carbons and the protons directly attached to them. Each cross-peak represents a C-H bond. This is the fastest way to identify which proton signal corresponds to which carbon signal. For 1-methoxyisoquinoline, you would expect to see cross-peaks for C3-H3, C4-H4, C5-H5, C6-H6, C7-H7, C8-H8, and the -OCH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is essential for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For example, the methoxy protons (-OCH₃) should show an HMBC correlation to the C-1 quaternary carbon, confirming the connectivity. The H-8 proton should show correlations to C-1 and C-8a.

Experimental Workflow for Full Structural Elucidation

G H1 ¹H NMR (Initial Assessment) C13 ¹³C NMR (Carbon Count) H1->C13 COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) COSY->HSQC Assign protonated carbons HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC Identify quaternary carbons & confirm fragments NOESY 2D NOESY (Through-Space Proximity) HMBC->NOESY Confirm regiochemistry & stereochemistry Final Complete & Unambiguous Structure Assignment NOESY->Final

Caption: Integrated NMR workflow for complete structural assignment.

Q5: My sample appears to be degrading in the NMR tube. What could be happening?

Answer: While 1-methoxyisoquinoline is generally stable, prolonged exposure to certain conditions can lead to degradation.

  • Acidic Impurities: Traces of acid in the deuterated solvent (especially CDCl₃, which can produce trace HCl) can potentially hydrolyze the methoxy group to form 1-isoquinolinone. This would appear as a new set of aromatic signals and the disappearance of the methoxy singlet.

    • Solution: Use a fresh ampoule of high-purity deuterated solvent. If acidity is suspected, you can filter the solvent through a small plug of basic alumina before use.

  • Photodegradation: Some heterocyclic compounds are sensitive to light.

    • Solution: Prepare the sample in a fume hood with subdued lighting and store it in the dark. If necessary, wrap the NMR tube in aluminum foil.

If degradation is suspected, running the NMR experiment at a lower temperature may slow the process. Comparing spectra taken at different time points can help confirm if a degradation process is occurring.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 1-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. San Diego State University. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and optimization of 1-methoxyisoquinoline derivatives. These scaffolds are crucial in medicinal chemistry and drug development, and mastering their synthesis is key to accelerating research. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize rationally.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices in synthesizing 1-methoxyisoquinoline derivatives.

Q1: What are the principal modern strategies for synthesizing 1-methoxyisoquinoline derivatives?

A1: While classical methods like the Pomeranz-Fritsch or Bischler-Napieralski syntheses exist, modern approaches offer greater efficiency, milder conditions, and broader functional group tolerance.[1][2][3][4] The most powerful contemporary methods involve transition-metal-catalyzed C-H activation and annulation.[5][6] These reactions typically use metals like ruthenium (Ru), rhodium (Rh), or palladium (Pd) to couple an aromatic precursor (such as an N-methoxy benzimidoyl halide) with an alkyne.[7][8][9] A notable example is the ruthenium-catalyzed cyclization which can directly install a methoxy group at the C1 position, offering a highly regioselective and atom-economical route.[8]

Q2: How do I select the right catalyst system for a C-H activation/annulation reaction?

A2: Catalyst selection is paramount and is not a one-size-fits-all scenario. The choice depends on the specific substrates and the desired outcome.

  • Metal Center: Ruthenium complexes, such as [{RuCl2(p-cymene)}2], are highly effective for the cyclization of N-methoxy benzimidoyl halides with alkynes.[8][9] Rhodium(III) catalysts are also widely used for C-H activation of substrates like oximes, which can be precursors to the isoquinoline core.[5][9]

  • Additives/Co-catalysts: The reaction efficiency is often dramatically improved by additives. For instance, cesium acetate (CsOAc) can act as a crucial base in ruthenium-catalyzed systems, facilitating the C-H activation step.[8] In some cases, a silver salt like AgSbF6 is necessary to promote the reaction, particularly with less reactive alkynes.[8]

  • Ligands: While some reactions proceed well with simple metal-halide precursors, ligand modification can fine-tune reactivity and selectivity. For complex substrates, screening a panel of phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to identify optimal conditions.

Q3: What is the role of the solvent, and how critical is its choice?

A3: The solvent can be more than an inert medium; it can be a critical reaction parameter and, in some cases, a reactant.

  • Solubilization: The primary role is to dissolve reactants and catalysts, ensuring a homogeneous reaction mixture.

  • Polarity: Aprotic solvents like dioxane or THF are common choices. However, the polarity can influence the stability of charged intermediates and affect the reaction rate.

  • Protic Solvents as Reactants/Mediators: Protic solvents like trifluoroethanol (TFE) or even simple alcohols like ethanol can participate in the reaction. In some ruthenium-catalyzed cyclizations, TFE has been observed to add to the C1 position.[8] Conversely, in the synthesis of a 1-methoxy isoquinoline derivative using 1,4-dimethoxybut-2-yne, the methoxy group from the alkyne is incorporated, highlighting the substrate's role.[8] In other systems, protic solvents can mediate cycloisomerization by forming a hydrogen-bonding network that activates the substrate.[10]

Q4: How does reaction temperature typically affect the synthesis of isoquinoline derivatives?

A4: Temperature is a critical lever for controlling reaction rate and selectivity. In many transition-metal-catalyzed reactions, elevated temperatures (e.g., 80-120 °C) are required to overcome the activation energy for C-H bond cleavage. However, excessively high temperatures can lead to catalyst decomposition, byproduct formation, or loss of regioselectivity.[11] It is always advisable to start at a moderate temperature reported in the literature and then carefully screen higher or lower temperatures to find the optimal balance between reaction time and product purity.

Troubleshooting Guide

Encountering issues is a normal part of synthetic chemistry. This guide provides a systematic approach to diagnosing and solving common problems.

ProblemProbable Cause(s)Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or the chosen catalyst is not suitable for the specific substrate.• Procure fresh catalyst or use a glovebox for reaction setup.• Screen a panel of different catalysts (e.g., vary the metal: Ru, Rh, Pd) and ligands.
Poor Quality Starting Materials: Impurities in substrates or solvents (especially water) can poison the catalyst.• Purify starting materials by recrystallization, distillation, or chromatography.• Use anhydrous, degassed solvents. Confirm purity by ¹H NMR or GC-MS.
Sub-optimal Temperature/Time: The reaction may not have reached the required activation energy or has not run long enough for completion.• Monitor the reaction by TLC or LC-MS at set time points (e.g., 2, 6, 12, 24 hours).• Incrementally increase the reaction temperature by 10-20 °C and monitor for product formation versus decomposition.
2. Significant Byproduct Formation Alkyne Homocoupling: A common side reaction, especially with terminal alkynes, under oxidative conditions.• Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).• Re-evaluate the need for any oxidative additives; a different catalytic cycle may be required.
Formation of N-Oxides: The isoquinoline nitrogen is susceptible to oxidation.• Avoid unnecessarily harsh oxidants.• If an oxidant is required for catalyst turnover, screen milder options (e.g., silver salts instead of copper(II) salts).
Polymerization/Tarring: Often caused by harsh acidic conditions or excessively high temperatures.[11][12]• Lower the reaction temperature.• If using a strong acid catalyst, switch to a milder Lewis acid or explore acid-free conditions if possible.[11][12]
3. Poor Regioselectivity Use of Unsymmetrical Substrates: An unsymmetrical alkyne or aromatic precursor can lead to a mixture of isomers.[8]• Modify the starting materials to introduce strong electronic or steric bias.• Screen different catalyst systems. The choice of metal and ligand can profoundly influence which regioisomer is favored. For example, some ruthenium catalysts show excellent regioselectivity in directing the annulation.[8]
4. Product Decomposition Product Instability: The final 1-methoxyisoquinoline derivative may be unstable under the reaction conditions (e.g., high heat, presence of acids/bases).• Lower the reaction temperature once product formation is observed.• Attempt to isolate the product after a shorter reaction time to maximize yield before decomposition becomes significant.• Ensure the workup procedure is neutral and avoids harsh conditions.

Experimental Protocols & Data

Data Presentation: Optimization of a Model Reaction

The following table, based on principles from documented optimizations, illustrates how systematic screening can identify the best reaction conditions.[13]

Model Reaction: Ruthenium-Catalyzed Annulation of N-methoxy-4-methylbenzimidoyl chloride with 1-phenyl-1-propyne.

EntryCatalyst (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1[{RuCl₂(p-cymene)}₂] (5)CsOAc (0.25)Dioxane801245
2[{RuCl₂(p-cymene)}₂] (5)CsOAc (0.25)Toluene801230
3[{RuCl₂(p-cymene)}₂] (5)CsOAc (0.25)Dioxane 100 12 78
4[{RuCl₂(p-cymene)}₂] (5)CsOAc (0.25)Dioxane1201275 (w/ decomp)
5[{RuCl₂(p-cymene)}₂] (2.5)CsOAc (0.25)Dioxane1001265
6[{RuCl₂(p-cymene)}₂] (5)NaOAc (0.25)Dioxane1001252
7[{RuCl₂(p-cymene)}₂] (5)CsOAc (0.25)Dioxane1002481
Protocol: General Procedure for Ruthenium-Catalyzed Synthesis

This protocol is adapted from established methodologies for the synthesis of 1-substituted isoquinolines.[8]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-methoxy benzimidoyl halide (1.0 equiv), [{RuCl₂(p-cymene)}₂] (0.05 equiv), and CsOAc (0.25 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the alkyne (1.2 equiv) followed by the anhydrous solvent (e.g., dioxane, to achieve a 0.1 M concentration relative to the limiting reagent).

  • Heating: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the determined time (e.g., 12-24 hours). Monitor progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 1-methoxyisoquinoline derivative.

Visualized Workflows

General Workflow for Reaction Optimization

G A Select Substrates (Aromatic Precursor + Alkyne) B Choose Initial Catalyst System (e.g., Ru/CsOAc based on literature) A->B C Select Solvent & Concentration B->C D Run Initial Reaction (e.g., 100 °C, 12h) C->D E Analyze Outcome (LC-MS for Yield & Byproducts) D->E F Decision Point E->F G Screen Solvents F->G No J Optimized Conditions F->J Yield > 80%? (Yes) H Screen Temperature G->H I Screen Additives/Catalyst Loading H->I I->D Iterate

Caption: A logical workflow for optimizing a metal-catalyzed reaction.

Troubleshooting Decision Tree

G Start Reaction Issue Detected Problem What is the main problem? Start->Problem NoRxn No/Low Conversion Problem->NoRxn Low Yield Byproduct Major Byproducts Formed Problem->Byproduct Impure Product Selectivity Poor Regioselectivity Problem->Selectivity Isomer Mixture CheckStart Verify Starting Material Purity (NMR, MS) NoRxn->CheckStart CheckCat Verify Catalyst Activity (Use fresh catalyst, run control rxn) CheckStart->CheckCat CheckCond Screen Temperature & Time CheckCat->CheckCond AnalyzeByprod Identify Byproduct Structure (MS, NMR) Byproduct->AnalyzeByprod IsHomocoupling Alkyne Homocoupling? AnalyzeByprod->IsHomocoupling UseInert Improve Inert Atmosphere (Degas solvent, glovebox) IsHomocoupling->UseInert Yes IsPolymer Polymer/Tar? IsHomocoupling->IsPolymer No LowerTemp Lower Temperature Use Milder Reagents IsPolymer->LowerTemp Yes ScreenCat Screen Catalysts & Ligands Selectivity->ScreenCat ModifySub Modify Substrate (Steric/Electronic bias) ScreenCat->ModifySub

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Optimization of reaction conditions. a | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of 1‐O‐alkylisoquinolines from N‐methoxy benzimidoyl chlorides and alkynes. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline... PubMed. Available at: [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]

  • A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. Available at: [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES. Available at: [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]

  • Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Mn(I)-catalyzed isoquinoline synthesis from N−H imines... ResearchGate. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Purification of Crude 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 1-methoxyisoquinoline. This guide emphasizes the causality behind experimental choices to ensure method robustness and reproducibility.

Introduction

1-Methoxyisoquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological and material property evaluations. Crude 1-methoxyisoquinoline, depending on the synthetic route employed, can contain a variety of impurities that may interfere with downstream applications. This guide provides a structured approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-methoxyisoquinoline?

A1: The impurity profile of crude 1-methoxyisoquinoline is highly dependent on its synthetic route. The two most common laboratory syntheses are the Williamson ether synthesis from isoquinolin-1(2H)-one and a methylating agent, and the nucleophilic substitution of 1-chloroisoquinoline with sodium methoxide.

Table 1: Common Impurities in Crude 1-Methoxyisoquinoline and Their Origin

ImpurityStructureOriginPotential Impact
Isoquinolin-1(2H)-oneIsoquinolinoneUnreacted starting material from Williamson ether synthesis; Hydrolysis product of 1-methoxyisoquinoline.Can compete in subsequent reactions; introduces a protic N-H group.
1-Chloroisoquinoline1-ChloroisoquinolineUnreacted starting material from nucleophilic substitution.A reactive electrophile that can lead to side reactions.
Sodium salts (e.g., NaCl, NaI)Ionic SaltsByproducts of the synthesis.Generally insoluble in organic solvents, easily removed by aqueous workup.
Polymeric materialsHigh MW polymersFormed by side reactions, especially at high temperatures.[1]Can make the crude product oily or tarry and interfere with crystallization.
Residual Solventse.g., DMF, DMSO, TolueneReaction or workup solvents.[2]Can be difficult to remove and may interfere with subsequent reactions or analyses.

Q2: My crude 1-methoxyisoquinoline is a dark oil, but the pure compound should be a solid. What could be the cause?

A2: The presence of significant amounts of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents can depress the melting point of your product, causing it to appear as an oil or tar.[1] Purification by column chromatography is often the most effective method to address this issue.

Q3: How can I quickly assess the purity of my crude 1-methoxyisoquinoline?

A3: Thin-layer chromatography (TLC) is an excellent initial technique. By spotting your crude material alongside any available starting materials on a silica gel plate and eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), you can visualize the number of components. 1-Methoxyisoquinoline and its common impurities are UV-active and can be visualized under a UV lamp at 254 nm.[3] Staining with a p-anisaldehyde solution can also be effective for visualization.[4]

Q4: Is 1-methoxyisoquinoline stable during purification?

A4: The methoxy group at the 1-position of the isoquinoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which will convert it back to isoquinolin-1(2H)-one.[5] Therefore, it is crucial to avoid prolonged exposure to strong acids or bases during workup and purification. When using silica gel for chromatography, which is slightly acidic, it is advisable to run the column relatively quickly and not let the compound sit on the column for extended periods.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for 1-methoxyisoquinoline.

Purification Strategy Workflow

PurificationWorkflow Crude Crude 1-Methoxyisoquinoline Workup Aqueous Workup (e.g., water/brine wash) Crude->Workup TLC TLC Analysis for Impurity Profile Workup->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization Decision->Recryst  Mainly one major impurity Column Column Chromatography Decision->Column Multiple impurities or oily product   Pure Pure 1-Methoxyisoquinoline Recryst->Pure Column->Pure Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure->Analysis

Caption: General workflow for the purification of 1-methoxyisoquinoline.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid material. The key is to find a solvent or solvent system in which 1-methoxyisoquinoline is soluble at high temperatures but sparingly soluble at room temperature or below.[3]

Step-by-Step Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

    • Good single solvents to try include ethanol, isopropanol, or toluene.

    • A mixed solvent system, such as hexanes/ethyl acetate or ethanol/water, often provides excellent results.[6][7] In a mixed solvent system, dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent back to clarify the solution before allowing it to cool.[8]

  • Dissolution:

    • Place the crude 1-methoxyisoquinoline in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Avoid using a large excess of solvent as this will reduce your recovery yield.

  • Decolorization (if necessary):

    • If your solution is colored, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if necessary):

    • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product. The cooling rate is too fast.Choose a lower-boiling solvent. Ensure the solution cools slowly. Try a different solvent system.
No crystals form upon cooling. Too much solvent was used. The compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure 1-methoxyisoquinoline.
Low recovery yield. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography

Column chromatography is a powerful technique for separating 1-methoxyisoquinoline from a mixture of impurities, especially when the crude product is an oil or contains multiple components.[9]

Step-by-Step Protocol:

  • Stationary Phase and Column Preparation:

    • For a moderately polar compound like 1-methoxyisoquinoline, silica gel is the standard stationary phase.

    • Prepare a slurry of silica gel in your starting mobile phase and carefully pack a glass column, ensuring there are no air bubbles.

  • Mobile Phase Selection:

    • Use TLC to determine an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for a retention factor (Rf) of 0.25-0.35 for 1-methoxyisoquinoline on the TLC plate. This generally translates to a good elution profile on the column. A typical starting eluent could be 10-20% ethyl acetate in hexanes.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. This method often leads to better resolution.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

    • You can use a gradient elution by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute more polar impurities after your product has been collected.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure 1-methoxyisoquinoline.

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor separation of spots. The mobile phase is too polar or not polar enough. The column was not packed properly.Adjust the polarity of the mobile phase based on TLC results. Repack the column, ensuring a homogenous bed of silica gel.
Streaking of spots on TLC of fractions. The sample was overloaded on the column. The compound is degrading on the silica gel.Use less crude material for the amount of silica gel. Add a small amount of triethylamine (e.g., 0.5%) to the mobile phase to neutralize the acidic silica gel.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Purification Logic Diagram

PurificationLogic Start Start: Crude Product IsSolid Is the crude product a solid? Start->IsSolid IsOily Oily or Tarry Product IsSolid->IsOily No SolidProduct Solid Product IsSolid->SolidProduct Yes TLC_Oil TLC Analysis: - Multiple spots? - Baseline material? IsOily->TLC_Oil TLC_Solid TLC Analysis: - One major spot close to product? - Minor, well-separated impurities? SolidProduct->TLC_Solid Recrystallize Attempt Recrystallization TLC_Solid->Recrystallize ColumnChrom Perform Column Chromatography TLC_Oil->ColumnChrom Success Successful? Recrystallize->Success End End: Pure Product ColumnChrom->End Success->ColumnChrom No Success->End Yes

Caption: Decision-making process for choosing a purification method.

Purity Assessment of Final Product

After purification, it is essential to assess the purity of the 1-methoxyisoquinoline.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine purity and identify any volatile impurities.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and for detecting impurities that may not be visible by other techniques.

References

  • BenchChem Technical Support Team. (2025).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.
  • recrystalliz
  • Thin Layer Chrom
  • Al-Bayati, F. A. (2008). Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L. Journal of Al-Nahrain University, 11(3), 84-93.
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  • PubChem. (n.d.). 1-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Product of Williamson Synthesis. (2017, April 15). Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis. (n.d.).
  • Isoquinoline Synthesis - 968 Words | Bartleby. (n.d.). [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Wietrzyk, J. (2023). Diastereoselective Synthesis of (–)
  • MIT OpenCourseWare. (n.d.).
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  • Li, B., et al. (2019). Synthesis of isoquinolin‐1(2H)‐ones.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA). (n.d.).
  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10738-10747.
  • Visualizing a TLC plate. (2021, August 22). [Video]. YouTube. [Link]

  • Kumar, M., et al. (2023). Isoquinoline‐1(2H)‐one core containing drugs.
  • Lee, K. R., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 253-258.
  • BenchChem Technical Support Team. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem.
  • Comparative GC-MS analysis of Alstonia scholaris (L.) R. Br leaf extract using methanol and hexane solvent. (n.d.).
  • Raj, A., et al. (2013). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Chemical and Pharmaceutical Research, 5(12), 633-637.
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Technical Support Center: Scaling Up the Synthesis of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their lab-scale synthesis to a larger, more robust process. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our focus is on providing practical, field-tested insights to ensure a successful and efficient scale-up.

I. Overview of the Scalable Synthetic Route

The most common and scalable synthetic route to 1-methoxyisoquinoline involves a three-step process starting from isoquinoline. This pathway is favored for its use of readily available starting materials and well-understood transformations.

Synthetic_Pathway Isoquinoline Isoquinoline N_Oxide Isoquinoline N-oxide Isoquinoline->N_Oxide N-Oxidation (e.g., m-CPBA) Chloroisoquinoline 1-Chloroisoquinoline N_Oxide->Chloroisoquinoline Chlorination (e.g., POCl₃) Methoxyisoquinoline 1-Methoxyisoquinoline Chloroisoquinoline->Methoxyisoquinoline Nucleophilic Substitution (e.g., NaOMe)

Caption: A scalable three-step synthesis of 1-methoxyisoquinoline.

II. Troubleshooting Guide & FAQs

This section is organized by the synthetic step. Each entry presents a potential issue in a question-and-answer format, followed by a detailed explanation and recommended solutions.

Step 1: N-Oxidation of Isoquinoline to Isoquinoline N-oxide

Question 1: My N-oxidation reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

A sluggish or low-yielding N-oxidation of isoquinoline is often due to suboptimal reaction conditions or reagent quality. Here are the key factors to investigate:

  • Oxidizing Agent: While various oxidizing agents can be used, meta-chloroperoxybenzoic acid (m-CPBA) is a common choice. Ensure your m-CPBA is fresh and has a high purity, as its oxidizing power can diminish over time.

  • Solvent: The choice of solvent is critical. Dichloromethane (DCM) is a standard solvent for this reaction. Ensure it is anhydrous, as water can react with the oxidizing agent.

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to control the exotherm and minimize side reactions. If the reaction is slow, a modest increase in temperature can be considered, but this should be done cautiously and with careful monitoring.

  • Stoichiometry: A slight excess of the oxidizing agent (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to over-oxidation and purification challenges.

Troubleshooting Workflow:

N_Oxidation_Troubleshooting cluster_0 Problem: Low Yield in N-Oxidation Start Low Yield Check_Reagent Check m-CPBA Purity and Age Start->Check_Reagent Check_Solvent Ensure Anhydrous Solvent (DCM) Check_Reagent->Check_Solvent Optimize_Temp Optimize Reaction Temperature Check_Solvent->Optimize_Temp Optimize_Stoich Adjust m-CPBA Stoichiometry Optimize_Temp->Optimize_Stoich End Improved Yield Optimize_Stoich->End

Caption: Decision tree for troubleshooting low yield in N-oxidation.

Step 2: Chlorination of Isoquinoline N-oxide to 1-Chloroisoquinoline

Question 2: The chlorination with phosphorus oxychloride (POCl₃) is giving me a dark, intractable mixture. What's going wrong?

Answer:

Reactions with POCl₃ can be vigorous and are sensitive to reaction conditions, especially on a larger scale. A dark, intractable mixture often points to decomposition. Here’s how to troubleshoot:

  • Temperature Control: The addition of isoquinoline N-oxide to POCl₃ can be highly exothermic. It is crucial to add the substrate portion-wise to the POCl₃ at a low temperature (e.g., 0 °C) to maintain control over the reaction temperature.[1] A runaway reaction can lead to charring and the formation of numerous byproducts.

  • Moisture: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of phosphoric acid, which can complicate the reaction and workup.

  • Workup Procedure: The quenching of excess POCl₃ is a critical and potentially hazardous step. The reaction mixture should be cooled significantly before slowly and carefully adding it to crushed ice or a cold, saturated sodium bicarbonate solution.[1] Rapid quenching can cause a sudden release of HCl gas and a dangerous exotherm.

  • Purity of Starting Material: Ensure your isoquinoline N-oxide is free of residual oxidizing agents from the previous step, as these can react with POCl₃.

Table 1: Recommended Conditions for Scaling Up the Chlorination of Isoquinoline N-oxide

ParameterLab Scale (1-5 g)Pilot Scale (50-100 g)
Solvent Neat POCl₃ or CHCl₃Neat POCl₃ or a high-boiling inert solvent (e.g., toluene)
Temperature 0 °C to reflux0 °C for addition, then controlled heating to reflux
Addition Dropwise or in one portionSlow, portion-wise addition of solid or solution
Workup Quench on ice/bicarbonateReverse quench (add reaction mixture to quencher) with vigorous stirring and cooling

Question 3: My yield of 1-chloroisoquinoline is low, and I'm recovering a lot of starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue. Here are some strategies to improve the yield:

  • Reaction Time and Temperature: The reaction typically requires heating to reflux to go to completion.[1] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Excess POCl₃: Using POCl₃ as both the reagent and the solvent ensures a large excess, which can help drive the reaction to completion. If using a co-solvent, ensure a sufficient molar excess of POCl₃ is present.

  • Activation: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) can facilitate the reaction, although this can also lead to the formation of other byproducts if not carefully controlled.

Step 3: Nucleophilic Aromatic Substitution of 1-Chloroisoquinoline with Sodium Methoxide

Question 4: The substitution reaction with sodium methoxide is not going to completion, or I'm seeing significant byproduct formation. What should I consider?

Answer:

The nucleophilic aromatic substitution (SNAr) of 1-chloroisoquinoline with sodium methoxide is generally efficient, but several factors can influence its success on a larger scale.

  • Sodium Methoxide Quality: Use freshly prepared or high-purity sodium methoxide. Sodium methoxide can degrade upon exposure to air and moisture, reducing its nucleophilicity.

  • Solvent: Anhydrous methanol is the typical solvent for this reaction. The presence of water can lead to the formation of 1-hydroxyisoquinoline as a byproduct.

  • Temperature: The reaction may require heating to reflux to proceed at a reasonable rate. However, prolonged heating at high temperatures can lead to decomposition. It's a balance that needs to be optimized for your specific scale.

  • Byproduct Formation: Besides the potential for hydrolysis, another possible side reaction is the formation of a small amount of the corresponding methyl ether of any hydroxy-containing impurities in your starting material. Ensure your 1-chloroisoquinoline is of high purity.

Question 5: The workup and purification of 1-methoxyisoquinoline are proving difficult. What is an effective procedure for large-scale purification?

Answer:

Purification is a critical step for obtaining high-purity 1-methoxyisoquinoline.

  • Workup: After the reaction is complete, the excess sodium methoxide should be neutralized. A common method is to cool the reaction mixture and carefully add a mild acid, such as acetic acid or a saturated ammonium chloride solution, until the pH is neutral.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and brine will help remove any remaining inorganic salts and methanol.

  • Purification:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective and scalable purification method.

    • Column Chromatography: For smaller scales or when high purity is essential, silica gel chromatography is effective.[1] However, this can be less practical for very large quantities.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective method for purification on a larger scale.

Table 2: Typical Analytical Methods for Monitoring the Synthesis

Synthetic StepIn-Process Control (IPC) MethodFinal Product Analysis
N-Oxidation TLC, HPLC¹H NMR, ¹³C NMR, MS
Chlorination TLC, GC, HPLC¹H NMR, ¹³C NMR, MS, Elemental Analysis
Methoxylation TLC, GC, HPLC¹H NMR, ¹³C NMR, MS, Purity by HPLC

III. Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be addressed.[2]

  • Exothermic Reactions: Both the N-oxidation and the chlorination steps can be exothermic. It is crucial to have adequate cooling capacity and to control the rate of addition of reagents.[2]

  • Handling of POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching Procedures: As mentioned, quenching POCl₃ is hazardous. Plan this step carefully, ensuring a slow and controlled addition to the quenching solution.

  • Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

IV. References

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances. [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Institutes of Health. [Link]

  • Scale Up Safety. Stanford University Environmental Health & Safety. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

  • How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry). Quora. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Chemical Shift Assignments of 1-Methoxyisoquinoline and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise NMR Assignments

In the realm of medicinal chemistry and materials science, isoquinoline and its derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The precise substitution pattern on the isoquinoline ring system profoundly influences the molecule's electronic properties, three-dimensional structure, and, consequently, its biological activity or material performance. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating these structural nuances. Accurate assignment of ¹H and ¹³C NMR chemical shifts is not merely a routine characterization step; it is fundamental to confirming molecular identity, assessing purity, and understanding the electronic environment of each atom within the molecule.

This guide focuses on 1-methoxyisoquinoline, a key intermediate and structural motif. The introduction of a methoxy group at the C1 position significantly alters the electron distribution within the isoquinoline ring system, leading to characteristic changes in the NMR spectrum compared to the parent isoquinoline and its alkyl-substituted analogues. Understanding these shifts is crucial for researchers working with this class of compounds.

Comparative Analysis of NMR Chemical Shift Assignments

The following sections present a detailed comparison of the ¹H and ¹³C NMR chemical shifts for 1-methoxyisoquinoline (predicted), isoquinoline (experimental), and 1-methylisoquinoline (experimental). The data is presented in tabular format for ease of comparison, followed by a discussion of the key structural and electronic effects that govern the observed and predicted chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methoxyisoquinoline

Due to the limited availability of publicly accessible, experimentally verified NMR data for 1-methoxyisoquinoline, the following chemical shifts have been predicted using the online NMR prediction tool, NMRDB.org. These predictions are based on a database of known chemical shifts and serve as a valuable guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-Methoxyisoquinoline.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-161.9
37.15110.5
47.85137.8
4a-126.5
58.01126.3
67.52127.1
77.68130.2
88.15120.4
8a-128.8
OCH₃4.0553.8

Note: Predicted using NMRDB.org. The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental NMR Chemical Shift Data for Comparative Compounds

To provide a context for the predicted data of 1-methoxyisoquinoline, the experimentally determined ¹H and ¹³C NMR chemical shifts for the parent isoquinoline and 1-methylisoquinoline are presented below.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shift Assignments for Isoquinoline and 1-Methylisoquinoline.

Atom NumberIsoquinoline ¹H (ppm)Isoquinoline ¹³C (ppm)1-Methylisoquinoline ¹H (ppm)1-Methylisoquinoline ¹³C (ppm)
19.22152.7-158.1
38.53143.28.35141.2
47.60120.67.52119.5
4a-128.8-128.6
58.05127.58.12127.2
67.68127.17.62126.7
77.82130.47.75129.8
87.95126.57.90125.9
8a-135.7-135.5
CH₃--2.8523.5

Note: Experimental data compiled from various sources. Chemical shifts can vary slightly based on experimental conditions.

Causality Behind Chemical Shift Variations: An Expert's Perspective

The introduction of a substituent at the C1 position of the isoquinoline ring dramatically influences the electronic environment of the entire molecule, which is reflected in the NMR chemical shifts.

  • Effect of the Methoxy Group at C1: The oxygen atom of the methoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic system through a positive mesomeric (+M) or resonance effect. In the case of 1-methoxyisoquinoline, the resonance effect dominates, leading to an increase in electron density at C3 and C4a, and a decrease at C1, C4, and the carbocyclic ring. This explains the significant upfield shift predicted for H3 (7.15 ppm) compared to isoquinoline (8.53 ppm). The C1 carbon is predicted to be significantly deshielded (161.9 ppm) due to its direct attachment to the electronegative oxygen atom. The methoxy protons themselves are expected to appear as a singlet around 4.05 ppm.

  • Comparison with 1-Methylisoquinoline: The methyl group at C1 is an electron-donating group through an inductive effect. This leads to a general shielding of the protons and carbons in the heterocyclic ring compared to the parent isoquinoline. For instance, H3 in 1-methylisoquinoline (8.35 ppm) is upfield from H3 in isoquinoline (8.53 ppm). The C1 carbon in 1-methylisoquinoline is at 158.1 ppm, which is deshielded compared to the unsubstituted C1 of isoquinoline (152.7 ppm) due to the alpha-carbon effect of the methyl group.

Visualizing the Structures and Workflow

To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 1-methoxyisoquinoline with atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer insert Insert sample into the NMR spectrometer transfer->insert lock_shim Lock on solvent deuterium signal and shim the magnetic field insert->lock_shim acquire_1h Acquire 1D ¹H NMR spectrum lock_shim->acquire_1h acquire_13c Acquire 1D ¹³C{¹H} NMR spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed acquire_13c->acquire_2d process Process spectra (Fourier transform, phase correction, baseline correction) acquire_2d->process reference Reference spectra to the residual solvent peak or TMS process->reference assign Assign signals using 1D and 2D data reference->assign report Report chemical shifts (δ) in ppm assign->report

Caption: Standard workflow for NMR data acquisition and analysis.

Experimental Protocol for NMR Data Acquisition: A Self-Validating System

The following protocol outlines a standardized and self-validating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of isoquinoline derivatives. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

  • Step 1.1: Weighing the Sample. Accurately weigh 5-10 mg of the purified isoquinoline derivative. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR, which is inherently less sensitive than ¹H NMR.

  • Step 1.2: Choosing the Solvent. Select a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The deuterium in the solvent is used for the field-frequency lock, which ensures the stability of the magnetic field during the experiment.

  • Step 1.3: Dissolution and Transfer. Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube. Particulates can degrade the spectral resolution.

  • Step 1.4: Adding a Reference Standard (Optional). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). However, it is often more convenient and common practice to reference the spectra to the residual solvent peak (e.g., 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

2. NMR Spectrometer Setup and Data Acquisition:

  • Step 2.1: Instrument Insertion and Locking. Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent. This lock system continuously adjusts the magnetic field to compensate for any drift, ensuring the stability required for high-resolution spectra.

  • Step 2.2: Shimming. The magnetic field homogeneity is optimized through a process called "shimming." This involves adjusting a series of shim coils to produce sharp, symmetrical peaks, which is crucial for resolving fine coupling patterns.

  • Step 2.3: Acquiring the ¹H Spectrum. A standard 1D ¹H NMR spectrum is acquired first. This is a relatively quick experiment and provides information on the proton environments, their integrations (relative numbers of protons), and their coupling patterns.

  • Step 2.4: Acquiring the ¹³C Spectrum. A proton-decoupled ¹³C NMR spectrum is then acquired. In this experiment, the protons are irradiated to remove their coupling to the ¹³C nuclei, resulting in a spectrum where each unique carbon atom appears as a single peak. This simplifies the spectrum and improves the signal-to-noise ratio.

  • Step 2.5: Acquiring 2D NMR Spectra (if necessary). For complex molecules where the 1D spectra are crowded or ambiguous, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for assigning quaternary carbons and connecting different spin systems.

3. Data Processing and Reporting:

  • Step 3.1: Fourier Transformation and Phasing. The raw NMR data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform. The spectrum is then phased to ensure that all peaks have the correct absorptive shape.

  • Step 3.2: Baseline Correction and Referencing. The baseline of the spectrum is corrected to be flat. The chemical shift axis is referenced to the internal standard (TMS) or the residual solvent peak.

  • Step 3.3: Peak Picking and Integration (¹H NMR). The chemical shift of each peak is determined, and the area under each peak is integrated to determine the relative number of protons.

  • Step 3.4: Reporting the Data. The NMR data should be reported in a standardized format, including the nucleus observed, the spectrometer frequency, the solvent used, and the chemical shifts (δ) in parts per million (ppm), followed by the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), the coupling constants (J) in Hertz (Hz), and the integration for ¹H NMR.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR chemical shift assignments for 1-methoxyisoquinoline through a comparative analysis with isoquinoline and 1-methylisoquinoline. The predicted data for 1-methoxyisoquinoline, in conjunction with the experimental data for its analogues, offers valuable insights into the electronic effects of substituents on the isoquinoline core. The detailed experimental protocol provides a reliable framework for researchers to acquire high-quality, reproducible NMR data, which is essential for the unambiguous characterization of these important heterocyclic compounds. By understanding the principles outlined in this guide, researchers can confidently interpret their NMR spectra and accelerate their research and development endeavors.

References

  • NMRDB.org: An online resource for NMR prediction. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem, National Center for Biotechnology Information. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-methoxyisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this compound, offers a comparative analysis against structurally related molecules, and provides a robust experimental protocol for data acquisition. Our approach is grounded in established chemical principles and supported by spectral database information to ensure scientific integrity and practical applicability.

Introduction to 1-Methoxyisoquinoline and Mass Spectrometry

1-Methoxyisoquinoline (C₁₀H₉NO, Molecular Weight: 159.18 g/mol ) is a substituted N-heterocyclic aromatic compound.[1][2] The isoquinoline scaffold is a core structural motif in numerous natural alkaloids and synthetic compounds with significant pharmacological activity. Understanding the mass spectrometric behavior of its derivatives is crucial for structural confirmation, impurity profiling, and metabolite identification in complex matrices.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that involves bombarding a molecule with high-energy electrons (typically 70 eV).[3][4][5] This process generates a positively charged molecular ion (M⁺•) which is often energetically unstable. The excess energy induces fragmentation, breaking the molecular ion into a series of smaller, characteristic fragment ions.[3][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint." The fragmentation pattern is dictated by the molecule's structure, with cleavages preferentially occurring at weaker bonds or through pathways that lead to the formation of stable ions or neutral species.[4]

Part 1: The Electron Ionization Mass Spectrum of 1-Methoxyisoquinoline

The 70 eV electron ionization mass spectrum of 1-methoxyisoquinoline is characterized by a distinct pattern of fragment ions. The molecular ion (M⁺•) is observed at m/z 159 and is reasonably abundant, indicating a relatively stable aromatic system. The most abundant ion, or base peak, appears at m/z 116.

Table 1: Key Ions in the EI Mass Spectrum of 1-Methoxyisoquinoline

m/zProposed Ion/FragmentRelative Intensity (%)Notes
159[C₁₀H₉NO]⁺•~50%Molecular Ion (M⁺•)
144[M - CH₃]⁺~15%Loss of a methyl radical
130[M - CHO]⁺~45%Loss of a formyl radical
116[M - CH₃ - CO]⁺100%Base Peak ; Loss of methyl radical then carbon monoxide
89[C₇H₅]⁺ or [C₆H₃N]⁺~40%Further fragmentation of m/z 116

Data synthesized from the NIST Mass Spectrometry Data Center.[1]

Part 2: Elucidation of the Primary Fragmentation Pathway

The fragmentation of 1-methoxyisoquinoline is primarily directed by the methoxy substituent. The process begins with the formation of the molecular ion radical cation, [C₁₀H₉NO]⁺•, at m/z 159. The subsequent fragmentation cascade is dominated by losses that stabilize the resulting cationic species.

  • Initial Loss of a Methyl Radical (•CH₃): The first significant fragmentation is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da). This α-cleavage is a classic pathway for aromatic ethers and yields a stable, resonance-stabilized acylium-type ion [M - CH₃]⁺ at m/z 144.[7][8]

  • Subsequent Loss of Carbon Monoxide (CO): The ion at m/z 144 readily undergoes rearrangement and eliminates a neutral molecule of carbon monoxide (CO, 28 Da). This is a highly favorable process for the resulting structure, which resembles an N-methyl-2-quinolone type ion.[8] This step leads to the formation of the base peak at m/z 116.

  • Further Fragmentation: The ion at m/z 116 can further fragment by losing hydrogen cyanide (HCN) to produce an ion at m/z 89, a common fragmentation for nitrogen-containing aromatic rings.[9]

An alternative, competing pathway from the molecular ion involves the loss of a formyl radical (•CHO, 29 Da) to yield the prominent ion at m/z 130. This likely occurs via rearrangement involving the aromatic ring.

Visualization of the Primary Fragmentation Pathway

G M 1-Methoxyisoquinoline [M]⁺• m/z = 159 F1 [M - •CH₃]⁺ m/z = 144 M->F1 - •CH₃ F3 [M - •CHO]⁺ m/z = 130 M->F3 - •CHO F2 [M - •CH₃ - CO]⁺ m/z = 116 (Base Peak) F1->F2 - CO F4 [C₇H₅]⁺ m/z = 89 F2->F4 - HCN

Caption: Primary EI fragmentation pathway of 1-methoxyisoquinoline.

Part 3: Comparative Analysis

To appreciate the unique fragmentation signature of 1-methoxyisoquinoline, it is instructive to compare its spectrum with those of its structural isomer, 1-methylisoquinoline, and the parent heterocycle, isoquinoline.

1-Methoxyisoquinoline vs. 1-Methylisoquinoline

1-Methylisoquinoline has a molecular weight of 143.18 g/mol .[10][11] Its fragmentation is not initiated by a labile ether group. Instead, its molecular ion (m/z 143) is the base peak, indicating greater stability. The primary fragmentation involves the loss of a hydrogen atom (H•) to form a highly stable [M-1]⁺ ion (m/z 142) through the formation of a proposed ring-expanded azatropylium cation. Subsequent loss of HCN (27 Da) from the [M-1]⁺ ion yields a fragment at m/z 115. This pattern is starkly different from the characteristic loss of •CH₃ and CO seen for 1-methoxyisoquinoline.

1-Methoxyisoquinoline vs. Isoquinoline

The parent compound, isoquinoline (MW 129.16 g/mol ), displays a very simple fragmentation pattern.[12][13] The molecular ion at m/z 129 is the base peak. The most significant fragmentation is the characteristic loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring to produce an ion at m/z 102.[9] The presence of the methoxy group in 1-methoxyisoquinoline completely alters this behavior, directing the fragmentation through the substituent and preventing the direct loss of HCN from the molecular ion.

Table 2: Comparative Fragmentation of Isoquinoline Derivatives

CompoundMolecular Ion (m/z)Base Peak (m/z)Primary Neutral Loss(es)Key Fragment Ions (m/z)
1-Methoxyisoquinoline 159116•CH₃, CO144, 130, 116, 89
1-Methylisoquinoline 143143H•, HCN142, 115
Isoquinoline 129129HCN102

This comparative data clearly demonstrates that the substituent at the 1-position fundamentally dictates the fragmentation cascade, providing a reliable basis for isomeric differentiation using mass spectrometry.

Part 4: Experimental Protocol for Data Acquisition

This section provides a generalized, step-by-step protocol for acquiring an electron ionization mass spectrum of 1-methoxyisoquinoline using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing P1 Dissolve sample (1 mg/mL in Methanol) A1 Inject 1 µL into GC P1->A1 A2 Separation on DB-5ms column A1->A2 A3 Transfer to MS A2->A3 A4 Ionization (70 eV) A3->A4 A5 Mass Analysis (Quadrupole) A4->A5 A6 Detection (EM) A5->A6 D1 Generate Mass Spectrum A6->D1 D2 Library Search & Interpretation D1->D2

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 1-methoxyisoquinoline at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or ethyl acetate.

    • Causality: A concentration of 1 mg/mL ensures a sufficient amount of analyte reaches the detector without overloading the system. The choice of a volatile solvent ensures rapid evaporation in the injection port.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Causality: The injector temperature is set high enough to ensure complete and rapid volatilization of the analyte. The oven temperature program is designed to provide good chromatographic peak shape and separation from any potential impurities.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Causality: 70 eV is the standard energy used for EI-MS. It imparts sufficient energy to induce reproducible fragmentation and allows for direct comparison of the acquired spectrum with established spectral libraries like NIST.[1][14]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Causality: These temperatures prevent condensation of the analyte within the ion source and mass analyzer while minimizing thermal degradation.

    • Mass Scan Range: m/z 40-400.

    • Causality: This range comfortably covers the molecular ion (m/z 159) and all expected fragments.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to locate the peak corresponding to 1-methoxyisoquinoline.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Compare the resulting spectrum against a reference library (e.g., NIST/Wiley) to confirm identity and interpret the fragmentation pattern as detailed in this guide.

Conclusion

The electron ionization mass spectrum of 1-methoxyisoquinoline is defined by a fragmentation pathway initiated by the methoxy substituent. The primary cascade, involving the sequential loss of a methyl radical (•CH₃) and carbon monoxide (CO), produces a characteristic base peak at m/z 116. This signature is fundamentally different from the fragmentation patterns of its structural isomer 1-methylisoquinoline and the parent isoquinoline ring system, which are dominated by losses of H• and HCN, respectively. This detailed understanding of its fragmentation behavior, coupled with the provided experimental protocol, equips researchers with the necessary tools for the confident identification and structural elucidation of 1-methoxyisoquinoline in various scientific applications.

References

  • Title: Isoquinoline, 1-methoxy- Source: NIST Mass Spectrometry Data Center, in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. URL: [Link][1]

  • Title: Isoquinoline, 1,2,3,4-tetrahydro- Source: NIST Chemistry WebBook URL: [Link][15]

  • Title: Mass spectra of new functionally substituted heterocycles: VI. Fragmentation of 3-methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine, its structural isomers... Source: Russian Journal of Organic Chemistry URL: [Link][7]

  • Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL: [Link][16]

  • Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Journal of Chemistry URL: [Link][8]

  • Title: 1-Methylisoquinoline Source: PubChem URL: [Link][17]

  • Title: Mass Spectrum (Electron Ionization) (HMDB0003364) Source: Human Metabolome Database URL: [Link][14]

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link][9]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: PubMed URL: [Link][18]

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: ResearchGate URL: [Link][19]

  • Title: Isoquinoline Source: NIST Chemistry WebBook URL: [Link][12]

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  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: National Institutes of Health (PMC) URL: [Link][20]

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  • Title: Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak) Source: YouTube URL: [Link][6]

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The Double-Edged Sword: A Comparative Guide to the Bioactivity of Methoxy-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, a recurring motif in a multitude of natural and synthetic bioactive compounds.[1] The strategic placement of methoxy (-OCH₃) groups on this heterocyclic framework can dramatically modulate its pharmacological profile, transforming a simple bicyclic system into a potent agent with diverse therapeutic potential. This guide offers a comparative analysis of the bioactivity of methoxy-substituted isoquinolines, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships that govern their efficacy and explore the molecular mechanisms that underpin their therapeutic effects.

Section 1: Anticancer Activity of Methoxy-Substituted Isoquinolines

The anticancer potential of methoxy-substituted isoquinolines is a well-documented and continually evolving field of study. The number and position of methoxy groups, in concert with other substitutions, dictate the specific mechanism of action and the potency of these compounds against various cancer cell lines.

Comparative Cytotoxicity

The cytotoxic effects of methoxy-substituted isoquinolines are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing cytotoxicity.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Methoxy-Substituted Isoquinolines in Cancer Cell Lines

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Indenoisoquinoline Derivative 2,3-dimethoxyVariousPotent (Specific values not provided)[2]
Indolo[2,1-a]isoquinoline Derivative 3,9-dihydroxy, 6-butylMDA-MB 231 (Breast)3.1 ± 0.4[3]
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (4a) 6-methoxyKBvin (P-glycoprotein overexpressing)0.016-0.020[4]
4-alkoxy-2-aryl-6,7-dimethoxyquinoline (14m) 6,7-dimethoxyNCI-60 Panel (Mean)1.26[5]
Lamellarin D Multiple methoxy groupsVariousNanomolar range[6]
Compound 2 7-methoxyNCI-60 PanelSub-nanomolar[7]

Note: The IC₅₀ values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable snapshot of the relative potencies of these compounds.

Mechanisms of Anticancer Action

Methoxy-substituted isoquinolines exert their anticancer effects through diverse mechanisms, primarily by targeting key cellular processes like DNA replication and cell division.

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis. Certain methoxy-substituted isoquinolines, particularly indenoisoquinolines, have been identified as potent topoisomerase I inhibitors.[2] The presence of 2,3-dimethoxy substitution appears to be favorable for this activity.[2]

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is designed to identify compounds that stabilize the covalent complex between topoisomerase I and DNA, leading to DNA cleavage.

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA

  • Test compounds (methoxy-substituted isoquinolines) dissolved in DMSO

  • Camptothecin (positive control)

  • Stop Solution: 0.5% SDS, 25 mM EDTA

  • Proteinase K

  • DNA loading dye

  • Agarose gel (1%) containing ethidium bromide

  • TAE buffer

Procedure:

  • Set up the reaction mixture on ice in a final volume of 20 µL: 2 µL of 10x reaction buffer, 0.5 µg of supercoiled plasmid DNA, and distilled water.

  • Add 1 µL of the test compound at various concentrations. For the positive control, add camptothecin (final concentration 10 µM). For the negative control, add 1 µL of DMSO.

  • Add 1 unit of purified human topoisomerase I to each reaction mixture, except for the DNA-only control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of stop solution.

  • Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the enzyme.

  • Add 3 µL of DNA loading dye to each sample.

  • Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer.

  • Visualize the DNA bands under UV light. The appearance of a nicked or linear DNA band indicates topoisomerase I-mediated DNA cleavage.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of tubulin polymerization is a clinically validated anticancer strategy. Several methoxy-substituted isoquinolines have demonstrated potent tubulin polymerization inhibitory activity, often by binding to the colchicine-binding site on tubulin.[3][4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Nocodazole (positive control inhibitor)

  • Paclitaxel (positive control enhancer)

  • 96-well, black, clear-bottom plate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.

  • Add 5 µL of 10x test compound, positive controls, or vehicle control (DMSO) to the appropriate wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60-90 minutes (excitation/emission wavelengths dependent on the reporter dye).

  • Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.

Signaling Pathways in Anticancer Activity

The anticancer effects of methoxy-substituted isoquinolines are mediated through complex signaling pathways, often culminating in apoptosis or cell cycle arrest.

anticancer_pathways cluster_topoisomerase Topoisomerase I Inhibition cluster_tubulin Tubulin Polymerization Inhibition topoisomerase_inhibitor Methoxy-Substituted Isoquinoline topoisomerase_complex Topoisomerase I-DNA Cleavage Complex topoisomerase_inhibitor->topoisomerase_complex Stabilizes dna_damage DNA Double-Strand Breaks topoisomerase_complex->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis_topo Apoptosis p53->apoptosis_topo tubulin_inhibitor Methoxy-Substituted Isoquinoline tubulin Tubulin tubulin_inhibitor->tubulin Binds to Colchicine Site microtubules Microtubule Formation tubulin_inhibitor->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Leads to apoptosis_tubulin Apoptosis mitotic_arrest->apoptosis_tubulin

Caption: Signaling pathways in the anticancer activity of methoxy-substituted isoquinolines.

Section 2: Antimicrobial Activity of Methoxy-Substituted Isoquinolines

Beyond their anticancer properties, methoxy-substituted isoquinolines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Methoxy-Substituted Isoquinolines

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 3l 7-methoxy, sulfonamide moietyEscherichia coli7.812[8][9]
Compound 3l 7-methoxy, sulfonamide moietyCandida albicans31.125[8][9]
HSN584 Alkynyl isoquinolineMRSA4-8[1]
HSN739 Alkynyl isoquinolineMRSA4-8[1]
Compound 3e 6-methoxy, pyrazolo[3,4-b]quinolineCandida albicans1.95[10]
Compound 3e 6-methoxy, pyrazolo[3,4-b]quinolineSaccharomyces cerevisiae7.81[10]

Note: The MIC values are highly dependent on the specific bacterial or fungal strain and the assay conditions.

Mechanism of Antimicrobial Action

The precise mechanisms by which methoxy-substituted isoquinolines exert their antimicrobial effects are still under investigation. However, evidence suggests that they may disrupt cell membrane integrity and interfere with essential cellular processes. For instance, some derivatives have been shown to cause protein leakage from bacterial cells, indicating cell membrane damage.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the absorbance can be read using a microplate reader.

Section 3: Structure-Activity Relationship (SAR) Insights

The bioactivity of methoxy-substituted isoquinolines is intricately linked to their chemical structure. Key SAR insights include:

  • Position and Number of Methoxy Groups: The location and quantity of methoxy groups significantly influence activity. For instance, 2,3-dimethoxy substitution is often associated with topoisomerase I inhibition.[2]

  • Other Substituents: The presence of other functional groups, such as hydroxyl, alkyl, or sulfonamide moieties, can dramatically alter the bioactivity profile and potency.[3][8] For example, the addition of a sulfonamide group to a 7-methoxyquinoline core enhances antimicrobial activity.[8]

  • Stereochemistry: The stereoisomerism of these compounds can play a crucial role in their biological activity, with one enantiomer often being significantly more potent than the other.[3]

Section 4: Future Perspectives and Conclusion

Methoxy-substituted isoquinolines represent a versatile and promising class of bioactive compounds with significant potential in the development of novel anticancer and antimicrobial therapies. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of more potent and selective agents. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on further delineating their molecular mechanisms of action to identify new therapeutic targets and strategies. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct robust and reproducible comparative studies, accelerating the translation of these promising compounds from the laboratory to the clinic.

References

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  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. International Journal of Molecular Sciences, 24(10), 8933.
  • Poornima, V., Mahendran, R., Suganya, J., & Sharanya, M. (2018). Molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex. ResearchGate. [Link]

  • The IC50 values of the chalcone methoxy derivatives 3a and 5a. (n.d.). ResearchGate. [Link]

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5178.
  • Kim, J. H., & Lee, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International journal of molecular sciences, 22(4), 1653.
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The Unambiguous Arbitrator: Validating the 1-Methoxyisoquinoline Structure with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is not merely a formality but a foundational pillar of successful research. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. 1-Methoxyisoquinoline, a key heterocyclic scaffold, is no exception. While a suite of analytical techniques can provide pieces of the structural puzzle, this guide will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for its validation. We will delve into a comparative analysis, juxtaposing the definitive insights from crystallography against the inferential data from spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional visualization of the atomic and molecular structure of a compound in its crystalline state.[1] It is the only technique that can unambiguously determine bond lengths, bond angles, and the precise spatial arrangement of all atoms, including the stereochemistry. For a molecule like 1-methoxyisoquinoline, this would definitively confirm the planarity of the isoquinoline ring system, the position of the methoxy group at the C1 position, and the conformation of the methoxy substituent relative to the ring.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process, as illustrated in the workflow below.

X-ray Crystallography Workflow Fig. 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output A Synthesis & Purification of 1-Methoxyisoquinoline B Single Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Mounting a Suitable Crystal on a Goniometer B->C D Exposure to a Collimated X-ray Beam C->D E Recording Diffraction Patterns on a Detector D->E F Indexing Diffraction Spots & Determining Unit Cell E->F G Solving the Phase Problem (e.g., direct methods) F->G H Generating an Electron Density Map G->H I Building the Atomic Model H->I J Refining the Model Against Experimental Data I->J K Final 3D Structure (CIF file) J->K L Tables of Bond Lengths, Angles, and Torsion Angles J->L

Caption: Experimental workflow for single crystal X-ray diffraction.

Case Study: Structural Insights from an Isoquinoline Derivative

To illustrate the power of this technique, let's consider the crystallographic data for a simple analogue, 1-methylisoquinoline. A search in the Crystallography Open Database (COD) reveals an entry for this compound (COD ID: 4108708).[2] The data from such a study would provide a table of atomic coordinates, from which an exact 3D model can be constructed. Furthermore, it provides precise measurements of all bond lengths and angles.

Table 1: Representative Crystallographic Data for an Isoquinoline Derivative

ParameterValueSignificance for 1-Methoxyisoquinoline
Crystal SystemOrthorhombicDefines the symmetry of the crystal lattice.
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å)Defines the size and shape of the repeating unit.
C1-N2 Bond Length~1.32 ÅConfirms the double-bond character within the ring.
C1-C9 Bond Length~1.42 ÅConfirms the aromatic nature of the fused ring system.
C1-O(methoxy) Bond Length~1.35 ÅWould confirm the covalent bond of the methoxy group.
N2-C1-C9 Angle~123°Defines the geometry of the heterocyclic ring.

This level of detail is unattainable with other methods and serves as the ultimate validation of the proposed structure.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for analyzing non-crystalline samples. Let's explore what these techniques would reveal about 1-methoxyisoquinoline and their inherent limitations compared to crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Expected NMR Data for 1-Methoxyisoquinoline:

  • ¹H NMR: Would show distinct signals for each of the aromatic protons, with their chemical shifts and coupling patterns revealing their relative positions on the isoquinoline core. A sharp singlet at approximately 4.0 ppm would be indicative of the methoxy group's protons.

  • ¹³C NMR: Would display a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shift of C1 would be significantly affected by the attached oxygen, appearing far downfield.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the piecing together of the molecular skeleton.

Limitation: While NMR can strongly suggest the connectivity and constitution of 1-methoxyisoquinoline, it does not directly measure bond lengths or angles. The three-dimensional arrangement is inferred, not directly observed. For complex stereoisomers, NMR data can sometimes be ambiguous without a reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Data for 1-Methoxyisoquinoline:

  • ~3050 cm⁻¹: C-H stretching of the aromatic ring.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the isoquinoline core.

  • ~1250 cm⁻¹ and ~1050 cm⁻¹: Strong C-O stretching bands, characteristic of the aryl ether linkage of the methoxy group.

Limitation: IR spectroscopy is excellent for identifying functional groups but provides very limited information about the overall molecular architecture.[4] Different isomers could potentially give very similar IR spectra.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

Expected MS Data for 1-Methoxyisoquinoline:

  • Molecular Ion Peak (M⁺): A strong signal at m/z 159, corresponding to the molecular weight of C₁₀H₉NO.[5][6]

  • Fragmentation Pattern: Characteristic losses, such as the loss of a methyl radical (•CH₃) to give a fragment at m/z 144, or the loss of formaldehyde (CH₂O) to give a fragment at m/z 129, would support the presence of the methoxy group at a position that facilitates these fragmentations.

Limitation: While high-resolution mass spectrometry can provide an exact molecular formula, it cannot distinguish between structural isomers. Different compounds with the same formula will have the same molecular weight. While fragmentation patterns can be suggestive, they are often complex and require careful interpretation.

A Comparative Summary

The following table provides a direct comparison of the capabilities of each technique in the context of validating the structure of 1-methoxyisoquinoline.

Table 2: Comparison of Analytical Techniques for Structural Validation

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.Atomic connectivity, chemical environment of nuclei, proton-proton and proton-carbon correlations.Presence of functional groups.Molecular weight, molecular formula (HRMS), structural fragments.
Sample State Solid (single crystal)SolutionSolid or LiquidSolid, Liquid, or Gas
Definitiveness Unambiguous and definitive.High, but inferential for 3D structure.Low, primarily for functional group identification.Moderate, cannot distinguish isomers definitively.
Key Advantage Direct visualization of the 3D structure.Provides detailed structural information in solution.Rapid and simple for functional group analysis.High sensitivity and provides molecular formula.
Key Limitation Requires a high-quality single crystal.Does not directly measure bond lengths/angles.Limited information on overall structure.Isomers have the same molecular weight.

Logical Workflow for Structural Elucidation

For any newly synthesized compound, a logical workflow integrating these techniques is employed. However, the final and most authoritative step for an unambiguous structural proof remains X-ray crystallography, should a suitable crystal be obtained.

Structural Elucidation Workflow Fig. 2: General Workflow for Structural Elucidation Start Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR NMR NMR Spectroscopy (Determine Connectivity) Start->NMR Hypothesis Propose Structure MS->Hypothesis IR->Hypothesis NMR->Hypothesis Crystal Grow Single Crystal Hypothesis->Crystal For definitive proof Validation Structure Validated Hypothesis->Validation Structure consistent with spectroscopic data Xray X-ray Crystallography Crystal->Xray Xray->Validation

Caption: General workflow for the structural elucidation of a novel compound.

Conclusion

In the rigorous landscape of drug discovery and chemical research, certainty is paramount. While NMR, IR, and Mass Spectrometry are essential tools that provide a wealth of information to piece together a molecular structure, they ultimately lead to a hypothesis based on indirect evidence. Single-crystal X-ray crystallography, in contrast, acts as the final arbiter. It provides direct, irrefutable, and high-resolution evidence of the three-dimensional atomic arrangement. For the validation of the 1-methoxyisoquinoline structure, as with any critical pharmaceutical intermediate or active compound, X-ray crystallography is the only technique that can deliver the unambiguous proof required to confidently advance a research program.

References

  • PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Available at: [Link]

  • Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193.
  • ResearchGate. (2019). Crystal structures of the isoquinoline derivatives. Available at: [Link]

  • NIST. (n.d.). Isoquinoline, 1-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 1-Methoxyisoquinoline. National Center for Biotechnology Information. Available at: [Link]

  • TSI Journals. (2020). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Available at: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is a cornerstone of rigorous scientific advancement. 1-Methoxyisoquinoline, a heterocyclic aromatic compound, represents a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making the ability to reliably measure its concentration in various matrices a critical requirement for synthesis quality control, pharmacokinetic studies, and metabolic profiling.

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of 1-methoxyisoquinoline. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. This document is designed to empower you to select and develop the most appropriate analytical method for your specific research needs.

Comparing the Titans: A Snapshot of Analytical Methodologies

The quantification of a small molecule like 1-methoxyisoquinoline can be approached through several analytical techniques. The choice of method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most powerful and widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-efficiency separation coupled with highly selective mass-based detection.
Selectivity ModerateHighVery High
Sensitivity (LOD) ~10-100 ng/mL~1-10 ng/mL~0.01-1 ng/mL
**Linearity (R²) **>0.995>0.995>0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 5%
Sample Throughput Moderate to HighLow to ModerateHigh
Instrumentation Cost Low to ModerateModerateHigh
Expertise Required ModerateModerate to HighHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis

HPLC-UV is often the first line of attack for the quantification of organic molecules due to its robustness, reliability, and cost-effectiveness. The underlying principle involves the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 1-methoxyisoquinoline, which possesses a chromophore, UV detection is a straightforward and effective means of quantification.

The "Why": Causality in HPLC Method Development

The development of a robust HPLC method is a systematic process of optimizing variables to achieve the desired separation and detection.

  • Column Chemistry : A C18 column is the standard choice for the reversed-phase separation of moderately polar compounds like 1-methoxyisoquinoline. The nonpolar octadecylsilyl groups on the silica support interact with the analyte, retaining it on the column.

  • Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to elute the analyte. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, causing it to move down the column. The pH of the aqueous phase is critical for basic compounds like isoquinolines. Maintaining a slightly acidic pH (e.g., with formic or acetic acid) ensures the nitrogen atom is protonated, leading to more consistent retention times and better peak shapes.

  • Detection Wavelength : The selection of the detection wavelength is based on the UV-Vis spectrum of 1-methoxyisoquinoline. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by acquiring a UV-Vis spectrum of 1-methoxyisoquinoline (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of 1-methoxyisoquinoline reference standard in 10 mL of diluent (e.g., mobile phase) to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. If the sample is in a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation and filtration of the supernatant is recommended.

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 1-Methoxyisoquinoline, with a predicted boiling point amenable to gas chromatography, can be effectively quantified using this method. The gas chromatograph separates the components of a mixture in the gas phase, and the mass spectrometer provides highly selective detection and structural information.

The "Why": Causality in GC-MS Method Development
  • Injection Mode : Splitless injection is preferred for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.

  • Column Selection : A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating aromatic compounds like 1-methoxyisoquinoline.

  • Temperature Programming : A temperature gradient is employed to ensure good separation of analytes with different boiling points and to maintain sharp peak shapes. The initial temperature is held low to trap the analytes at the head of the column, and then the temperature is ramped up to elute them.

  • Ionization and Detection : Electron Ionization (EI) is a standard technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, aiding in its identification. For quantification, Selected Ion Monitoring (SIM) mode is used, where only specific ions characteristic of 1-methoxyisoquinoline are monitored, significantly enhancing sensitivity and selectivity.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS quantification.

Detailed Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100 °C for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The characteristic ions for 1-methoxyisoquinoline would need to be determined from its full scan mass spectrum.

3. Standard and Sample Preparation:

  • Prepare stock and calibration standards in a volatile solvent such as ethyl acetate or dichloromethane.

  • Sample preparation should aim to extract 1-methoxyisoquinoline into a volatile organic solvent. Liquid-liquid extraction or solid-phase extraction may be necessary for complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. This technique is the method of choice for bioanalysis and trace-level quantification due to its ability to detect analytes in complex matrices with minimal interference.

The "Why": Causality in LC-MS/MS Method Development
  • Ionization Source : Electrospray Ionization (ESI) is typically used for polar to moderately polar compounds that can be readily ionized in solution. For 1-methoxyisoquinoline, positive ion mode would be employed to protonate the basic nitrogen atom.

  • Tandem Mass Spectrometry (MS/MS) : The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the protonated molecule of 1-methoxyisoquinoline) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and matrix effects.

  • Internal Standard : The use of a stable isotope-labeled internal standard (e.g., d3-1-methoxyisoquinoline) is highly recommended. This internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).

  • Mobile Phase: A gradient elution is often preferred to ensure good peak shape and to elute any late-eluting matrix components. For example, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Ionization Mode: ESI positive.

  • MRM Transitions: The precursor ion will be the [M+H]+ of 1-methoxyisoquinoline. The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

3. Standard and Sample Preparation:

  • Similar to HPLC-UV, but with the addition of a fixed concentration of the internal standard to all samples and calibration standards.

  • For bioanalytical applications, protein precipitation followed by solid-phase extraction (SPE) may be necessary to achieve the required level of cleanliness and concentration.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for the quantification of 1-methoxyisoquinoline is a critical decision that will impact the quality and reliability of your research data.

  • HPLC-UV is an excellent choice for routine analysis, quality control of synthetic batches, and for situations where high sensitivity is not a primary concern. Its simplicity and robustness make it a valuable tool in any analytical laboratory.

  • GC-MS offers higher sensitivity and the added benefit of structural confirmation through its characteristic fragmentation patterns. It is well-suited for the analysis of 1-methoxyisoquinoline in relatively clean matrices.

  • LC-MS/MS stands as the pinnacle of sensitivity and selectivity, making it the indispensable method for bioanalysis, pharmacokinetic studies, and any application requiring the quantification of trace levels of 1-methoxyisoquinoline in complex biological matrices.

Ultimately, the most appropriate method will align with the specific requirements of your study. By understanding the principles and practical considerations outlined in this guide, you are well-equipped to make an informed decision and to develop a robust and reliable analytical method for the quantification of 1-methoxyisoquinoline.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Suau, R., Cabezudo, B., Valpuesta, M., Posadas, N., Diaz, A., & Torres, G. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322-327. [Link][2]

  • Asevska, J., Dimitrovska, A., Stefkov, G., Brezovska, K., Karapandzova, M., & Kulevanova, S. (2011). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae). Journal of AOAC International, 94(5), 1435-1442. [Link]

  • Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-3032. [Link][3]

  • LGC. (2014). Guide to achieving reliable quantitative LC-MS measurements. [Link]

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A Spectroscopic Guide to the Isomers of 1-Methoxyisoquinoline: Distinguishing Positional Variants in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, compounds sharing an identical molecular formula but differing in the placement of functional groups, can exhibit remarkably divergent pharmacological, toxicological, and metabolic profiles. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a methoxy substituent, a common modulating group, gives rise to a series of isomers, each with a unique electronic and steric identity. This guide provides an in-depth spectroscopic comparison of 1-methoxyisoquinoline and its positional isomers, offering a practical framework and supporting experimental data to facilitate their unambiguous differentiation.

The Critical Need for Isomer Differentiation

The seemingly subtle shift of a methoxy group around the isoquinoline core can profoundly alter a molecule's interaction with biological targets. For instance, the placement of an electron-donating methoxy group can influence the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH and, consequently, its ability to engage in crucial hydrogen bonding or electrostatic interactions within a protein's binding pocket. Furthermore, different positional isomers will present distinct steric profiles, potentially leading to clashes or favorable contacts with amino acid residues. Therefore, the ability to confidently distinguish between these isomers is paramount during synthesis, purification, and characterization to ensure the correct compound is advanced through the drug discovery pipeline.

Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data for comparative analysis, the following standardized protocols for sample preparation and spectroscopic measurement are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified methoxyisoquinoline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency across all samples is crucial for accurate comparison. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by intimately grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. A solvent blank should be used for baseline correction.

  • Mass Spectrometry: For electron ionization (EI) mass spectrometry, introduce a small amount of the neat sample (if volatile) or a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) into the instrument.

The following diagram illustrates the general workflow for the spectroscopic analysis of the isoquinoline isomers.

Experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methoxy group.

Position of -OCH₃H-1H-3H-4H-5H-6H-7H-8-OCH₃
Isoquinoline 9.25 (s)8.52 (d)7.63 (d)7.82 (d)7.68 (t)7.75 (t)8.05 (d)-
1-methoxy -~7.0 (d)~7.5 (d)~8.1 (d)~7.5 (t)~7.7 (t)~7.8 (d)~4.0 (s)
3-methoxy ~9.1 (s)-~7.0 (s)~7.9 (d)~7.6 (t)~7.5 (t)~8.0 (d)~3.9 (s)
4-methoxy ~9.1 (s)~8.3 (s)-~8.0 (d)~7.6 (t)~7.7 (t)~8.1 (d)~4.0 (s)
5-methoxy ~9.2 (s)~8.6 (d)~7.5 (d)-~7.1 (d)~7.6 (t)~7.9 (d)~4.0 (s)
6-methoxy ~9.2 (s)~8.4 (d)~7.5 (d)~7.4 (s)-~7.2 (dd)~8.0 (d)~3.9 (s)
7-methoxy ~9.2 (s)~8.5 (d)~7.5 (d)~7.3 (dd)~7.1 (d)-~7.9 (s)~3.9 (s)
8-methoxy ~9.7 (s)~8.6 (d)~7.5 (d)~7.5 (d)~7.2 (t)~7.6 (t)-~4.1 (s)

Note: Values for methoxy isomers are approximate and predicted based on substituent effects on the parent isoquinoline spectrum. The methoxy group is a singlet integrating to 3H.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms in the isoquinoline ring being diagnostic of the methoxy group's position.

Position of -OCH₃C-1C-3C-4C-5C-6C-7C-8C-4aC-8a-OCH₃
Isoquinoline 152.7143.2120.5130.4127.5127.1126.6128.8135.7-
1-methoxy ~162~110~138~129~125~127~120~126~139~54
8-methoxy 151.8142.6119.0128.1118.9129.5156.2127.1136.255.6

Note: Data for 1-methoxyisoquinoline is predicted. Data for 8-methoxyisoquinoline is from PubChem CID 11959084[1].

Infrared (IR) Spectroscopy

The IR spectra of these isomers will be broadly similar, dominated by the vibrations of the isoquinoline ring system. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C-O stretching vibrations of the methoxy group are also characteristic.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000
C-H Stretch (in -OCH₃)2950 - 2850
C=C and C=N Stretch1650 - 1450A complex series of bands characteristic of the isoquinoline ring.
Aromatic C-O Stretch1275 - 1200Strong absorption.
Asymmetric C-O-C Stretch1150 - 1085
Aromatic C-H Out-of-Plane Bending900 - 675The pattern of these bands can be diagnostic of the substitution pattern on the benzene ring portion.

The IR spectrum for 8-methoxyisoquinoline shows characteristic peaks in these regions[1].

UV-Vis Spectroscopy

The electronic transitions of the isoquinoline ring system give rise to characteristic absorption bands in the UV-Vis spectrum. The position of the methoxy group, an auxochrome, will cause shifts (typically bathochromic or red shifts) in the absorption maxima (λmax) compared to the parent isoquinoline.

Compoundλmax (nm) in Ethanol
Isoquinoline ~217, 266, 317
Methoxyisoquinolines Expected shifts of 5-20 nm to longer wavelengths for the primary absorption bands.

The extent of the shift will depend on the position of the methoxy group and its ability to participate in resonance with the aromatic system.

Mass Spectrometry

All methoxyisoquinoline isomers have the same nominal molecular weight of 159 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum will be at m/z 159 for all isomers. Differentiation must rely on the fragmentation patterns. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

  • M⁺ (m/z 159) : Molecular ion.

  • [M - 15]⁺ (m/z 144) : Loss of a methyl radical (•CH₃).

  • [M - 43]⁺ (m/z 116) : Loss of a methyl radical and carbon monoxide (•CH₃ + CO).

The relative intensities of these fragment ions can vary between isomers, providing a basis for differentiation.

Interpreting the Spectroscopic Data: A Positional Analysis

The key to distinguishing the isomers lies in understanding how the methoxy group's electronic effects (resonance and inductive effects) and steric hindrance influence the spectroscopic data depending on its position.

The following diagram illustrates the structural differences between the isomers.

Structures of selected methoxyisoquinoline isomers.

  • 1-Methoxyisoquinoline: The methoxy group at the 1-position is adjacent to the nitrogen atom. This will strongly influence the chemical shift of the protons and carbons in the pyridine ring, particularly H-3 and C-3. The proximity to the nitrogen lone pair and the ring current effects will create a unique spectral fingerprint.

  • 3-Methoxyisoquinoline: With the methoxy group at the 3-position, the most significant electronic effects will be on H-1 and H-4. H-4, being para to the methoxy group, is expected to be significantly shielded (shifted upfield).

  • 4-Methoxyisoquinoline: The methoxy group at the 4-position will have a pronounced effect on H-3 and H-5. The peri interaction with H-5 may lead to a downfield shift for this proton due to steric compression.

  • Isomers with Substitution on the Benzene Ring (5-, 6-, 7-, and 8-methoxy):

    • 5- and 8-Methoxyisoquinoline: The methoxy group is ortho to the ring fusion. Steric interactions with the pyridine ring are expected, which can influence the conformation of the methoxy group and, consequently, the chemical shifts of nearby protons. For 8-methoxyisoquinoline, a significant downfield shift of H-1 is anticipated due to the peri-interaction with the methoxy group.

    • 6- and 7-Methoxyisoquinoline: The methoxy group is further from the pyridine ring, and its influence on the protons of that ring will be less pronounced. The primary effects will be on the protons of the benzene ring, following standard aromatic substitution patterns.

Conclusion

The unambiguous identification of positional isomers of methoxyisoquinoline is a critical task in medicinal chemistry and drug development. While mass spectrometry can confirm the molecular weight, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the most definitive structural information. IR and UV-Vis spectroscopy offer valuable complementary data. By systematically applying the standardized protocols and interpretive principles outlined in this guide, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their research endeavors.

References

  • PubChem. 1-Methoxyisoquinoline. National Center for Biotechnology Information. [Link][1]

  • PubChem. 8-Methoxyisoquinoline. National Center for Biotechnology Information. [Link][1]

  • NIST. Isoquinoline. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][2]

  • Amma, R., Thakur, S., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Applied Spectroscopy, 24(3), 332-335.[3][4]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.[5]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.[6]

  • Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link][7]

  • RSC Publishing. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). [Link][8]

  • ACD/Labs. (2023). Methoxy groups just stick out. [Link][9]

  • National Institute of Standards and Technology. Isoquinoline. In: NIST Chemistry WebBook. [Link][10]

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A Senior Application Scientist's Guide to Evaluating 1-Methoxyisoquinoline and its Analogs in Monoamine Oxidase (MAO) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antitumor, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth technical comparison of the performance of isoquinoline-based compounds, with a focus on their potential as Monoamine Oxidase (MAO) inhibitors. While direct, extensive performance data for 1-methoxyisoquinoline itself is not widely published, we will use a closely related analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), as a case study to illustrate the evaluation process.[4][5] This guide will equip you with the necessary protocols and comparative data to assess the potential of 1-methoxyisoquinoline and similar compounds in your research.

The Scientific Rationale: Why Target Monoamine Oxidase?

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[6][7] The inhibition of MAO activity leads to an increase in the concentration of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[8] Consequently, the search for novel, potent, and selective MAO inhibitors remains a significant endeavor in drug discovery. The isoquinoline scaffold has emerged as a promising starting point for the development of such inhibitors.[4][5]

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft cluster_enzyme Mitochondrial Outer Membrane Monoamines Dopamine, Serotonin, Norepinephrine Monoamines_cleft Monoamines Monoamines->Monoamines_cleft Release MAO Monoamine Oxidase (MAO) Monoamines_cleft->MAO Reuptake & Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Oxidative Deamination Isoquinoline_Inhibitor Isoquinoline-Based Inhibitor (e.g., 1-Methoxyisoquinoline) Isoquinoline_Inhibitor->MAO Inhibition

Comparative Performance of Isoquinoline-Based MAO Inhibitors

The following table summarizes the in vitro potency of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an isoquinoline derivative, in comparison to classic, clinically used MAO inhibitors. This data is crucial for benchmarking the performance of new chemical entities like 1-methoxyisoquinoline.

CompoundTarget(s)IC50 ValueKey Features & Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO-A/BVariesAn endogenous neuroprotectant with antidepressant-like properties.[4][5] Its mechanism involves inhibiting the catabolism of monoamines.[4]
Phenelzine MAO-A/BVariesAn irreversible, non-selective MAO inhibitor used as an antidepressant.[6][9]
Tranylcypromine MAO-A/BVariesAn irreversible, non-selective MAO inhibitor used for major depressive disorder.[6]
Selegiline MAO-BVariesA selective, irreversible MAO-B inhibitor used in the management of Parkinson's disease.

Note: Specific IC50 values for 1MeTIQ can vary depending on the assay conditions and are not consistently reported in a standardized format in the initial search results. The table serves as a comparative framework.

Experimental Protocols for Assessing MAO Inhibition

To rigorously evaluate the potential of 1-methoxyisoquinoline as an MAO inhibitor, a multi-step experimental approach is recommended. This includes an initial in vitro enzymatic assay followed by cell-based assays to assess cellular activity and potential toxicity.

This commercially available luminescent assay is a robust method for determining the inhibitory potential of a compound against MAO-A and MAO-B.

Principle: The assay measures the amount of luciferin produced from a luminogenic MAO substrate. The luciferin is then quantified in a second step using a luciferase-based reaction, with the light output being proportional to MAO activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-methoxyisoquinoline and control inhibitors (e.g., phenelzine) in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add 5 µL of the diluted compounds to the wells of a 96-well white opaque microplate. Include "no inhibitor" controls (vehicle only) and "no enzyme" controls.

  • MAO Enzyme Addition: Add 20 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.

  • Substrate Addition: Add 25 µL of the MAO substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of the Luciferin Detection Reagent to each well.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of 1-methoxyisoquinoline & controls B Add compounds to 96-well plate A->B C Add MAO-A or MAO-B enzyme B->C D Add MAO substrate C->D E Incubate at room temperature D->E F Add Luciferin Detection Reagent E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 G->H

It is crucial to assess whether the observed enzyme inhibition is due to a specific interaction or general cytotoxicity. A cell-based viability assay is a standard method for this purpose.[11][12]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-methoxyisoquinoline for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

A compound is considered a promising candidate if its IC50 for MAO inhibition is significantly lower than its CC50, indicating a specific inhibitory effect at non-toxic concentrations.

Conclusion and Future Directions

The isoquinoline scaffold holds significant promise for the development of novel MAO inhibitors. While direct evidence for 1-methoxyisoquinoline is pending, the established activity of related compounds like 1MeTIQ provides a strong rationale for its investigation.[4][5] By employing the rigorous in vitro and cell-based assays detailed in this guide, researchers can effectively determine the potency, selectivity, and cytotoxic profile of 1-methoxyisoquinoline and other novel isoquinoline derivatives. This systematic approach is fundamental to advancing the discovery of new therapeutic agents for neurological and psychiatric disorders.

References

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A Comparative Guide to the Biological Targets of 1-Methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive literature review of the known biological targets of 1-methoxyisoquinoline and its derivatives. By objectively comparing the performance of these compounds against various targets and providing detailed experimental protocols, this document aims to serve as a valuable resource for those seeking to explore the therapeutic potential of this versatile chemical class.

Introduction to the 1-Methoxyisoquinoline Scaffold

The 1-methoxyisoquinoline moiety is a key structural feature in a range of compounds that exhibit significant pharmacological activities. The presence of the methoxy group at the C1 position influences the electronic properties and steric profile of the isoquinoline ring system, which in turn dictates its binding affinity and selectivity for various biological targets. This guide will delve into the specific targets identified for derivatives of 1-methoxyisoquinoline, presenting a comparative analysis of their activities and the experimental methodologies used for their characterization.

Key Biological Targets and Comparative Analysis

The biological targets of 1-methoxyisoquinoline derivatives are diverse, ranging from kinases involved in inflammatory signaling to receptors that regulate metabolic processes and enzymes critical for neurotransmitter metabolism. The following sections will explore these targets in detail.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key downstream signaling molecule for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

A prominent example of a 1-methoxyisoquinoline-containing compound targeting IRAK4 is Zimlovisertib (PF-06650833) .[2] This potent and selective IRAK4 inhibitor has been investigated in clinical trials for the treatment of various inflammatory and autoimmune diseases.[3][4]

CompoundAssay TypeIC50 (nM)Reference(s)
Zimlovisertib (PF-06650833)Cell-based0.2[5][6]
Zimlovisertib (PF-06650833)Human PBMC (R848-stimulated TNFα release)2.4[4][5]
Zimlovisertib (PF-06650833)Human Whole Blood8.8[4]
KIC-0099In vitro kinase assay (25 µM ATP)4.4[7]
KIC-0101In vitro kinase assay (25 µM ATP)4.6[7]
KIC-0096In vitro kinase assay (25 µM ATP)10.5[7]

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and its inhibition by 1-methoxyisoquinoline derivatives like Zimlovisertib.

Caption: GLP-1R signaling and positive allosteric modulation.

[8][9][10] This protocol is designed to identify and characterize PAMs of the GLP-1R.

  • Reagents and Materials:

    • HEK293 or CHO-K1 cells stably expressing human GLP-1R

    • Cell culture medium and reagents

    • Assay Buffer (e.g., DMEM, 0.1% BSA, 5 mM HEPES)

    • GLP-1 (7-36) amide

    • Test compound (1-methoxyisoquinoline derivative)

    • cAMP detection kit (e.g., LANCE Ultra cAMP kit)

    • 384-well white assay plates

  • Procedure:

    • Seed the GLP-1R expressing cells into 384-well plates and culture overnight.

    • Prepare serial dilutions of the test compound and a dose-response curve of GLP-1 in Assay Buffer.

    • Remove the culture medium and add the diluted test compound to the cells.

    • Incubate for a defined period (e.g., 40 minutes) at room temperature.

    • Add the various concentrations of GLP-1 to the wells.

    • Incubate for a further 30-60 minutes at room temperature.

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions using a suitable plate reader.

  • Data Analysis:

    • Generate dose-response curves for GLP-1 in the presence and absence of the test compound.

    • A leftward shift in the GLP-1 EC50 value and/or an increase in the maximal response indicates positive allosteric modulation.

    • Quantify the potentiation by calculating the fold-shift in EC50 or the percentage increase in Emax.

Other Notable Biological Targets

In addition to IRAK4 and GLP-1R, derivatives of 1-methoxyisoquinoline have shown activity against several other important biological targets.

Compound/Derivative ClassTargetIC50 / KiReference(s)
N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolineMitochondrial Complex IIC50 = 0.36 mM[11]
6-methoxy-1,2,3,4-tetrahydroisoquinolineMitochondrial Complex IIC50 = 0.38 mM[11]
N-methyl-6-methoxyisoquinolinium ionMonoamine Oxidase A (MAO-A)IC50 = 0.81 µM[12]
Various isoquinoline alkaloidsAcetylcholinesterase (AChE)IC50 values in the low µM range (e.g., Berberine IC50 = 1.06 µM)[13]
Various isoquinoline alkaloidsCytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6)IC50 values range from <1 µM to >100 µM[14][15]

The following diagram provides a generalized workflow for screening and characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->primary_screen Inactive dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active mechanism_study Mechanism of Action Studies (e.g., Lineweaver-Burk plot) dose_response->mechanism_study selectivity_panel Selectivity Profiling (Panel of related enzymes) mechanism_study->selectivity_panel lead_optimization Lead Optimization (SAR Studies) selectivity_panel->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: General workflow for enzyme inhibitor discovery.

Conclusion

The 1-methoxyisoquinoline scaffold is a versatile starting point for the development of potent and selective modulators of a variety of biological targets. The clinical candidate Zimlovisertib (PF-06650833) highlights the potential of this chemical class in targeting kinases like IRAK4 for inflammatory diseases. Furthermore, the discovery of 6-methoxy-3,4-dihydro-1H-isoquinoline derivatives as positive allosteric modulators of GLP-1R opens up new avenues for the treatment of metabolic disorders. The inhibitory activities against enzymes such as mitochondrial complex I, MAO-A, acetylcholinesterase, and various cytochrome P450 isoforms further underscore the broad pharmacological relevance of these compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of 1-methoxyisoquinoline derivatives.

References

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  • Zhang, H., et al. (2021). Discovery of a potential positive allosteric modulator of glucagon-like peptide 1 receptor through virtual screening and experimental study. Acta Pharmacologica Sinica, 42(10), 1701-1712. [Link]

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  • Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 15(4), 540-545. [Link]

  • Zhang, X., et al. (2022). Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. International Journal of Molecular Sciences, 23(21), 13328. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 1-methoxyisoquinoline are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-methoxyisoquinoline, grounded in established safety standards and regulatory compliance. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Assessment of 1-Methoxyisoquinoline: Understanding the Risks

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-methoxyisoquinoline presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Acute Dermal Toxicity: Toxic in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Chronic Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

This hazard profile firmly categorizes 1-methoxyisoquinoline as a hazardous waste. Therefore, it must not be disposed of down the drain or in regular trash. Improper disposal can lead to significant health risks and environmental contamination[1].

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the identified hazards, stringent adherence to personal protective equipment protocols is mandatory when handling 1-methoxyisoquinoline for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.To prevent skin contact, as the substance is toxic upon dermal absorption and causes skin irritation.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when splashing is possible.To protect against serious eye irritation from splashes or vapors.
Skin and Body Protection A lab coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls should be worn.To prevent contamination of personal clothing and minimize skin exposure[2].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.To minimize the inhalation of any vapors or aerosols, although specific inhalation toxicity data is not fully available, it is a prudent precautionary measure for any chemical with known toxicities.
Step-by-Step Disposal Protocol for 1-Methoxyisoquinoline

The disposal of 1-methoxyisoquinoline must be managed as hazardous waste, following all institutional, local, state, and federal regulations. The United States Environmental Protection Agency (EPA) provides a framework for the management of hazardous waste that serves as the foundation for these procedures.

  • Designated Waste Container: Collect all waste containing 1-methoxyisoquinoline in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Labeling: The hazardous waste label must include the words "Hazardous Waste," the full chemical name ("1-Methoxyisoquinoline"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Do not mix 1-methoxyisoquinoline waste with other incompatible waste streams.

  • Solid Waste: Any materials grossly contaminated with 1-methoxyisoquinoline, such as absorbent pads from a spill, contaminated gloves, or weighing papers, must be collected and disposed of as hazardous solid waste in a designated, labeled container.

  • Sharps: Contaminated sharps (e.g., needles, pipette tips) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Empty Containers: "Empty" containers that previously held 1-methoxyisoquinoline must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[3]. After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the hazardous waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the 1-methoxyisoquinoline waste.

  • Documentation: Ensure all required documentation for the hazardous waste is completed accurately and accompanies the waste container upon pickup.

Emergency Procedures for Spills

In the event of a spill of 1-methoxyisoquinoline, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-methoxyisoquinoline.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start Handling 1-Methoxyisoquinoline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated is_hazardous Hazardous Waste? waste_generated->is_hazardous non_hazardous General Waste (Not Applicable for this chemical) is_hazardous->non_hazardous No hazardous_container Collect in Labeled Hazardous Waste Container is_hazardous->hazardous_container Yes storage Store in Satellite Accumulation Area hazardous_container->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup

Caption: Disposal workflow for 1-Methoxyisoquinoline.

References

  • ChemicalBook. (2025). 1-Methoxyisoquinoline - Safety Data Sheet.
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  • Ohio Environmental Protection Agency. (n.d.). 074 - Chemowaste Disposal. Retrieved from [Link]

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  • International Chemtex Corporation. (n.d.). Safety Data Sheet.
  • SUNY Geneseo. (n.d.). EPA List of Hazardous Materials. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Methoxyisoquinoline (CAS No. 23724-93-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

The core principle of laboratory safety is to create a self-validating system of protocols. This means that each step, from preparation to disposal, is designed to inherently minimize risk and provide clear, actionable procedures in the event of an unforeseen circumstance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 1-Methoxyisoquinoline. The following table summarizes the recommended PPE based on the potential for exposure.

PPE Category Recommended Equipment Rationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a significant splash risk.[1]Protects against accidental splashes of the chemical, which could cause serious eye irritation.
Skin Protection A laboratory coat and close-toed footwear are mandatory. Chemical-resistant gloves (e.g., nitrile) must be worn for all handling procedures.[1][2]Prevents skin contact, which may cause irritation or toxicity. The lab coat protects against spills on clothing.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or if aerosols or dust are generated, a NIOSH/MSHA-approved respirator should be used.Minimizes the risk of inhaling vapors, mists, or aerosols, which could irritate the respiratory tract.

Operational and Handling Protocol: A Step-by-Step Workflow

Adherence to a strict operational workflow is essential for minimizing the risk of exposure and contamination. The following diagram and protocol outline the safe handling of 1-Methoxyisoquinoline from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area (fume hood) don_ppe Don appropriate PPE prep_area->don_ppe Ensure safety weigh Weigh/measure 1-Methoxyisoquinoline don_ppe->weigh Proceed to handling transfer Transfer to reaction vessel weigh->transfer decontaminate Decontaminate work area and equipment transfer->decontaminate After use doff_ppe Doff PPE correctly decontaminate->doff_ppe waste Dispose of waste in labeled hazardous waste container doff_ppe->waste Final step

Caption: Workflow for the Safe Handling of 1-Methoxyisoquinoline.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a specific work area for handling 1-Methoxyisoquinoline, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) and ensure it is clean and dry.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

    • Put on safety glasses or goggles.

  • Handling:

    • Carefully open the container of 1-Methoxyisoquinoline inside the fume hood.

    • Weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid creating dust.

    • Transfer the compound to the reaction vessel.

    • Securely close the main container of 1-Methoxyisoquinoline immediately after use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Properly doff PPE, removing gloves last and washing hands thoroughly with soap and water afterward.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of 1-Methoxyisoquinoline and any contaminated materials must be handled as hazardous waste.

  • Waste Collection:

    • Collect all waste materials containing 1-Methoxyisoquinoline, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and rinsate from cleaning glassware.

    • Place these materials in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the full chemical name, "1-Methoxyisoquinoline".

  • Container Management:

    • Empty containers of 1-Methoxyisoquinoline should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to your institution's guidelines for clean glassware or plastic.

  • Disposal:

    • Do not dispose of 1-Methoxyisoquinoline down the drain or in the regular trash.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

cluster_spill Chemical Spill cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify supervisor and EHS evacuate->notify cleanup Follow EHS spill cleanup protocol notify->cleanup exposure Exposure Occurs skin Skin Contact: Wash with soap and water for 15 min exposure->skin eye Eye Contact: Flush with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation medical Seek immediate medical attention skin->medical eye->medical inhalation->medical

Sources

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